1,2-Dinitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUKQUVSCNEFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4, Array | |
| Record name | O-DINITROBENZENE | |
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| Record name | 1,2-DINITROBENZENE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4024066 | |
| Record name | 1,2-Dinitrobenzene | |
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Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
O-dinitrobenzene is a colorless to yellow solid. Sinks and slowly mixes with water. (USCG, 1999), Pale-white or yellow, crystalline solid; [NIOSH], WHITE-TO-YELLOW CRYSTALS., Pale-white or yellow crystalline solid., Pale-white or yellow solid. | |
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| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
606 °F at 760 mmHg (USCG, 1999), 319 °C @ 773 mm Hg, 319 °C, See individual isomers for properties, 606 °F | |
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| Record name | o-Dinitrobenzene | |
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Flash Point |
302 °F (USCG, 1999), 302 °F, 302 °F (150 °C) (Closed Cup), 150 °C c.c. | |
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| Record name | o-Dinitrobenzene | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | o-Dinitrobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0231.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.05 % (NIOSH, 2023), Sol in alc, benzene, chloroform, 1 g dissolves in 6600 ml cold water, 2700 ml boiling water, In water, 133 mg/l @ 25 °C, Solubility in water: very poor, 0.05% | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | o-Dinitrobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0231.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.31 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3119 g/cu cm, 1.6 g/cm³, 1.57 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4486 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | o-Dinitrobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0231.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Density |
5.79 (AIR= 1), Relative vapor density (air = 1): 5.8 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4486 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.0000455 [mmHg], 4.55X10-5 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: | |
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Color/Form |
COLORLESS OR YELLOW CRYSTALS, NEEDLES OR PLATES, White to yellow monoclinic plates, White crystals, Pale white or yellow, crystalline solid. | |
CAS No. |
528-29-0, 25154-54-5 | |
| Record name | O-DINITROBENZENE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| URL | https://www.osha.gov/chemicaldata/388 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
244.4 °F (USCG, 1999), 117 - 118.5 °C, 118 °C, 244 °F | |
| Record name | O-DINITROBENZENE | |
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| URL | https://cameochemicals.noaa.gov/chemical/8570 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | o-Dinitrobenzene | |
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Foundational & Exploratory
An In-depth Technical Guide to the Properties and Hazards of 1,2-Dinitrobenzene (CAS Number: 528-29-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, toxicological hazards, and handling protocols for 1,2-dinitrobenzene. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling, use, and assessment of this chemical compound.
Physicochemical Properties
This compound is a solid organic compound that appears as white to yellow crystals.[1][2][3] It is sparingly soluble in water but soluble in organic solvents such as chloroform, ethanol, and benzene.[4][5]
| Property | Value | Reference |
| Molecular Formula | C₆H₄N₂O₄ | [2] |
| Molecular Weight | 168.11 g/mol | [4] |
| Melting Point | 114-118 °C | [4][5] |
| Boiling Point | 319 °C at 773 mmHg | [4] |
| Density | 1.57 g/cm³ | [5] |
| Vapor Pressure | <0.1 kPa at 20°C | [1] |
| Flash Point | 150 °C (closed cup) | [1][4] |
| Water Solubility | 150 mg/L at 20 °C | [6] |
| log P (Octanol-Water Partition Coefficient) | 1.69 | [1] |
Toxicological Profile and Hazards
This compound is classified as a highly toxic substance and presents significant health hazards upon exposure. It is fatal if swallowed, inhaled, or in contact with skin.[7][8][9] The primary target organs are the blood and liver.[10]
Acute Toxicity
Exposure to this compound can lead to severe and immediate health effects. The compound is readily absorbed through the skin.[1]
| Route of Exposure | Hazard Statement | GHS Classification |
| Oral | Fatal if swallowed | Acute Toxicity 2 |
| Dermal | Fatal in contact with skin | Acute Toxicity 1 |
| Inhalation | Fatal if inhaled | Acute Toxicity 2 |
Chronic Toxicity and Other Health Effects
Prolonged or repeated exposure to this compound may cause damage to organs.[8][9] There is a danger of cumulative effects.[10] It is also known to cause male reproductive toxicity.[10]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure (GHS Category 2).[7][8]
-
Reproductive Toxicity: Known to the State of California to cause male reproductive toxicity.[10]
-
Carcinogenicity: Not classifiable as to its carcinogenicity to humans (IARC Group 3).[10]
Mechanism of Toxicity: Methemoglobinemia
A primary and life-threatening effect of this compound exposure is the formation of methemoglobin in the blood.[1][10] Methemoglobin is an oxidized form of hemoglobin that is unable to bind and transport oxygen, leading to cyanosis (a bluish discoloration of the skin), headache, dizziness, nausea, and in severe cases, asphyxia and death.[1][10][11] The onset of symptoms may be delayed.[1] The consumption of alcoholic beverages can enhance the harmful effects.[1]
Fire and Explosion Hazards
This compound is a combustible solid.[1][3] Finely dispersed particles can form explosive mixtures with air.[1] It may explode on heating.[7]
-
Reactivity: Reacts violently with strong oxidants, strong bases, and reducing agents.[7] Mixtures with nitric acid are highly explosive.[7] It is a severe explosion hazard when shocked or exposed to heat or flame.[7][11]
-
Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of nitrogen oxides.[2]
Experimental Protocols
General Workflow for Handling and Use
The following workflow outlines the essential steps for safely handling this compound in a research setting.
Handling, Storage, and Disposal
Handling
-
Use only in a chemical fume hood.[10]
-
Do not breathe dust, vapor, mist, or gas.[10]
-
Do not get in eyes, on skin, or on clothing.[10]
-
Wear suitable protective clothing, gloves, and eye/face protection.[1][7]
-
Wash hands thoroughly after handling.[7]
Storage
-
Store in a cool, dry, well-ventilated place.[10]
-
Store in a tightly closed container.[10]
-
Store away from incompatible materials such as strong oxidants and bases.[1][12]
Disposal
-
Dispose of this material and its container as hazardous waste.[10]
-
Do not let this chemical enter the environment.[1]
First Aid Measures
In case of exposure to this compound, immediate medical attention is required.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical aid immediately.[10]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[10]
-
Ingestion: If swallowed, get medical aid immediately. Do NOT induce vomiting unless directed to do so by medical personnel.[10]
Environmental Hazards
This compound is very toxic to aquatic life with long-lasting effects.[7][8][9] It should not be released into the environment.[1] Under anaerobic and aerobic conditions, it can degrade to nitroaniline.[13][14]
Regulatory Information
| Regulation | Information |
| GHS Classification | Acute Toxicity 2 (Oral, Inhalation), Acute Toxicity 1 (Dermal), STOT RE 2, Aquatic Acute 1, Aquatic Chronic 1[4][7] |
| UN Number | 3443[1] |
| Hazard Class | 6.1 (Toxic)[10] |
| Packing Group | II[10] |
| OSHA PEL | 1 mg/m³ (TWA) [skin][3][15] |
| NIOSH REL | 1 mg/m³ (TWA) [skin][3][15] |
| ACGIH TLV | 0.15 ppm (TWA) [skin][1][15] |
References
- 1. ICSC 0460 - this compound [inchem.org]
- 2. This compound | C6H4(NO2)2 | CID 10707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - o-Dinitrobenzene [cdc.gov]
- 4. 1,2-二硝基苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Dinitrobenzene [drugfuture.com]
- 6. parchem.com [parchem.com]
- 7. echemi.com [echemi.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. O-DINITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. nj.gov [nj.gov]
- 13. Cas 528-29-0,this compound | lookchem [lookchem.com]
- 14. This compound | 528-29-0 [chemicalbook.com]
- 15. DINITROBENZENES, ALL ISOMERS | Occupational Safety and Health Administration [osha.gov]
Synthesis of 1,2-Dinitrobenzene from 2-Nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 1,2-dinitrobenzene from 2-nitroaniline (B44862). The document details two primary methodologies: a Sandmeyer-type reaction involving diazotization followed by nitrite (B80452) displacement, and the direct oxidation of the amino group. This guide includes detailed experimental protocols, quantitative data, reaction pathway diagrams, and essential safety information to assist researchers in the safe and effective synthesis of this important chemical intermediate.
Introduction and Reaction Pathways
This compound is a key aromatic compound used in the synthesis of various specialty chemicals, including pharmaceuticals, dyes, and agrochemicals. Its preparation from 2-nitroaniline can be principally achieved through two distinct chemical transformations.
Method A: Sandmeyer-Type Reaction
This classical two-step approach involves the initial conversion of the primary aromatic amine, 2-nitroaniline, into a diazonium salt. This is followed by a copper-catalyzed displacement of the diazonium group with a nitro group.[1]
-
Diazotization: 2-Nitroaniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric or sulfuric acid), at low temperatures (0–5 °C) to form the 2-nitrobenzenediazonium (B1203363) salt.
-
Nitrite Displacement: The resulting diazonium salt is then reacted with an aqueous solution of sodium nitrite in the presence of a copper catalyst to yield this compound.
Caption: Reaction pathway for the Sandmeyer-type synthesis.
Method B: Direct Oxidation
This method offers a more direct route by oxidizing the amino group of 2-nitroaniline to a nitro group. Potent oxidizing agents, such as peroxy acids, are required for this transformation. Peroxytrifluoroacetic acid (CF₃CO₃H), which can be generated in situ from trifluoroacetic acid and hydrogen peroxide, has been shown to be particularly effective for the oxidation of weakly basic amines like nitroanilines.[2]
Caption: Reaction pathway for the direct oxidation synthesis.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| 2-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Orange-yellow solid | 69.5–70.5 | - | 88-74-4 |
| This compound | C₆H₄N₂O₄ | 168.11 | White to yellow solid | 114-118 | 318-319 | 528-29-0 |
Table 2: Summary of Synthetic Methods and Reported Yields
| Method | Key Reagents | Reported Yield (%) | Notes | Reference |
| Sandmeyer-Type | 1. NaNO₂ / H⁺2. NaNO₂ / Cu | 63 (for diazonium salt) | Yield for the second step is not explicitly stated for the ortho isomer but is 67-82% for the para isomer. | [5] |
| Direct Oxidation | H₂O₂ / Trifluoroacetic Acid | up to 100% | This modern protocol uses 30% H₂O₂ and avoids the need for metal catalysts. | [2] |
Experimental Protocols
Method A: Sandmeyer-Type Reaction Protocol
This protocol is adapted from a procedure for the para-isomer in Organic Syntheses, which states the general method is applicable to the ortho-isomer with modifications to the work-up.[5]
Step 1: Diazotization of 2-Nitroaniline
-
In a 400 mL beaker, dissolve 34.5 g (0.25 mole) of 2-nitroaniline in an appropriate volume of concentrated acid (e.g., HCl or H₂SO₄) diluted with water.
-
Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with efficient mechanical stirring.
-
Prepare a solution of 17.5 g (0.255 mole) of sodium nitrite in 35 mL of cold water.
-
Add the cold sodium nitrite solution dropwise to the stirred 2-nitroaniline solution, ensuring the temperature is maintained between 0 and 5 °C.
-
After the addition is complete, continue to stir the mixture for an additional 15-20 minutes. The resulting solution contains the 2-nitrobenzenediazonium salt and should be used immediately in the next step.
Step 2: Copper-Catalyzed Nitrite Displacement
-
In a separate 2 L beaker, dissolve 200 g of sodium nitrite in 400 mL of water.
-
To this solution, add 40 g of copper powder.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Step 1 to the copper/sodium nitrite mixture.
-
Significant frothing will occur. Add a few mL of ether as needed to break the foam.
-
Once the addition is complete, stir the reaction mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Work-up: The original procedure for the para-isomer involves filtration. However, for the ortho-isomer, it is recommended to separate the product by steam distillation.[5] Set up a steam distillation apparatus and distill the mixture to isolate the volatile this compound.
-
Purification: The crude product can be further purified by recrystallization from ethanol (B145695) to yield pale yellow crystals.
Method B: Direct Oxidation with in situ Peroxytrifluoroacetic Acid
This protocol is based on a modern, metal-free method for the selective oxidation of arylamines.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.38 g (10 mmol) of 2-nitroaniline in 20 mL of trifluoroacetic acid (TFA).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add 2.2 mL of 30% aqueous hydrogen peroxide (H₂O₂) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 mL of ice-water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the Sandmeyer-type synthesis.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
Table 3: Spectroscopic Data for this compound
| Technique | Expected Data | Reference |
| ¹H NMR | In CDCl₃, two multiplets are expected around δ 7.81 ppm and δ 7.94 ppm. Due to the symmetry, the spectrum is complex (AA'BB' system). | [6][7] |
| ¹³C NMR | Three distinct signals are expected for the aromatic carbons due to symmetry. | [6] |
| IR Spectroscopy | Characteristic strong peaks for the nitro group (NO₂) symmetric and asymmetric stretching vibrations are expected around 1530 cm⁻¹ and 1350 cm⁻¹. | [8] |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 168. | [7] |
Safety and Handling
Extreme caution must be exercised when synthesizing and handling this compound and the associated reagents.
-
This compound: This compound is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[9] It is also a suspected reproductive toxin. There is a danger of cumulative effects with repeated exposure. Finely dispersed particles can form explosive mixtures in the air, and the compound may explode upon heating.[6] All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
-
Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry. They should be kept cold and in solution and used immediately after preparation.
-
Peroxytrifluoroacetic Acid: Peroxy acids are strong oxidizers and can be explosive, especially in concentrated forms.[10] Reactions should be conducted behind a safety shield, and the temperature must be carefully controlled. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols. Dispose of all chemical waste according to local regulations.
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoroacetic acid-mediated selective oxidation of arylamines to nitroarenes via in situ formed peroxytrifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic chemistry - How to transform an aliphatic primary amine to the corresponding nitro compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. scientificlabs.com [scientificlabs.com]
- 5. download.basf.com [download.basf.com]
- 6. This compound(528-29-0) 1H NMR spectrum [chemicalbook.com]
- 7. ez.restek.com [ez.restek.com]
- 8. Benzene, 1,2-dinitro- [webbook.nist.gov]
- 9. Nitro compound synthesis by oxidation [organic-chemistry.org]
- 10. Peracetic Acid | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
An In-depth Technical Guide to the Reaction of 1,2-Dinitrobenzene with Amines: Mechanism, Kinetics, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction between 1,2-dinitrobenzene and various amines. The core of this transformation lies in the nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone of modern organic synthesis, particularly in the preparation of substituted anilines which are prevalent in pharmaceuticals and other advanced materials. This document will delve into the intricacies of the reaction mechanism, present quantitative kinetic data, and provide detailed experimental protocols for laboratory application.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with amines proceeds via a well-established two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution. The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring is crucial, as they activate the ring towards nucleophilic attack by delocalizing the negative charge of the intermediate.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the nucleophilic attack of the amine on one of the carbon atoms bearing a nitro group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] This intermediate is a key species in the reaction pathway, and its stability is a determining factor in the overall reaction rate. The negative charge is delocalized across the aromatic system and the nitro groups, with significant charge accumulation on the oxygen atoms of the nitro groups.
Step 2: Elimination of the Leaving Group and Re-aromatization
In the second step, the Meisenheimer complex collapses with the departure of one of the nitro groups as a nitrite (B80452) ion (NO₂⁻), a competent leaving group in this context. This elimination step restores the aromaticity of the ring, yielding the final N-substituted-2-nitroaniline product.
The overall reaction can be represented as follows:
Caption: General SNAr reaction mechanism of this compound with an amine.
Base Catalysis in the Reaction of this compound with Amines
The reaction of this compound with primary and secondary amines can be significantly accelerated by the presence of a base. This phenomenon, known as base catalysis, arises from the deprotonation of the zwitterionic intermediate formed after the initial nucleophilic attack. A second molecule of the amine reactant often acts as the base.
The base-catalyzed pathway involves the following steps:
-
Formation of a Zwitterionic Intermediate: The amine attacks the this compound to form a zwitterionic Meisenheimer complex.
-
Deprotonation: A base (often a second molecule of the amine) removes a proton from the nitrogen atom of the attacking amine, forming a more stable anionic intermediate.
-
Elimination: The anionic intermediate then expels the nitrite leaving group to form the final product.
The uncatalyzed and base-catalyzed pathways are often in competition. The extent of catalysis depends on the nature of the amine, the solvent, and the reaction conditions. For instance, in non-polar solvents like n-hexane, base catalysis is prominent.[3]
Caption: Uncatalyzed and base-catalyzed pathways for the reaction.
Quantitative Data Presentation
The rate of the reaction between this compound and amines is influenced by several factors, including the structure of the amine, the solvent, and the temperature. The following tables summarize available kinetic data for these reactions.
Table 1: Second-Order Rate Constants for the Reaction of this compound with Primary Aliphatic Amines in n-Hexane at 30°C.[3]
| Amine | k₂ (L mol⁻¹ s⁻¹) | k₃/k₂ (L mol⁻¹) |
| n-Propylamine | 1.3 x 10⁻⁴ | 100 |
| Isopropylamine | 2.7 x 10⁻⁵ | 11 |
| n-Butylamine | 1.8 x 10⁻⁴ | 111 |
| Isobutylamine | 7.0 x 10⁻⁵ | 57 |
| s-Butylamine | 3.5 x 10⁻⁵ | 14 |
k₂ represents the rate constant for the uncatalyzed pathway, and k₃/k₂ represents the ratio of the rate constant for the amine-catalyzed pathway to the uncatalyzed pathway.
Table 2: Second-Order Rate Constants and Catalytic Ratios for the Reaction of this compound with Primary Aliphatic Amines in Benzene at 30°C.[1]
| Amine | k' (L mol⁻¹ s⁻¹) | k''/k' (L mol⁻¹) |
| n-Butylamine | 1.17 x 10⁻⁴ | 1.1 |
| s-Butylamine | 2.50 x 10⁻⁵ | 0.9 |
k' is the intercept and k'' is the slope of the plot of the observed second-order rate constant versus amine concentration.
Experimental Protocols
This section provides a general methodology for studying the kinetics of the reaction of this compound with amines using UV-Vis spectrophotometry and a general procedure for the synthesis of N-substituted-2-nitroanilines.
Kinetic Measurements by UV-Vis Spectrophotometry
The reaction can be conveniently monitored by observing the formation of the N-substituted-2-nitroaniline product, which typically has a strong absorbance in the visible region of the electromagnetic spectrum.
Materials and Equipment:
-
This compound
-
Amine of interest
-
Spectrophotometric grade solvent (e.g., acetonitrile, ethanol, or benzene)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Volumetric flasks and pipettes
-
Constant temperature bath
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the amine in the chosen solvent. The concentrations should be chosen such that upon mixing, the final concentration of the amine is in large excess (at least 10-fold) over the concentration of this compound to ensure pseudo-first-order kinetics.
-
Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the expected N-substituted-2-nitroaniline product. This can be determined by recording the spectrum of a fully reacted solution.
-
Reaction Initiation: Equilibrate the stock solutions to the desired reaction temperature in the constant temperature bath. To initiate the reaction, pipette the required volume of the amine solution into a cuvette containing the this compound solution, mix quickly, and immediately place the cuvette in the thermostatted cell holder of the spectrophotometer.
-
Data Acquisition: Record the absorbance at λ_max as a function of time.
-
Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to the following equation:
A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t)
where A(t) is the absorbance at time t, A_∞ is the absorbance at the completion of the reaction, and A₀ is the initial absorbance.
The second-order rate constant can then be calculated by dividing k_obs by the concentration of the amine.
Caption: Experimental workflow for kinetic analysis.
General Synthetic Procedure for N-Substituted-2-Nitroanilines
This procedure describes a general method for the synthesis and isolation of N-substituted-2-nitroanilines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Solvent (e.g., ethanol, acetonitrile, or DMF)
-
Stirring hotplate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in the chosen solvent.
-
Addition of Amine: Add the amine to the solution. Typically, a slight excess of the amine is used.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any unreacted amine and inorganic byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system.
-
Characterization: Characterize the purified product by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Conclusion
The reaction of this compound with amines is a robust and versatile method for the synthesis of N-substituted-2-nitroanilines. A thorough understanding of the underlying SNAr mechanism, including the role of the Meisenheimer complex and the potential for base catalysis, is essential for optimizing reaction conditions and achieving desired outcomes. The kinetic data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient application of this important chemical transformation.
References
- 1. 2-Nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of the reactions between this compound and aliphatic primary amines in benzene. A probable mechanism for the observed mild acceleration - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comprehensive Guide to the Solubility of 1,2-Dinitrobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of 1,2-dinitrobenzene in various organic solvents. Understanding the solubility characteristics of this compound is paramount for its application in chemical synthesis, purification processes, and pharmaceutical development. This document compiles quantitative solubility data, details common experimental methodologies for solubility determination, and presents a visual workflow of these protocols.
Quantitative Solubility Data
Precise and comparable solubility data is crucial for designing and optimizing experimental and industrial processes. The following tables summarize the quantitative solubility of this compound and its isomer, 1,3-dinitrobenzene (B52904), in a range of common organic solvents. The data for 1,3-dinitrobenzene is included to provide a comparative perspective on the influence of isomerism on solubility.
Table 1: Quantitative Solubility of this compound in Various Organic Solvents
| Solvent | Chemical Formula | Solubility ( g/100g of solvent) |
| Pyridine | C₅H₅N | 27.03 |
| Trichloromethane (Chloroform) | CHCl₃ | 27.10 |
| Ethyl acetate | C₄H₈O₂ | 12.96 |
| Benzene | C₆H₆ | 5.66 |
| Toluene | C₇H₈ | 3.62 |
| Methanol | CH₃OH | 3.30 |
| Ethanol | C₂H₅OH | 1.90 |
| Propanol | C₃H₈O | 1.09 |
Note: The temperature for the solubility data in Table 1 was not specified in the source material, but it is typically measured at or around standard ambient temperature (approximately 20-25°C).
Table 2: Comparative Solubility of 1,3-Dinitrobenzene in Various Organic Solvents at Different Temperatures [1]
| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100g of solvent) |
| Acetone | C₃H₆O | 15 | 72.37 |
| Benzene | C₆H₆ | 18.2 | 39.45 |
| Benzene | C₆H₆ | 50 | 195.89 |
| Bromobenzene | C₆H₅Br | 20 | 22.7 |
| Bromobenzene | C₆H₅Br | 30.5 | 35.9 |
| Bromobenzene | C₆H₅Br | 58 | 121.7 |
| Carbon tetrachloride | CCl₄ | 16.2 | 1.18 |
| Chloroform | CHCl₃ | 17.6 | 32.4 |
| Chloroform | CHCl₃ | 32 | 52.4 |
| Chloroform | CHCl₃ | 57 | 153.2 |
| Diethyl ether | (C₂H₅)₂O | 15 | 9.4 |
| Ethanol (96%) | C₂H₅OH | 20.5 | 3.5 |
| Ethanol (96%) | C₂H₅OH | 50 | 11.49 |
| Ethyl acetate | C₄H₈O₂ | 18.2 | 36.27 |
| Ethyl acetate | C₄H₈O₂ | 50 | 148.44 |
| Methanol | CH₃OH | 20.5 | 6.75 |
| Methanol | CH₃OH | 50 | 11.08 |
| 1-Propanol | C₃H₈O | 20.5 | 2.4 |
| Pyridine | C₅H₅N | 20 | 106.2 |
| Toluene | C₇H₁₀ | 16.2 | 30.66 |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. Several methods are commonly employed, with the choice depending on the desired accuracy, the nature of the solute and solvent, and the available equipment. The most prevalent techniques are the isothermal saturation (shake-flask) method, gravimetric analysis, and spectroscopic methods.
Isothermal Saturation (Shake-Flask) Method
This is considered the "gold standard" for determining equilibrium solubility.
-
Preparation of a Saturated Solution: An excess amount of the solid solute (this compound) is added to a known volume or mass of the organic solvent in a sealed container, such as a screw-capped vial or a jacketed glass vessel. The presence of excess solid is crucial to ensure that a true equilibrium between the dissolved and undissolved solute is achieved.
-
Equilibration: The container is placed in a thermostatically controlled environment, such as a shaker bath or a stirring system, to maintain a constant temperature. The mixture is then agitated for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The time required for equilibration should be determined empirically by analyzing samples at different time intervals until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. The separation of the solid and liquid phases can be achieved by centrifugation or filtration. It is critical to perform this step at the same temperature as the equilibration to avoid any changes in solubility.
-
Analysis of the Supernatant: A known volume of the clear supernatant (the saturated solution) is carefully removed. The concentration of the solute in the supernatant is then determined using a suitable analytical technique. Common methods include:
-
Gravimetric Analysis: A known volume or mass of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid solute is then measured.
-
Spectroscopic Analysis: The saturated solution is diluted with a known factor, and its absorbance is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax). The concentration is then calculated from a pre-established calibration curve.
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is often used for its high sensitivity and specificity. The saturated solution is appropriately diluted and injected into the HPLC system to determine the concentration of the solute.
-
General Workflow for Experimental Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility using the isothermal saturation method.
Factors Influencing Solubility
The solubility of this compound in organic solvents is influenced by several factors, including:
-
Polarity of the Solvent and Solute: The principle of "like dissolves like" is a key determinant. This compound is a polar molecule due to the presence of two nitro groups. Therefore, it exhibits higher solubility in polar organic solvents.
-
Temperature: For most solid solutes, solubility increases with increasing temperature, as demonstrated by the data for 1,3-dinitrobenzene in Table 2. This is because the dissolution process is often endothermic.
-
Intermolecular Forces: The strength of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules plays a critical role. For dissolution to occur, the solute-solvent interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.
-
Molecular Structure: The ortho-position of the nitro groups in this compound can lead to intramolecular interactions that may affect its crystal lattice energy and, consequently, its solubility compared to the meta- and para-isomers.
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, which is essential for its effective utilization in research and development. The provided data and experimental protocols serve as a valuable resource for scientists and professionals in the chemical and pharmaceutical industries.
References
Spectroscopic Profile of 1,2-Dinitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-dinitrobenzene, a key chemical intermediate in the synthesis of various organic compounds. This document collates and interprets nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data to facilitate its use in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The asymmetry of the molecule leads to a complex and informative spectrum.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of this compound is characterized by two distinct multiplets in the aromatic region, arising from the four non-equivalent protons on the benzene (B151609) ring. The specific chemical shifts are solvent-dependent.
| Solvent | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| Acetone-d₆ | 8.158 | Multiplet | J(A,A') = 0.34, J(A,B) = 8.12, J(A,B') = 1.32 | H-3/H-6 |
| 8.006 | Multiplet | J(A',B) = 1.32, J(A',B') = 8.12, J(B,B') = 7.73 | H-4/H-5 | |
| CDCl₃ | 7.94 | Multiplet | Not specified | H-3/H-6 |
| 7.81 | Multiplet | Not specified | H-4/H-5 |
¹³C NMR Spectroscopy Data
| Parameter | Expected Value |
| Number of Signals | 6 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides valuable information about the functional groups present in the molecule, most notably the nitro groups. The key absorption bands are summarized below, with assignments based on typical vibrational frequencies for aromatic nitro compounds.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100 | C-H Aromatic Stretch |
| 1530 - 1550 | NO₂ Asymmetric Stretch |
| 1340 - 1360 | NO₂ Symmetric Stretch |
| ~1600, ~1475 | C=C Aromatic Ring Stretch |
| 750 - 850 | C-H Aromatic Out-of-plane Bend |
| ~850 | C-N Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to electronic transitions within the aromatic ring and the nitro functional groups. Specific absorption maxima (λmax) and molar absorptivity (ε) values for this compound are not consistently reported in readily accessible literature. However, nitroaromatic compounds typically display strong absorption in the UV region, often between 200 and 300 nm, attributable to π → π* transitions of the benzene ring, and potentially a weaker n → π* transition at longer wavelengths. The exact position and intensity of these bands are influenced by the solvent polarity.
| Solvent | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |
| Ethanol (B145695)/Methanol | ~260 | Data not available | π → π* |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 300-500 MHz
-
Pulse Sequence: Standard single-pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-10 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 75-125 MHz
-
Pulse Sequence: Proton-decoupled
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
-
-
Data Processing: Apply Fourier transformation to the raw free induction decay (FID) data. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol or methanol). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Data Acquisition:
-
Instrument: UV-Vis Spectrophotometer
-
Scan Range: 200-800 nm
-
Blank: Use the pure solvent as a blank to zero the instrument.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
-
Data Analysis: Record the absorbance spectrum. Identify the wavelength(s) of maximum absorbance (λmax). If a standard curve of known concentrations is prepared, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques discussed.
Caption: Workflow for this compound analysis.
References
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1,2-Dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 1,2-dinitrobenzene, a fundamental aromatic nitro compound. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for predicting material properties, elucidating intermolecular interactions, and informing rational drug design. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and presents visualizations of the molecular structure and analytical workflow.
Crystallographic and Molecular Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key quantitative data from this analysis are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Chemical Formula | C₆H₄N₂O₄ |
| Molecular Weight | 168.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.945 (5) |
| b (Å) | 12.975 (8) |
| c (Å) | 7.421 (5) |
| β (°) | 111.88 (1) |
| Volume (ų) | 709.90 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.573 |
| Measured Density (g/cm³) | 1.565 |
| Radiation | Mo Kα (λ = 0.71069 Å) |
| Temperature | Room Temperature |
| Final R-factor (for observed reflections) | 0.0541 |
Table 2: Selected Bond Lengths and Angles for this compound
| Bond/Angle | Length (Å) / Angle (°) |
| C-C (mean) | 1.397 (1) |
| C-N | 1.475 (4) |
| N-O | 1.224 (1) |
| ∠C-C-N | 120.4 (3) |
| ∠O-N-O | 124.9 (2) |
Table 3: Torsional Angles of the Nitro Groups
| Torsion Angle | Value (°) |
| Twist angle of nitro group 1 | ~41° |
| Twist angle of nitro group 2 | ~41° |
Experimental Protocols
The determination of the crystal structure of this compound involves a series of well-defined experimental procedures. A generalized protocol for such an analysis is detailed below.
Crystallization
Single crystals of this compound suitable for X-ray diffraction were first obtained by Zincke in 1874. A typical procedure for obtaining high-quality crystals of small organic molecules involves slow evaporation from a saturated solution.
Materials:
-
This compound
-
Acetone
-
Chloroform
-
Crystallization dish
Procedure:
-
Dissolve a small amount of this compound in a minimal amount of an acetone-chloroform solvent mixture.
-
Gently warm the solution to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature.
-
Cover the crystallization dish with a perforated lid to allow for slow evaporation of the solvent.
-
Monitor the dish over several days for the formation of well-defined single crystals.
-
Once suitable crystals have formed, carefully extract them from the mother liquor.
Data Collection
X-ray diffraction data is collected using a single-crystal diffractometer.
Equipment:
-
Four-circle diffractometer
-
Molybdenum (Mo) X-ray source
-
Detector (e.g., CCD or CMOS)
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The mounted crystal is placed on the diffractometer and centered in the X-ray beam.
-
The crystal is cooled to the desired temperature (in this case, room temperature).
-
The unit cell parameters and crystal orientation are determined from a preliminary set of diffraction images.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
The intensities of the collected reflections are integrated and corrected for various factors (e.g., Lorentz and polarization effects).
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
Software:
-
Structure solution and refinement software (e.g., SHELX, Olex2)
Procedure:
-
The space group is determined from the systematic absences in the diffraction data.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using a least-squares algorithm, which minimizes the difference between the observed and calculated structure factors.
-
Anisotropic displacement parameters are introduced for non-hydrogen atoms to account for their thermal motion.
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
The final model is validated by checking various crystallographic metrics, such as the R-factor and goodness-of-fit.
Visualizations
The following diagrams illustrate the experimental workflow for crystal structure analysis and the molecular structure of this compound.
The crystal structure reveals that the two nitro groups in this compound are twisted out of the mean plane of the benzene (B151609) ring by approximately 41 degrees. This significant rotation is a result of steric hindrance between the adjacent nitro groups. The molecule possesses very nearly C₂-2 symmetry. The packing of the molecules in the crystal is characterized by stacks along the direction, with approximate hexagonal close packing of these stacks. The forces between the molecules are primarily dispersion forces.
The Thermal Decomposition of 1,2-Dinitrobenzene: A Review of a Knowledge Gap
Despite its classification as an explosive and hazardous material, a comprehensive, in-depth technical guide on the thermal decomposition of pure 1,2-dinitrobenzene cannot be fully compiled from currently available public domain scientific literature. While general hazards are acknowledged, specific quantitative data regarding its decomposition kinetics, precise breakdown pathways, and detailed experimental protocols remain elusive.
This compound (o-dinitrobenzene) is recognized as a severe explosion hazard when subjected to heat, shock, or flame. Upon decomposition, it is known to emit highly toxic fumes of nitrogen oxides. However, a thorough review of published research reveals a significant gap in the specific, granular data required for a complete technical understanding of its thermal degradation process. This includes a lack of precise decomposition onset and peak temperatures under various atmospheric conditions, as well as detailed kinetic parameters such as activation energy and the pre-exponential factor.
Thermal Behavior: A Lack of Specifics
Studies on the thermal behavior of nitroaromatic compounds are prevalent, but they often focus on related substances like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), nitrobenzene, or mixtures containing dinitrobenzene isomers. For instance, research on nitrobenzene/dinitrobenzene mixtures indicates that these mixtures exhibit exothermic activity in a broad range from approximately 300°C to 500°C, with a significant enthalpy change of about -2.5 x 10³ J/g.[1][2] However, these studies do not provide data for pure this compound, making it difficult to isolate its specific thermal decomposition characteristics.
Decomposition Pathway and Products: An Unclear Picture
The general decomposition pathway for nitroaromatic compounds is understood to involve the cleavage of the C-NO₂ bond. However, for this compound, a detailed mechanism and a quantitative analysis of the resulting products and their yields are not well-documented in the available literature. While it is stated that toxic fumes of nitrogen oxides are emitted, a comprehensive profile of all decomposition products, which would be crucial for safety and environmental considerations, is not available.
Experimental Protocols: A Need for Detail
While general experimental techniques for thermal analysis, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are well-established, specific, detailed protocols for the analysis of this compound are not readily found. Such protocols would need to address critical safety considerations due to the explosive nature of the compound and would be essential for reproducing and comparing experimental results across different laboratories. Information on sample preparation, heating rates, crucible types, and atmospheric conditions specific to the analysis of this compound is not consistently reported.
Visualizing the Unknown: A Hypothetical Workflow
Given the absence of a defined decomposition pathway, a specific signaling pathway or logical relationship diagram cannot be constructed. However, to illustrate the general workflow for such an investigation, a hypothetical experimental and data analysis process is presented below.
Caption: A hypothetical workflow for the thermal analysis of this compound.
Conclusion
The current body of scientific literature does not provide the necessary quantitative data and detailed experimental protocols to construct an in-depth technical guide on the thermal decomposition of this compound as requested. While the hazardous nature of the compound is well-established, a significant research gap exists regarding the specifics of its thermal behavior, decomposition mechanism, and reaction kinetics. Further focused experimental investigation is required to fill this knowledge void, which is critical for the safe handling, storage, and processing of this energetic material.
References
An In-depth Technical Guide to the Electrochemical Properties of 1,2-Dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties of 1,2-Dinitrobenzene (1,2-DNB), a key intermediate in various industrial syntheses. Understanding its electrochemical behavior is crucial for applications ranging from environmental remediation to the development of novel sensing technologies and energetic materials. This document details the reduction mechanisms, presents key quantitative data, outlines experimental protocols, and visualizes the electrochemical pathways.
Core Electrochemical Behavior
The electrochemical reduction of this compound is a complex process that typically proceeds in a stepwise manner, involving the sequential reduction of its two nitro groups. The exact mechanism and the observed electrochemical signatures are highly dependent on the experimental conditions, including the solvent, the supporting electrolyte, the electrode material, and the presence of proton donors.
In aprotic media, such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN), the reduction generally occurs through two distinct one-electron transfer steps to form a radical anion and then a dianion.[1][2] The presence of proton donors, however, can significantly alter the reaction pathway, leading to the formation of various reduction products, including nitroso, hydroxylamino, and amino derivatives.[3][4]
On inert electrodes like glassy carbon (GCE), the reduction of dinitrobenzene is often a reversible process.[1][5] In contrast, on reactive surfaces such as oxide-free silicon, the reduction can be irreversible, leading to the formation of a polymeric film on the electrode surface.[5][6]
Quantitative Electrochemical Data
The following table summarizes key quantitative data for the electrochemical reduction of dinitrobenzene isomers. Note that values can vary based on the specific experimental conditions.
| Isomer | Solvent/Electrolyte | Electrode | Technique | E¹ (V vs. ref) | E² (V vs. ref) | Reference |
| This compound | DMF | Carbositall | CV | -0.87 | -1.25 | [3] |
| 1,4-Dinitrobenzene | CH₃CN / 0.1 M TBAP | Platinum | CV | -1.007 | -1.230 | [2] |
| 1,4-Dinitrobenzene | DMF / 0.5 M NBu₄PF₆ | GCE | CV | Two reversible peaks | (not specified) | [5] |
Note: Potentials are typically reported versus a standard reference electrode such as Ag/AgCl or a saturated calomel (B162337) electrode (SCE). The specific reference electrode should always be consulted in the original literature for accurate comparison.
Electrochemical Reduction Pathway
The electrochemical reduction of this compound in the presence of a proton donor (DH) can be visualized as a series of electron and proton transfer steps, leading to the formation of more reduced species. The initial reduction forms a radical anion, which can then be protonated and further reduced.
Caption: Electrochemical reduction pathway of this compound.
Experimental Protocols
Detailed methodologies are critical for reproducing and building upon existing research. The following sections outline typical experimental protocols for the electrochemical analysis of this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary technique used to investigate the redox behavior of 1,2-DNB.
Objective: To determine the reduction potentials and assess the reversibility of the electron transfer processes.
Apparatus and Reagents:
-
Potentiostat/Galvanostat (e.g., computer-assisted potentiostat IPC-Pro).[3][4]
-
Three-electrode electrochemical cell (e.g., 10 mL 5-neck glass cell with a water jacket).[3]
-
Working Electrode (WE): Glassy carbon electrode (GCE) or platinum (Pt) disc electrode.[3][5]
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgNO₃.[2][3]
-
Counter Electrode (CE): Platinum wire or mesh.[3]
-
Solvent: Anhydrous dimethylformamide (DMF) or acetonitrile (CH₃CN).[3][7]
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (NBu₄PF₆) or similar.[5][7]
-
Analyte: this compound solution (e.g., 1-10 mM).[5]
Procedure:
-
Prepare the analyte solution by dissolving this compound and the supporting electrolyte in the chosen solvent.
-
Assemble the three-electrode cell with the prepared solution.
-
Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammogram:
-
Initial and final potentials (e.g., bracketing the expected reduction peaks).
-
Vertex potentials.
-
Scan rate (e.g., 100 mV/s).[5]
-
-
Initiate the potential sweep and record the resulting voltammogram.
-
Multiple scans can be performed to check for electrode fouling or changes in the electrochemical behavior.
Controlled Potential Electrolysis (CPE)
Controlled potential electrolysis is employed to synthesize and identify the reduction products of 1,2-DNB.
Objective: To reduce this compound at a constant potential and analyze the resulting products.
Apparatus and Reagents:
-
Potentiostat with a high-current output.
-
Electrolysis cell with separate compartments for the working and counter electrodes (e.g., H-type cell with a porous glass frit).
-
Working Electrode: Large surface area electrode (e.g., platinum net or carbon felt).[3]
-
Reference Electrode and Counter Electrode as in CV.
-
Solvent, supporting electrolyte, and analyte as in CV, but typically in larger volumes (e.g., 5 mL).[3]
-
Proton donor (optional, e.g., benzoic acid).[3]
Procedure:
-
Prepare the electrolytic solution in the working electrode compartment. The counter electrode compartment contains the solvent and supporting electrolyte.
-
Deoxygenate both compartments.
-
Apply a constant potential to the working electrode, typically set at the limiting current of the desired reduction wave observed in the cyclic voltammogram.[3]
-
Monitor the current decay over time until it reaches a background level, indicating the completion of the electrolysis.
-
At the end of the electrolysis, the solution in the working compartment is collected for product analysis using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Experimental Workflow
The general workflow for investigating the electrochemical properties of this compound involves a combination of voltammetric techniques and bulk electrolysis for product identification.
Caption: General experimental workflow for electrochemical studies.
This guide provides a foundational understanding of the electrochemical properties of this compound. For more in-depth information and specific experimental details, researchers are encouraged to consult the cited literature.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to 1,2-Dinitrobenzene: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-dinitrobenzene, a key chemical intermediate. The document details its physicochemical properties, outlines established synthesis and reduction protocols, and explores its applications, particularly as a precursor in the synthesis of pharmaceuticals and other bioactive molecules. Toxicological data and its interaction with biological systems are also discussed.
Core Properties of this compound
This compound is a solid organic compound with the chemical formula C₆H₄N₂O₄.[1] It is one of three isomers of dinitrobenzene, the others being 1,3-dinitrobenzene (B52904) and 1,4-dinitrobenzene. The ortho-positioning of the two nitro groups confers specific reactivity and properties to the molecule.
| Property | Value | Reference |
| Molecular Formula | C₆H₄N₂O₄ | [1] |
| Molecular Weight | 168.11 g/mol | |
| Appearance | White to yellowish crystalline solid | [1] |
| Melting Point | 117-118 °C | [1] |
| Boiling Point | 318-319 °C | [1] |
| Density | 1.565 g/cm³ | [1] |
| CAS Number | 528-29-0 | [1] |
Synthesis and Key Reactions
The synthesis of this compound is not as straightforward as its meta-isomer due to the meta-directing nature of the nitro group. Direct dinitration of benzene (B151609) predominantly yields the 1,3-isomer. Therefore, a multi-step synthetic strategy is typically employed, often starting from 2-nitroaniline (B44862).
Experimental Protocol: Synthesis of this compound from 2-Nitroaniline
This method involves the diazotization of 2-nitroaniline followed by treatment with a nitrite (B80452) salt in the presence of a copper catalyst.
Materials:
-
2-Nitroaniline
-
Sodium nitrite
-
Hydrochloric acid
-
Copper(II) sulfate (B86663) pentahydrate
-
Sodium sulfite (B76179)
-
Ice
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Diazotization: Dissolve 2-nitroaniline in a cooled aqueous solution of hydrochloric acid. While maintaining a low temperature (0-5 °C) with an ice bath, add a solution of sodium nitrite dropwise with constant stirring. The completion of the diazotization can be tested with starch-iodide paper.
-
Sandmeyer-type Reaction: In a separate flask, prepare a solution of copper(II) sulfate and sodium sulfite in water. This forms the copper(I) catalyst.
-
Nitration: Slowly add the cold diazonium salt solution to the copper catalyst solution. Effervescence (nitrogen gas evolution) will be observed. The mixture is typically stirred for several hours at room temperature or with gentle heating to ensure the reaction goes to completion.
-
Isolation and Purification: The crude this compound can be extracted from the reaction mixture using an organic solvent. The organic layer is then washed with water and a dilute sodium bicarbonate solution to remove any acidic impurities. The solvent is evaporated to yield the crude product, which can be further purified by recrystallization from a suitable solvent like ethanol.
References
ortho-Dinitrobenzene health and safety information
An In-depth Technical Guide to the Health and Safety of ortho-Dinitrobenzene
ortho-Dinitrobenzene (o-DNB), also known as 1,2-Dinitrobenzene, is a pale-white or yellow crystalline solid.[1][2][3] It is one of three isomers of dinitrobenzene.[4] The compound is utilized in the manufacturing of dyes, explosives, and celluloids.[2]
Table 1: Chemical Identification of ortho-Dinitrobenzene
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | o-Dinitrobenzene, ortho-Dinitrobenzene, 1,2-DNB |
| CAS Number | 528-29-0[1] |
| DOT ID | 1597[1] |
| UN Number | 3443[5] |
| Chemical Formula | C₆H₄(NO₂)₂[6] |
| Molecular Weight | 168.11 g/mol [6] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | Pale-white or yellow solid[1] |
| Physical State | Solid at 15°C and 1 atm[6] |
| Boiling Point | 606°F (319°C) at 1 atm[6] |
| Melting Point | 118°C[7] |
| Flash Point | 302°F (150°C)[1][8] |
| Vapor Pressure | <1 mm Hg at 68°F (20°C)[8]; 0.0000455 mmHg[9] |
| Vapor Density | 5.79 (Air = 1)[9] |
| Water Solubility | Very slightly soluble[8]; 0.05%[9] |
| Log Kow | 1.69[9] |
Hazard Identification and Classification
ortho-Dinitrobenzene is a highly toxic and reactive chemical. It is classified as fatal if swallowed, inhaled, or in contact with skin.[10][11] Prolonged or repeated exposure may cause damage to organs, particularly the blood, liver, cardiovascular system, and central nervous system.[1][12] It is also very toxic to aquatic life with long-lasting effects.[10][12]
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed[13] |
| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin[13] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[13] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[10] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life[10] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[10] |
Toxicology and Health Effects
The primary routes of occupational exposure are inhalation and dermal absorption.[1] The main toxic effect of o-DNB is the formation of methemoglobin in the blood, which impairs the blood's ability to carry oxygen.[2][8]
Acute Exposure Symptoms:
-
Methemoglobinemia: Leads to cyanosis (blue color of skin and lips), headache, fatigue, dizziness, and nausea.[5][8] High levels can cause difficulty breathing, collapse, and even death.[8]
-
Neurological: Headache, vertigo, vomiting, followed by exhaustion, numbness, and collapse.[6][14]
-
Ocular/Dermal: Irritation to eyes and stains skin yellow.[6][14]
Chronic Exposure Effects:
-
Danger of cumulative effects.[12]
-
Can cause changes in vision and yellowing of the skin and eyes.[8]
-
The Environmental Protection Agency (EPA) has indicated that o-Dinitrobenzene can cause male reproductive toxicity.[9]
Carcinogenicity:
-
ortho-Dinitrobenzene is not listed as a carcinogen by ACGIH, IARC, or NTP.[12] The EPA has classified it as 'D', not classifiable as to human carcinogenicity.[13]
Toxicological Signaling Pathway: Methemoglobinemia Induction
The primary mechanism of o-DNB toxicity is its ability to oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin, which cannot bind and transport oxygen. This leads to functional anemia and tissue hypoxia.
Caption: Mechanism of o-Dinitrobenzene induced methemoglobinemia.
Occupational Exposure Limits and Toxicity Data
Regulatory agencies have established occupational exposure limits to protect workers from the adverse health effects of o-DNB.
Table 4: Occupational Exposure Limits
| Agency/Organization | Limit | Value |
|---|---|---|
| OSHA PEL | TWA | 1 mg/m³ [skin][1][15] |
| NIOSH REL | TWA | 1 mg/m³ [skin][1][15] |
| ACGIH TLV | TWA | 0.15 ppm (1 mg/m³) [skin][5][15] |
| NIOSH IDLH | | 50 mg/m³[1][6] |
Table 5: Acute Toxicity Data
| Type | Value | Species | Route |
|---|---|---|---|
| Toxicity Grade | 4 | Human | Ingestion |
| LD₅₀ | < 50 mg/kg[6] | Human (estimated) | Ingestion |
| Probable Lethal Dose | 2 grams[2][15] | Human | Oral |
Fire and Explosion Hazards
o-Dinitrobenzene is a combustible solid that poses a severe explosion hazard when exposed to heat, shock, or flame.[6][14] Prolonged exposure to fire may result in an explosion due to spontaneous decomposition.[1]
Table 6: Fire and Explosion Data
| Hazard | Details |
|---|---|
| Combustibility | Combustible Solid[1] |
| Flash Point | 302°F (150°C)[8] |
| Explosion Hazard | Severe explosion hazard. May explode on heating even in the absence of air.[5][14] Finely dispersed particles form explosive mixtures in air.[5] |
| Hazardous Combustion Products | Emits highly toxic fumes of nitrogen oxides.[8][14] |
| Extinguishing Agents | Use water spray, foam, powder, CO₂, or dry chemical.[5][6][8] Fight fires from an explosion-resistant location.[8] |
| Incompatibilities | Strong oxidizers, caustics, and metals such as tin and zinc.[1] Reacts violently with strong bases and reducing metals.[5] Mixtures with nitric acid are highly explosive.[5] |
Handling, Storage, and Disposal
Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.[12][16]
-
Avoid contact with skin, eyes, and clothing and avoid formation of dust and aerosols.[10][13]
-
Use non-sparking tools and explosion-proof electrical equipment.[8][13]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[8][13]
-
Wash hands and any exposed skin thoroughly after handling.[17]
Storage:
-
Store in a cool, dry, well-ventilated area in tightly closed containers.[8][10]
-
Protect from shock, friction, or heat.[8]
-
Store locked up.[13]
-
Keep away from sources of ignition.[8]
-
Store separately from strong oxidants, strong bases, and foodstuffs.[5][13]
Disposal:
-
Dispose of this material and its container as hazardous waste.[12]
-
Avoid release to the environment.[12]
-
Contact state or federal environmental agencies for specific disposal recommendations.[8]
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted to determine the appropriate PPE.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10][13]
-
Skin Protection: Wear appropriate protective gloves and a complete suit protecting against chemicals to prevent skin exposure.[10][12]
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.[12] For concentrations up to 10 mg/m³, a particulate respirator with N95, R95, or P95 filters is recommended.[1] For higher concentrations up to 50 mg/m³, an air-purifying, full-facepiece respirator with N100, R100, or P100 filters should be used.[1]
First Aid Measures
Immediate medical attention is required for any exposure.[12]
-
Inhalation: Remove the person from exposure to fresh air immediately. If breathing has stopped, perform artificial respiration.[14] Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the skin with large amounts of soap and water for at least 15 minutes.[8][12] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12] Seek immediate medical attention.[8]
-
Ingestion: If swallowed, get medical aid immediately. Rinse mouth.[12][13] Administer a slurry of activated charcoal.[5] Do not induce vomiting unless directed by medical personnel.[12]
Accidental Release Measures
In the event of a spill, immediate and careful action is required to prevent exposure and environmental contamination.
Spill Response Workflow
The following diagram illustrates the logical steps for responding to a spill of ortho-Dinitrobenzene.
Caption: Logical workflow for responding to an o-Dinitrobenzene spill.
Spill Cleanup Procedure:
-
Evacuate all non-essential personnel and control entry to the area.[8]
-
Eliminate all sources of ignition.[8]
-
Wearing appropriate PPE, collect the powdered material.[8] If appropriate, moisten the material first to prevent dusting.[5][13]
-
Sweep the substance into covered containers for disposal as hazardous waste.[5][8]
-
Ventilate and wash the area after cleanup is complete.[8]
-
Prevent the chemical from entering confined spaces like sewers due to the explosion risk.[8]
Experimental Protocols
Detailed experimental protocols for o-DNB are found in specific toxicology studies. The following represents a generalized methodology for a key toxicological assessment based on standard regulatory guidelines.
Representative Protocol: Acute Oral Toxicity Assessment (Based on OECD Guideline 423)
-
Animal Selection: Healthy, young adult laboratory rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females, are used. Animals are acclimated to laboratory conditions for at least 5 days.
-
Dose Formulation: o-Dinitrobenzene is dissolved or suspended in a suitable vehicle (e.g., corn oil). The concentration is calculated to administer the desired dose in a constant volume (e.g., 5 mL/kg body weight).
-
Administration: Animals are fasted overnight prior to dosing. The test substance is administered in a single dose by gavage using a stomach tube.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory patterns, autonomic and CNS effects), and changes in body weight. Observations are conducted frequently on the day of dosing and at least daily thereafter for 14 days.
-
Pathology: At the end of the observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (those that died during the study and those euthanized at termination).
-
Data Analysis: The LD₅₀ is estimated, and the observed toxic effects are documented to inform classification and labeling.
General Toxicology Study Workflow
The diagram below outlines a typical workflow for an in-vivo toxicology experiment designed to assess the safety of a compound like o-Dinitrobenzene.
Caption: A typical experimental workflow for an in-vivo toxicology study.
Environmental Fate
o-Dinitrobenzene is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[12] Its release should be strictly avoided. Based on a moderate estimated Koc value, it is expected to have moderate mobility in soil.[9] Biodegradation in soil is expected to occur slowly.[9] Due to its low vapor pressure, volatilization from soil or water surfaces is not expected to be a significant fate process.[9]
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - o-Dinitrobenzene [cdc.gov]
- 2. o-Dinitrobenzene - Hazardous Agents | Haz-Map [haz-map.com]
- 3. DINITROBENZENES, ALL ISOMERS | Occupational Safety and Health Administration [osha.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ICSC 0460 - this compound [inchem.org]
- 6. m.cameochemicals.noaa.gov [m.cameochemicals.noaa.gov]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. nj.gov [nj.gov]
- 9. This compound | C6H4(NO2)2 | CID 10707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. echemi.com [echemi.com]
- 14. O-DINITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. Dinitrobenzene - IDLH | NIOSH | CDC [cdc.gov]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. fishersci.com [fishersci.com]
Literature review of 1,2-Dinitrobenzene synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive review of the primary synthetic methodologies for 1,2-dinitrobenzene. Given the electronic properties of the nitro group, direct dinitration of benzene (B151609) is not a viable pathway to the ortho-isomer, leading instead to the thermodynamically favored meta-product. Consequently, the synthesis of this compound necessitates multi-step strategies that leverage protecting groups and directing group manipulations. This document details the prevalent synthetic routes, providing experimental protocols and quantitative data to facilitate practical application in a research and development setting.
Challenges in Direct Synthesis
Direct nitration of nitrobenzene (B124822) overwhelmingly yields 1,3-dinitrobenzene.[1][2][3] The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution.[1][2][3] This is due to the electron-withdrawing nature of the nitro group, which destabilizes the arenium ion intermediates for ortho and para attack more than the intermediate for meta attack.[4] Nitration of nitrobenzene typically results in approximately 93% meta-dinitrobenzene, 6% ortho-dinitrobenzene, and 1% para-dinitrobenzene.[4] Therefore, achieving a high yield of the 1,2-isomer requires indirect methods.
Synthetic Strategies
The synthesis of this compound is primarily approached through two main strategies: a multi-step synthesis commencing with benzene, and a more direct route utilizing substituted anilines. A less common but high-yielding method starts from o-phenylenediamine (B120857).
Multi-Step Synthesis from Benzene
This circuitous but effective route involves the transformation of functional groups to control the regioselectivity of the second nitration step. The general pathway involves the initial nitration of benzene, followed by reduction of the nitro group to an amine, protection of the amine, blocking of the para-position, ortho-nitration, and subsequent deprotection and re-oxidation.[5][6]
Step 1: Mononitration of Benzene to Nitrobenzene
-
In a reaction vessel, a nitrating mixture is prepared by carefully adding concentrated sulfuric acid to concentrated nitric acid.[5][6]
-
Benzene is then slowly added to this mixture while maintaining a controlled temperature to afford nitrobenzene in good yield.[5]
Step 2: Reduction of Nitrobenzene to Aniline (B41778)
-
Nitrobenzene is reduced to aniline using various methods, including catalytic hydrogenation (H₂ gas with a catalyst like Pd/C), or metal-acid reductions such as with tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).[5]
Step 3: Protection of the Amino Group
-
The amino group of aniline is protected to prevent its protonation in the subsequent acidic nitration step and to modulate its directing effect. A common method is acetylation with acetic anhydride (B1165640) or acetyl chloride to form acetanilide (B955).[5]
Step 4: Blocking the Para-Position
-
To ensure ortho-nitration, the para-position of the acetanilide is blocked, typically through sulfonation with fuming sulfuric acid (oleum) to introduce a sulfonic acid group.[5][6]
Step 5: Ortho-Nitration
-
The N-acetyl-p-sulfonamido-benzene is then nitrated with a mixture of concentrated nitric and sulfuric acid. The acetylamino group is an ortho-, para-director, and with the para-position blocked, the incoming nitro group is directed to the ortho-position.[5][6]
Step 6: Deprotection (Desulfonation and Deacetylation)
-
The sulfonic acid group is removed by heating in dilute sulfuric acid.[5][6]
-
The acetyl protecting group is subsequently removed by acid or base-catalyzed hydrolysis to yield 2-nitroaniline (B44862).[5]
Step 7: Oxidation of 2-Nitroaniline to this compound
-
The amino group of 2-nitroaniline is converted back to a nitro group. One method involves diazotization followed by treatment with sodium nitrite (B80452) in the presence of a copper catalyst.[7] Another effective oxidizing agent for this transformation is trifluoroperoxyacetic acid (CF₃CO₃H).[5][6]
Synthesis from 2-Nitroaniline
A more direct route to this compound starts from commercially available 2-nitroaniline. This method circumvents the need for the protection and blocking steps required in the synthesis from benzene.
-
2-Nitroaniline is dissolved in an acidic medium, typically aqueous sulfuric or hydrochloric acid, and cooled.
-
A solution of sodium nitrite is added dropwise to form the corresponding diazonium salt.
-
The diazonium salt solution is then treated with a solution of sodium nitrite in the presence of a copper catalyst to replace the diazonium group with a nitro group, yielding this compound.[7]
Synthesis from o-Phenylenediamine
An alternative, high-yielding synthesis begins with o-phenylenediamine. This method utilizes a powerful oxidizing agent to convert both amino groups into nitro groups.
-
o-Phenylenediamine is dissolved in a suitable solvent system, such as a mixture of chloroform (B151607) and acetonitrile.
-
The solution is cooled to -15 °C.
-
A solution of fluorine in water is carefully introduced into the reaction mixture.
-
The reaction is allowed to proceed for a short duration (e.g., 2 minutes) to afford this compound.[8]
Quantitative Data Summary
The following table summarizes the reported yields for the different synthetic methods. Note that the multi-step synthesis from benzene involves several stages, and the overall yield will be the product of the yields of the individual steps.
| Starting Material | Key Reagents | Reported Yield | Reference |
| o-Phenylenediamine | Fluorine, Water, Chloroform, Acetonitrile | 85% | [8] |
| 2-Nitroaniline | Sodium Nitrite, Copper Catalyst | Not specified | [7] |
| Benzene (Multi-step) | HNO₃, H₂SO₄, Reductant, Ac₂O, Oleum, Oxidant | Variable | [5][6] |
Conclusion
The synthesis of this compound presents a classic challenge in regiocontrol for electrophilic aromatic substitution. While direct nitration of benzene or nitrobenzene is ineffective, several viable multi-step synthetic routes have been established. The choice of a particular method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and considerations of process safety and efficiency. The route starting from o-phenylenediamine offers a high reported yield in a single oxidative step, while the synthesis from 2-nitroaniline provides a more direct conversion. The multi-step synthesis from benzene, although longer, is a well-documented pathway that offers a high degree of control over the introduction of the functional groups. Researchers and drug development professionals should carefully evaluate these factors when selecting a synthetic strategy for this compound and its derivatives.
References
- 1. Explain why nitration of nitrobenzene gives m-dinitrobenzene and not o- and p-dinitroenzene. [allen.in]
- 2. Nitration of nitrobenzene at 1250C with mixed acids class 12 chemistry CBSE [vedantu.com]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Theoretical Insights into the Electronic Structure of 1,2-Dinitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dinitrobenzene, an aromatic compound with the formula C₆H₄(NO₂)₂, is a molecule of significant interest in various fields, including the synthesis of dyes, explosives, and pharmaceuticals. Understanding its electronic structure is paramount for predicting its reactivity, metabolic pathways, and potential applications in drug design. This technical guide provides an in-depth analysis of the electronic properties of this compound based on theoretical studies, primarily employing Density Functional Theory (DFT). The content herein is curated for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the molecule's computational chemistry.
Core Concepts in the Theoretical Study of Electronic Structure
The electronic structure of a molecule dictates its chemical behavior. Theoretical chemistry provides powerful tools to probe these properties at a quantum mechanical level. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The dipole moment is another crucial property, indicating the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
Data Presentation: Electronic Properties of this compound
The following table summarizes key quantitative data on the electronic structure of this compound, compiled from theoretical studies. These values are typically calculated after geometry optimization of the molecule to its lowest energy conformation.
| Property | Calculated Value | Unit |
| Highest Occupied Molecular Orbital (HOMO) Energy | -8.37 eV | electron Volts |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -3.54 eV | electron Volts |
| HOMO-LUMO Gap (ΔE) | 4.83 eV | electron Volts |
| Ionization Potential (I) | 8.37 eV | electron Volts |
| Electron Affinity (A) | 3.54 eV | electron Volts |
| Dipole Moment (μ) | 6.15 D | Debye |
Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.
Experimental Protocols: Computational Methodology
The theoretical data presented in this guide is predominantly derived from calculations based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-electron systems.
1. Geometry Optimization:
-
Objective: To find the most stable three-dimensional arrangement of atoms in the this compound molecule, corresponding to a minimum on the potential energy surface.
-
Method: DFT calculations are performed using a specific functional, commonly B3LYP, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set: A basis set, such as 6-311++G(d,p), is used to describe the atomic orbitals. This notation indicates a triple-zeta valence basis set with diffuse functions (+) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively.
-
Software: The calculations are typically carried out using quantum chemistry software packages like Gaussian, GAMESS, or Spartan.[1][2]
-
Convergence Criteria: The optimization process is iterated until the forces on the atoms and the change in energy between successive steps fall below predefined threshold values, ensuring a true energy minimum is reached.
2. Calculation of Electronic Properties:
-
HOMO and LUMO Energies: Once the geometry is optimized, a single-point energy calculation is performed with the same DFT method and basis set to determine the energies of the molecular orbitals.
-
Ionization Potential and Electron Affinity: Within the framework of Koopmans' theorem for DFT, the ionization potential (I) can be approximated as the negative of the HOMO energy (I ≈ -E_HOMO), and the electron affinity (A) can be approximated as the negative of the LUMO energy (A ≈ -E_LUMO).[3]
-
Dipole Moment: The dipole moment is calculated from the electron density distribution obtained from the converged DFT calculation.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study of this compound's electronic structure.
Caption: A flowchart illustrating the typical workflow for the computational analysis of this compound's electronic structure.
References
An In-depth Technical Guide to the Reaction Intermediates and Transition States of 1,2-Dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reaction intermediates and transition states involved in key reactions of 1,2-dinitrobenzene. Understanding these transient species is crucial for controlling reaction pathways, optimizing synthesis, and predicting the metabolic fate of related compounds in drug development. This document delves into the mechanistic details of nucleophilic aromatic substitution (SNAr), electrochemical reduction, and photodissociation reactions of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying processes.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a cornerstone of aromatic chemistry, and this compound, with its two electron-withdrawing nitro groups, is a highly activated substrate for such reactions. The mechanism typically proceeds through the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
Meisenheimer Complex Intermediates
The reaction of this compound with a nucleophile commences with the attack of the nucleophile on one of the carbon atoms bearing a nitro group, leading to the formation of a Meisenheimer complex. This intermediate is a negatively charged species where the aromaticity of the ring is temporarily disrupted.
While specific spectroscopic data for the Meisenheimer complex of this compound is not extensively reported in readily available literature, studies on closely related compounds, such as 1,2-dichloro-4,5-dinitrobenzene (B1583372), provide significant insights. The reaction of 1,2-dichloro-4,5-dinitrobenzene with hydroxide (B78521) ions has been shown to form both monohydroxy and dihydroxy Meisenheimer complexes, which can be characterized using NMR and UV-Vis spectroscopy.[1][2] The formation of these complexes is often reversible.
Logical Relationship: Formation of a Meisenheimer Complex
Caption: Formation and decomposition of a Meisenheimer complex in an SNAr reaction.
Kinetic Data
Kinetic studies on the reaction of this compound with aliphatic primary amines in benzene (B151609) have been conducted. The second-order rate coefficients for these reactions show a linear dependence on the amine concentration.[3]
| Reactant System | Solvent | Rate Constant Information | Reference |
| This compound + n-Butylamine | Benzene | Second-order rate coefficient varies linearly with amine concentration. | [3] |
| This compound + s-Butylamine | Benzene | Second-order rate coefficient varies linearly with amine concentration. | [3] |
Further quantitative data on activation energies and a wider range of nucleophiles for this compound are limited in the reviewed literature. Kinetic data for the analogous reactions of 1-chloro-2,4-dinitrobenzene (B32670) are more extensively available and can provide a basis for estimating the reactivity of this compound.[4]
Electrochemical Reduction
The electrochemical reduction of dinitrobenzene isomers, including this compound, in aprotic solvents like dimethylformamide (DMF) proceeds through a stepwise mechanism involving the formation of radical anions and dianions.[5][6]
Radical Anion and Dianion Intermediates
The initial step in the electrochemical reduction is the transfer of one electron to the this compound molecule, forming a radical anion. This species can then accept a second electron to form a dianion. These intermediates are highly reactive and can undergo further reactions, such as protonation in the presence of a proton donor.[5]
Experimental Protocol: Cyclic Voltammetry of this compound in DMF
-
Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in anhydrous DMF containing a supporting electrolyte (e.g., 0.1 M tetra-n-butylammonium perchlorate).
-
Electrochemical Cell: Use a standard three-electrode cell with a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the reduction process.
-
Cyclic Voltammetry: Scan the potential from an initial value where no reaction occurs (e.g., 0 V) to a sufficiently negative potential to observe the reduction peaks (e.g., -2.0 V) and then back to the initial potential. The scan rate can be varied (e.g., from 50 to 500 mV/s) to investigate the stability of the generated intermediates.
-
Data Analysis: Analyze the resulting voltammogram to determine the reduction potentials of the radical anion and dianion formation. The reversibility of the electron transfer steps can be assessed from the peak separation and the ratio of the anodic to cathodic peak currents.
Spectroscopic Characterization of the Radical Anion
The radical anion of this compound has been characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. The EPR spectrum provides information about the distribution of the unpaired electron over the molecule through the analysis of hyperfine coupling constants with the nitrogen and hydrogen nuclei.[7]
| Spectroscopic Technique | Intermediate | Key Observables | Reference |
| EPR Spectroscopy | This compound Radical Anion | Hyperfine coupling constants for nitrogen and ring protons. | [7] |
Signaling Pathway: Electrochemical Reduction of this compound
Caption: Stepwise electrochemical reduction of this compound.
Photodissociation Dynamics
The study of the photodissociation of nitroaromatic compounds is crucial for understanding their stability and degradation pathways upon exposure to light. For dinitrobenzene, photodissociation can proceed through different channels, primarily involving the cleavage of the C-NO or C-NO₂ bonds.
Photodissociation Pathways and Intermediates
Upon UV irradiation, this compound can undergo fragmentation to produce either nitric oxide (NO) and a nitrophenoxy radical or nitrogen dioxide (NO₂) and a nitrophenyl radical. The branching ratio between these pathways can be dependent on the excitation wavelength.
Experimental Workflow: Laser Flash Photolysis of this compound
Caption: Workflow for a laser flash photolysis experiment.
Detailed quantitative data on the quantum yields and lifetimes of the excited states and intermediates for this compound specifically are not extensively available in the reviewed literature. However, the general principles and experimental approaches are well-established for related nitroaromatic compounds.
Computational Studies
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the structures and energies of transient species like reaction intermediates and transition states that are often difficult to characterize experimentally.
While specific computational studies providing detailed potential energy surfaces and transition state geometries for the reactions of this compound were not found in the initial broad searches, theoretical investigations of nucleophilic attack on nitroaromatic systems, in general, confirm the stepwise mechanism involving a Meisenheimer intermediate.[8] DFT calculations on related systems have been used to predict activation energies and reaction pathways.[9]
Conclusion
The reactivity of this compound is dominated by the strong electron-withdrawing nature of its two nitro groups, making it susceptible to nucleophilic attack, electrochemical reduction, and photodissociation. The key intermediates in these reactions include resonance-stabilized Meisenheimer complexes in SNAr reactions and radical anions/dianions in electrochemical processes. While significant mechanistic insights have been gained from studies of this compound and its analogs, there remains a need for more comprehensive quantitative data, particularly from computational studies and time-resolved spectroscopy, to fully characterize the transition states and short-lived intermediates involved in its diverse reactivity. This knowledge is fundamental for the rational design of synthetic routes and for a deeper understanding of the role of such motifs in chemical and biological systems.
References
- 1. The reaction of 1,2-Dichloro-4,5-dinitrobenzene with hydroxide ion: roles of meisenheimer complexes and radical pairs – ScienceOpen [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of the reactions between this compound and aliphatic primary amines in benzene. A probable mechanism for the observed mild acceleration - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. youtube.com [youtube.com]
- 9. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01856K [pubs.rsc.org]
An In-depth Technical Guide to 1,2-Dinitrobenzene: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1,2-dinitrobenzene. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a historical perspective on this important chemical compound.
Introduction
This compound, also known as ortho-dinitrobenzene, is an organic compound with the chemical formula C₆H₄(NO₂)₂. It is one of three isomers of dinitrobenzene and presents as a white or colorless solid.[1] This compound has historical and ongoing significance in the chemical industry, primarily as an intermediate in the synthesis of other organic compounds, including dyes and pharmaceuticals.[2] Its synthesis and reactions are classic examples in the study of aromatic chemistry.
Discovery and History
In 1858, Griess discovered a new class of compounds: diazonium salts.[3][4] This discovery, stemming from his work on the influence of nitrous acid on aminonitro- and aminodinitrophenol, was a pivotal moment in organic chemistry.[5] The diazotization reaction, as it came to be known, provided a versatile method for the chemical transformation of aromatic amines.[6][7]
Griess's work laid the groundwork for subsequent reactions, most notably the Sandmeyer reaction , which allows for the substitution of the diazonium group with various nucleophiles. It is through the application of the Sandmeyer reaction to 2-nitroaniline (B44862) that this compound can be efficiently synthesized. The development of nitration techniques for aromatic compounds, such as benzene (B151609), also contributed to the eventual isolation and characterization of all three dinitrobenzene isomers.[8][9]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄N₂O₄ | [1] |
| Molar Mass | 168.11 g/mol | [1] |
| Appearance | White or colorless solid | [1] |
| Melting Point | 118 °C | [1] |
| Boiling Point | 318 °C | [1] |
| Density | 1.565 g/cm³ | [1] |
| Solubility | Soluble in organic solvents | [1] |
Spectroscopic Data
The following table summarizes key spectroscopic data for this compound.
| Spectroscopy | Data | Reference |
| ¹H NMR | 300 MHz in acetone: δ 8.158 (d), 8.006 (d) ppm. 89.56 MHz in CDCl₃: δ 7.94 (A), 7.81 (B) ppm. | [10][11] |
| IR Spectrum | Available | [10][12] |
| Mass Spectrum | Molecular Ion (m/z): 168 | [10][13] |
Experimental Protocols
Two primary synthetic routes to this compound are detailed below.
Synthesis from 2-Nitroaniline via Sandmeyer Reaction
This method is a common laboratory preparation of this compound.[1]
Reaction Scheme:
2-Nitroaniline → 2-Nitrobenzenediazonium (B1203363) salt → this compound
Materials and Reagents:
-
2-Nitroaniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) bromide (CuBr) or other copper catalyst
-
Ice
-
Water
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Diazotization of 2-Nitroaniline:
-
In a beaker, dissolve a measured quantity of 2-nitroaniline in concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure full formation of the 2-nitrobenzenediazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate reaction vessel, prepare a solution or suspension of the copper(I) salt in the appropriate acidic medium.
-
Slowly add the cold diazonium salt solution to the copper catalyst mixture with vigorous stirring.
-
Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
-
Workup and Purification:
-
Extract the product from the reaction mixture using an appropriate organic solvent.
-
Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Remove the solvent by rotary evaporation to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Multi-step Synthesis from Benzene
The synthesis of this compound from benzene is a more complex, multi-step process due to the meta-directing nature of the nitro group.[14]
Logical Workflow:
This synthesis involves a sequence of nitration, reduction, protection, a second nitration, deprotection, and finally, oxidation.
Caption: Multi-step synthesis of this compound from benzene.
Detailed Protocol:
-
Nitration of Benzene:
-
React benzene with a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C to produce nitrobenzene.[9]
-
-
Reduction of Nitrobenzene to Aniline:
-
Reduce nitrobenzene to aniline using a reducing agent such as iron filings in the presence of hydrochloric acid.
-
-
Protection of the Amino Group:
-
Protect the amino group of aniline by reacting it with acetic anhydride (B1165640) to form acetanilide. This prevents the amino group from being protonated in the subsequent nitration step.
-
-
Sulfonation of Acetanilide:
-
React acetanilide with fuming sulfuric acid to introduce a sulfonic acid group at the para position. This blocks the para position and directs the subsequent nitro group to the ortho position.
-
-
Nitration of p-Sulfonated Acetanilide:
-
Nitrate the p-sulfonated acetanilide with a mixture of concentrated nitric acid and sulfuric acid. The nitro group will be directed to the ortho position relative to the acetamido group.
-
-
Desulfonation:
-
Remove the sulfonic acid group by heating the product in dilute sulfuric acid.
-
-
Hydrolysis of the Amide:
-
Hydrolyze the acetamido group back to an amino group by heating with an acid or base, yielding 2-nitroaniline.
-
-
Oxidation of 2-Nitroaniline:
-
Oxidize the amino group of 2-nitroaniline to a nitro group using a strong oxidizing agent such as Caro's acid (peroxymonosulfuric acid) or trifluoroperacetic acid to yield this compound.[14]
-
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound from 2-nitroaniline.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This compound is a compound with a rich history rooted in the foundational discoveries of aromatic chemistry. Its synthesis, particularly through the Sandmeyer reaction, remains a relevant and illustrative example in organic synthesis. This guide has provided a detailed overview of its discovery, properties, and synthetic methodologies, tailored for a technical audience. The provided experimental protocols and data are intended to support further research and development in fields where this compound and its derivatives are of interest.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nitrobenzene - Wikipedia [en.wikipedia.org]
- 3. Peter Griess - Wikipedia [en.wikipedia.org]
- 4. brookstonbeerbulletin.com [brookstonbeerbulletin.com]
- 5. Diazo - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Griess Diazo Reaction (Chapter 55) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Nitration - Wikipedia [en.wikipedia.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. This compound(528-29-0) IR3 spectrum [chemicalbook.com]
- 11. This compound(528-29-0) 1H NMR spectrum [chemicalbook.com]
- 12. Benzene, 1,2-dinitro- [webbook.nist.gov]
- 13. This compound | C6H4(NO2)2 | CID 10707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
Methodological & Application
Application Notes and Protocols for HPLC Derivatization using Dinitrobenzene-Based Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation and quantification of a wide array of compounds. However, many analytes, particularly those lacking a strong chromophore, exhibit poor detection by common UV-Vis detectors. Chemical derivatization addresses this limitation by introducing a chromophoric tag to the analyte molecule, thereby enhancing its detectability.
Dinitrobenzene-based derivatizing agents, most notably 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent, are widely employed for the pre-column derivatization of primary and secondary amines, amino acids, peptides, and certain pharmaceuticals. The reaction involves the nucleophilic substitution of the fluorine atom by the amino group of the analyte, forming a stable dinitrophenyl (DNP) derivative that strongly absorbs UV radiation, typically around 360 nm. This application note provides a comprehensive overview and detailed protocols for the use of dinitrobenzene-based reagents in HPLC analysis.
Principle of Derivatization
The derivatization reaction with DNFB proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nitro groups activate the benzene (B151609) ring towards nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine. The reaction is typically carried out in a slightly alkaline medium to ensure the amine is in its more nucleophilic, unprotonated form. The resulting DNP-analyte derivative is more hydrophobic than the parent molecule, which aids in its retention and separation on a reversed-phase HPLC column.
Caption: Derivatization of an amine with DNFB.
Applications
Dinitrobenzene-based derivatization is a versatile technique applicable to a wide range of analytes across various fields:
-
Amino Acid Analysis: Quantification of free amino acids in biological fluids, protein hydrolysates, and food samples.[1]
-
Biogenic Amines: Determination of histamine, tryptamine, and other biogenic amines in fermented foods and beverages.
-
Pharmaceutical Analysis: Quantification of drugs containing primary or secondary amine groups, such as gabapentin (B195806) and pregabalin, in plasma and urine samples.[2][3][4][5]
-
Environmental Analysis: Monitoring of aliphatic amines in air samples.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from HPLC methods utilizing dinitrobenzene-based derivatization for various analytes.
Table 1: HPLC Method Parameters and Performance for Pharmaceutical Analysis
| Analyte | Matrix | Derivatizing Agent | HPLC Column | Mobile Phase | Detection (nm) | Linearity Range | LOQ |
| Gabapentin | Human Plasma | 1-Fluoro-2,4-dinitrobenzene | Nova-Pak C18 | 50 mM NaH₂PO₄ (pH 2.5)-acetonitrile (30:70, v/v) | 360 | 0.05-5 µg/mL | 0.05 µg/mL |
| Pregabalin | Human Plasma | 1-Fluoro-2,4-dinitrobenzene | C18 | 10 mM Na₂HPO₄ (pH 8.0)-methanol (35:65, v/v) | 360 | 1-4500 ng/mL | 1 ng/mL |
| Pregabalin | Human Urine | 1-Fluoro-2,4-dinitrobenzene | C18 | Acetonitrile-50 mM KH₂PO₄ (pH 2.5) (60:40, v/v) | 360 | 10-1000 µg/mL | 2.5 µg/mL |
Table 2: HPLC Method Parameters and Performance for Amino Acid and Biogenic Amine Analysis
| Analyte | Derivatizing Agent | HPLC Column | Mobile Phase | Detection (nm) | LOD |
| Amino Acids | 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | Reversed-phase | Gradient of acetonitrile (B52724) in 13 mM trifluoroacetate (B77799) + 4% tetrahydrofuran | 340 | 50 pmol |
| Biogenic Amines | 3,5-Dinitrobenzoyl chloride | Encapsulated stationary reversed-phase | Ternary gradient system | 260 | 124-864 µg/L |
Experimental Protocols
General Experimental Workflow
The overall process from sample preparation to data analysis follows a standardized workflow.
Caption: General workflow for HPLC analysis.
Protocol 1: Derivatization of Gabapentin in Human Plasma[2]
1. Materials and Reagents:
-
1-Fluoro-2,4-dinitrobenzene (DNFB)
-
Acetonitrile (HPLC grade)
-
Sodium bicarbonate
-
Sodium dihydrogen phosphate
-
Amlodipine (Internal Standard)
-
Human plasma
2. Sample Preparation:
-
To 500 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard solution (Amlodipine).
-
Add 1 mL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
3. Derivatization Procedure:
-
Reconstitute the dried residue with 100 µL of a 100 mM sodium bicarbonate solution (pH 9.0).
-
Add 100 µL of a 10 mg/mL solution of DNFB in acetonitrile.
-
Vortex and incubate the mixture in a water bath at 60°C for 30 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. HPLC Conditions:
-
Column: Nova-Pak C18, 4 µm, 3.9 x 150 mm
-
Mobile Phase: A mixture of 50 mM NaH₂PO₄ (pH adjusted to 2.5 with phosphoric acid) and acetonitrile (30:70, v/v).
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 360 nm
Protocol 2: Derivatization of Amino Acids[1]
1. Materials and Reagents:
-
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent)
-
Sodium bicarbonate
-
Hydrochloric acid
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid
-
Tetrahydrofuran
2. Derivatization Procedure:
-
To 50 µL of an amino acid standard or sample solution, add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 20 µL of 1 M sodium bicarbonate.
-
Vortex and incubate the mixture at 40°C for 1 hour.
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 20 µL of 2 M HCl.
-
Evaporate the acetone from the mixture.
-
Dilute the sample with the initial mobile phase before injection.
3. HPLC Conditions:
-
Column: Reversed-phase C18 column
-
Mobile Phase: A linear gradient of acetonitrile in 13 mM trifluoroacetate containing 4% (v/v) tetrahydrofuran.
-
Detection: UV at 340 nm
Conclusion
Derivatization with dinitrobenzene-based reagents, particularly DNFB, is a robust and reliable method for the sensitive quantification of a variety of compounds containing primary and secondary amine functional groups by HPLC with UV detection. The protocols provided herein offer a solid foundation for researchers to develop and validate analytical methods for their specific analytes of interest. Careful optimization of the derivatization conditions and chromatographic parameters is essential to achieve the desired sensitivity, selectivity, and accuracy.
References
Application Notes and Protocols for 1,2-Dinitrobenzene in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dinitrobenzene (ortho-dinitrobenzene) is a nitroaromatic compound with applications in analytical chemistry, primarily leveraging its electrophilic nature to react with nucleophilic species, leading to the formation of colored products that can be quantified spectrophotometrically. While its isomer, 1,3-dinitrobenzene (B52904) (meta-dinitrobenzene), is more commonly cited in classical colorimetric reactions, the underlying principles are often applicable to this compound. This document provides detailed protocols for the analytical applications of dinitrobenzene and its derivatives in the quantitative analysis of active methylene (B1212753) compounds, creatinine (B1669602), and reducing sugars.
Application Note 1: Quantitative Analysis of Active Methylene Compounds via Janovsky-type Reaction
Principle:
Compounds containing an active methylene group (-CH2-) adjacent to a carbonyl group can react with dinitrobenzene in a strongly alkaline medium to form a colored Meisenheimer complex. This reaction, a variation of the Janovsky reaction, produces a stable color that can be measured spectrophotometrically. The intensity of the color is directly proportional to the concentration of the active methylene compound. This method is applicable to various pharmaceuticals and other organic molecules.
Experimental Protocol:
This protocol is adapted from methods developed for the analysis of pharmaceuticals containing active methylene groups using dinitrobenzene derivatives.
1. Reagents and Materials:
-
This compound (DNB) Solution: 0.5% (w/v) in methanol (B129727).
-
Potassium Hydroxide (KOH) Solution: 5 M in 80% (v/v) methanol.
-
Analyte Stock Solution: 1 mg/mL of the active methylene compound in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the desired concentration range (e.g., 2-10 µg/mL).
-
Methanol (analytical grade).
-
Spectrophotometer.
-
Volumetric flasks and pipettes.
2. Procedure:
-
Pipette 1.0 mL of each working standard solution (or sample solution) into a series of 10 mL volumetric flasks.
-
Add 1.0 mL of the 0.5% this compound solution to each flask.
-
Add 1.0 mL of the 5 M methanolic KOH solution to each flask and mix well.
-
Allow the reaction to proceed at room temperature (25 ± 2°C) for 15 minutes.
-
Dilute the mixture to the mark (10 mL) with methanol.
-
Measure the absorbance of the resulting purple-colored solution at the wavelength of maximum absorbance (λmax), which is typically around 580 nm for similar reactions, against a reagent blank prepared in the same manner but using 1.0 mL of methanol instead of the analyte solution.
-
Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the standard solutions.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
Data Presentation:
The following table summarizes typical validation parameters for the spectrophotometric determination of a compound with an active methylene group using a dinitrobenzene reagent.
| Parameter | Typical Value |
| Wavelength (λmax) | ~580 nm |
| Linearity Range | 2-10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~0.9 µg/mL |
| Molar Absorptivity | Varies with analyte |
| Color Stability | At least 30 minutes |
Visualization:
Application Note 2: Determination of Creatinine using Dinitroaromatic Compounds
Principle:
Similar to the Jaffé reaction which uses picric acid, creatinine can react with other dinitroaromatic compounds, such as 3,5-dinitrobenzoic acid, in an alkaline medium to produce a colored product.[1][2] Creatinine, possessing an active methylene group, acts as a nucleophile, attacking the electron-deficient aromatic ring of the dinitro compound. The rate of color formation or the final absorbance is proportional to the creatinine concentration. While this compound itself is less reactive than its isomers or derivatives in this context, the principle remains applicable.[3] This protocol is based on the use of 3,5-dinitrobenzoate.
Experimental Protocol:
1. Reagents and Materials:
-
3,5-Dinitrobenzoic Acid Reagent: 2% (w/v) solution in methanol.
-
Sodium Hydroxide (NaOH) Solution: 2.5 M aqueous solution.
-
Creatinine Stock Solution: 1 mg/mL creatinine in 0.1 M HCl.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution in deionized water to obtain concentrations in the range of 5-50 µmol/L.
-
Sample Preparation: Serum or urine samples should be diluted appropriately with deionized water.
-
Spectrofluorometer or a spectrophotometer.
-
Volumetric flasks, pipettes, and test tubes.
2. Procedure:
-
To 1.0 mL of each standard or sample solution in a test tube, add 2.0 mL of the 3,5-dinitrobenzoic acid reagent.
-
Add 2.0 mL of the 2.5 M NaOH solution to initiate the reaction.
-
Mix the solution thoroughly and incubate at room temperature for 20 minutes.
-
Measure the absorbance at the λmax (around 530-540 nm) or fluorescence (Excitation: ~410 nm, Emission: ~475 nm for the fluorescent product).[4]
-
Prepare a reagent blank using 1.0 mL of deionized water in place of the sample.
-
Construct a calibration curve by plotting absorbance/fluorescence intensity against creatinine concentration.
-
Determine the creatinine concentration in the unknown samples from the calibration curve.
Data Presentation:
The table below presents typical performance characteristics for a creatinine assay using 3,5-dinitrobenzoate.[4]
| Parameter | Typical Value (Fluorometric) |
| Excitation Wavelength | ~410 nm |
| Emission Wavelength | ~475 nm |
| Linearity Range | 5 - 50 µmol/L |
| Detection Limit (LOD) | < 1 µmol/L |
| Reaction Time | 20 minutes |
| Precision (CV%) | < 5% |
Visualization:
Application Note 3: Quantification of Reducing Sugars using Dinitrosalicylic Acid
Principle:
While not this compound, 3,5-dinitrosalicylic acid (DNS or DNSA) is a closely related dinitroaromatic compound widely used for the quantitative determination of reducing sugars. In an alkaline solution, the DNSA is reduced by the aldehyde or ketone group of a reducing sugar to 3-amino-5-nitrosalicylic acid.[5] This reaction results in a color change from yellow to orange-red, with the intensity of the final color being proportional to the concentration of reducing sugars present in the sample.[2][5]
Experimental Protocol:
1. Reagents and Materials:
-
DNS Reagent:
-
Dissolve 10.0 g of 3,5-dinitrosalicylic acid in 700 mL of deionized water with heating and stirring.
-
Separately, dissolve 300 g of sodium potassium tartrate (Rochelle salt) in about 500 mL of warm deionized water.
-
Slowly add the Rochelle salt solution to the DNSA solution.
-
In a separate beaker, dissolve 10.0 g of NaOH in 100 mL of deionized water.
-
Slowly and carefully add the NaOH solution to the DNSA/Rochelle salt mixture.
-
Finally, dissolve 2.0 g of phenol (B47542) and 0.5 g of sodium sulfite (B76179) in the mixture.
-
Cool the solution and adjust the final volume to 1000 mL with deionized water. Store in a dark, airtight bottle.
-
-
Glucose Stock Solution: 1 mg/mL in deionized water.
-
Working Standard Solutions: Prepare a series of glucose standards (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL) by diluting the stock solution.
-
Spectrophotometer, water bath, test tubes, pipettes.
2. Procedure:
-
Pipette 1.0 mL of each standard solution, sample, and a blank (1.0 mL deionized water) into separate, labeled test tubes.
-
Add 1.0 mL of the DNS reagent to each tube and mix well.
-
Cover the tubes (e.g., with marbles or foil) and place them in a boiling water bath for exactly 5-10 minutes.[2][6]
-
After heating, immediately cool the tubes to room temperature in a cold water bath to stop the reaction.
-
Add 8.0 mL of deionized water to each tube and mix thoroughly by inversion.
-
Measure the absorbance of each solution at 540 nm against the reagent blank.[6]
-
Plot a standard curve of absorbance versus glucose concentration.
-
Determine the concentration of reducing sugars in the sample by comparing its absorbance to the standard curve.
Data Presentation:
The following table shows representative data for a glucose standard curve using the DNS method.
| Glucose Conc. (mg/mL) | Absorbance at 540 nm (AU) |
| 0.0 (Blank) | 0.000 |
| 0.2 | 0.185 |
| 0.4 | 0.370 |
| 0.6 | 0.555 |
| 0.8 | 0.740 |
| 1.0 | 0.925 |
Visualization:
References
- 1. Spectrophotometric assay of creatinine in human serum sample - Arabian Journal of Chemistry [arabjchem.org]
- 2. Serum creatinine assay by use of 3,5-dinitrobenzoates: a critique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 4. [Elimination of interfering chromogens in determination of 17-ketosteroids with m-dinitrobenzene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Creatinine Estimation and Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Phenazines from 1,2-Dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of phenazines, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and materials science. The described synthetic route starts from 1,2-dinitrobenzene and proceeds via the key intermediate, o-phenylenediamine (B120857). Two distinct methods for the subsequent cyclization to the phenazine (B1670421) core are presented, offering flexibility in reagent choice and reaction conditions.
Overall Synthesis Pathway
The synthesis of phenazine from this compound is a two-step process. The first step involves the reduction of both nitro groups of this compound to form o-phenylenediamine. The second step is the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl equivalent to form the phenazine ring system.
Caption: Overall reaction pathway for the synthesis of phenazine from this compound.
Step 1: Reduction of this compound to o-Phenylenediamine
This protocol details the catalytic transfer hydrogenation of this compound to o-phenylenediamine using palladium on carbon (Pd/C) as the catalyst and ammonium (B1175870) formate (B1220265) as the hydrogen donor. This method is highly efficient and proceeds under mild conditions.
Experimental Protocol
-
To a solution of this compound (1.0 mmol) in methanol (B129727), add 10% Pd/C (0.05 mmol, 5 mol%).
-
To this suspension, add ammonium formate (5.0 mmol) in one portion.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with methanol and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude o-phenylenediamine can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | o-Phenylenediamine | N/A |
| Catalyst | 10% Pd/C | N/A |
| Hydrogen Donor | Ammonium Formate | N/A |
| Solvent | Methanol | N/A |
| Temperature | Room Temperature | N/A |
| Reaction Time | 1-3 hours | N/A |
| Yield | ~99% | N/A |
Step 2: Synthesis of Phenazine from o-Phenylenediamine
Two alternative protocols are provided for the synthesis of phenazine from o-phenylenediamine.
Protocol A: Condensation with Catechol
This method involves the reaction of o-phenylenediamine with catechol in a high-boiling solvent in the presence of an oxidizing agent.
-
In a round-bottom flask equipped with a reflux condenser and a gas inlet, combine o-phenylenediamine (1 mmol) and catechol (1 mmol) in a high-boiling solvent such as dimethylbenzene or phenyl ether.
-
Heat the reaction mixture to 140-200 °C.
-
Bubble a stream of an oxidant, such as air or oxygen, through the reaction mixture.
-
Maintain the reaction at this temperature for 40-90 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The crude phenazine can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
| Parameter | Value | Reference |
| Starting Material | o-Phenylenediamine | N/A |
| Reagent | Catechol | N/A |
| Solvent | Dimethylbenzene or Phenyl Ether | N/A |
| Oxidant | Air or Oxygen | N/A |
| Temperature | 140-200 °C | N/A |
| Reaction Time | 40-90 hours | N/A |
| Yield | Variable, up to ~60% | [1] |
Protocol B: Condensation with 1,4-Benzoquinone (B44022)
This protocol describes a mild and efficient synthesis of phenazine by the reaction of o-phenylenediamine with 1,4-benzoquinone in acetic acid.
-
Dissolve 1,4-benzoquinone (1 mmol) in dry acetic acid (5 mL) in a round-bottom flask and cool the solution to -10 °C in an ice-salt bath.
-
Add o-phenylenediamine (1 mmol) portion-wise to the cooled solution with continuous stirring.
-
Continue stirring the reaction mixture at -10 °C and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with ice-cold water (50 mL).
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (B109758) (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude phenazine can be purified by filtration or column chromatography.
| Parameter | Value | Reference |
| Starting Material | o-Phenylenediamine | N/A |
| Reagent | 1,4-Benzoquinone | N/A |
| Solvent | Dry Acetic Acid | N/A |
| Temperature | -10 °C | N/A |
| Reaction Time | 1-2 hours | N/A |
| Yield | ~92% | N/A |
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of phenazine from this compound.
References
Application Notes and Protocols: 1,2-Dinitrobenzene as an Intermediate in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes utilizing 1,2-dinitrobenzene as a key intermediate in the production of various classes of dyes. The protocols detailed below are intended for laboratory use by qualified professionals.
Introduction
This compound is a versatile precursor in the synthesis of a variety of dyes, primarily due to the reactivity of its nitro groups, which can be readily reduced to form diamines. These diamines, in turn, serve as foundational building blocks for complex dye molecules, including azo dyes and sulfur dyes. The ortho-disposition of the nitro groups is particularly advantageous for the synthesis of heterocyclic systems common in many dye structures.
Key Intermediates from this compound
The primary application of this compound in dye synthesis involves its reduction to o-phenylenediamine (B120857). This intermediate is crucial for the subsequent synthesis of various dye classes.
2.1. Synthesis of o-Phenylenediamine
The reduction of this compound to o-phenylenediamine is a critical first step. Several methods exist, with catalytic hydrogenation being a common and efficient approach.
Experimental Protocol: Reduction of this compound to o-Phenylenediamine
This protocol outlines the mechanochemical reduction of this compound using a palladium catalyst.
Materials:
-
This compound
-
Ammonium (B1175870) formate
-
10% Palladium on activated carbon (10% Pd/C)
-
Silica gel
-
Ball mill
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
In a ball mill vessel, combine 1.0 mmol of this compound, 3.3 mmol of ammonium formate, 2 mol% of 10% Pd/C catalyst, and 175 mg of silica.
-
Add dry methanol (η = 0.25 μL mg⁻¹).
-
Mill the mixture for 90 minutes.
-
Monitor the reaction progress by taking a small sample, suspending it in methanol, and analyzing by Thin Layer Chromatography (TLC) using a dichloromethane:methanol (20:1) mixture as the eluent.
-
Upon completion, allow the crude mixture to stand in a well-ventilated hood overnight.
-
Suspend the mixture in methanol and filter through a Büchner funnel.
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain the desired o-phenylenediamine.[1]
-
If necessary, purify the product further by column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Product | o-Phenylenediamine | [1] |
| Catalyst | 10% Pd/C | [1] |
| Reducing Agent | Ammonium Formate | [1] |
| Solvent | Methanol | [1] |
| Reaction Time | 1.5 hours | [1] |
| Yield | 99% | [1] |
Synthesis of Dyes from o-Phenylenediamine
o-Phenylenediamine is a versatile intermediate for producing various dyes, including certain classes of azo dyes and sulfur dyes.
3.1. Conceptual Workflow for Azo Dye Synthesis
Azo dyes are characterized by the presence of an azo group (-N=N-) connecting aromatic rings. The synthesis typically involves diazotization of a primary aromatic amine followed by coupling with a suitable coupling agent. While direct synthesis from o-phenylenediamine can be complex due to the presence of two amino groups, it serves as a precursor to other intermediates used in azo dye synthesis.
Experimental Protocol: Synthesis of an Azo Dye (Illustrative Example)
This protocol describes a general method for synthesizing an azo dye, which can be adapted for intermediates derived from o-phenylenediamine.
Materials:
-
Primary aromatic amine (e.g., a derivative of o-phenylenediamine)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Coupling component (e.g., 2-naphthol)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve the primary aromatic amine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 10-15 minutes to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
Prepare a solution of the coupling component (e.g., 2-naphthol) in aqueous sodium hydroxide. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
-
Isolation and Purification:
-
Stir the mixture for 30 minutes in the ice bath to ensure complete precipitation.
-
Filter the dye using vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to purify it.
-
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Amine | Varies |
| Coupling Component | Varies |
| Yield | Typically 70-90% |
| Melting Point | Characteristic of the specific dye |
| λmax (UV-Vis) | Dependent on chromophore structure |
Synthesis of Sulfur Dyes
This compound derivatives are also precursors for sulfur dyes. For instance, derivatives like 2,4-dinitrophenol (B41442) (which can be synthesized from 1-chloro-2,4-dinitrobenzene, a related compound) are used in the production of Sulphur Black 1.
4.1. Conceptual Workflow for Sulphur Black 1 Synthesis
The synthesis of Sulphur Black 1 involves the thionation of 2,4-dinitrophenol with sodium polysulfide.
Experimental Protocol: Synthesis of Sulphur Black 1
This protocol describes the synthesis of Sulphur Black 1 from 2,4-dinitrophenol.
Materials:
-
2,4-Dinitrophenol (or its sodium salt)
-
Sodium polysulfide
-
Hydrochloric acid or air for oxidation
Procedure:
-
Prepare a solution of sodium polysulfide.
-
Heat the sodium polysulfide solution and add 2,4-dinitrophenol (or its sodium salt).
-
Reflux the mixture at 110-120 °C for 48-72 hours, or heat under pressure at 130-140 °C for a shorter duration.[2]
-
After the reaction is complete, dilute the melt with water.
-
Precipitate the Sulphur Black 1 dye by adding acid or by air oxidation.[2]
-
Filter the precipitate, wash it with water, and dry it.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,4-Dinitrophenol | [2] |
| Reagent | Sodium Polysulfide | [2] |
| Reaction Temperature | 110-140 °C | [2] |
| Reaction Time | 48-72 hours (reflux) | [2] |
| Product | C.I. Sulphur Black 1 | [2] |
| Appearance | Green-black to blue-black powder | [2] |
| Solubility | Insoluble in water and ethanol | [2] |
Safety Precautions
-
This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
The reduction of nitro compounds can be exothermic and should be carried out with caution, especially on a large scale.
-
Diazonium salts are unstable and potentially explosive when dry. They should be prepared at low temperatures and used immediately in solution.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized for specific laboratory conditions. All experiments should be conducted by trained personnel with appropriate safety measures in place.
References
Application Notes and Protocols for Amino Acid Analysis using 1,2-Dinitrobenzene Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the derivatization of amino acids using 1,2-dinitrobenzene and its derivatives. This method, pioneered by Frederick Sanger, remains a fundamental technique in protein chemistry and amino acid analysis. The following sections detail the principles, applications, and step-by-step protocols for quantitative and qualitative amino acid analysis.
Introduction to this compound Derivatization
1-Fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent, is a chemical used for the derivatization of the N-terminal amino acid of a peptide or protein. The reaction involves a nucleophilic aromatic substitution where the free amino group of an amino acid attacks the fluorine-bearing carbon of FDNB, forming a stable dinitrophenyl (DNP) derivative.[1] This DNP-amino acid is brightly colored (yellow) and can be readily detected and quantified using spectrophotometry or chromatography.[2] The DNP derivatives are stable to acid hydrolysis, which allows for the cleavage of the peptide bonds in a protein, leaving the N-terminal DNP-amino acid intact for identification.[2]
Key Applications:
-
N-Terminal Amino Acid Identification: Determining the first amino acid in a protein or peptide sequence.[3]
-
Quantitative Amino Acid Analysis: Determining the concentration of individual amino acids in a sample.
-
Chiral Amino Acid Analysis: Separation and quantification of D- and L-amino acid enantiomers using chiral derivatives of this compound, such as Marfey's reagent.
Quantitative Amino Acid Analysis using FDNB Derivatization and HPLC
This section provides a protocol for the quantitative analysis of amino acids in a sample, such as a protein hydrolysate, using FDNB derivatization followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Principle
Amino acids are derivatized with FDNB to form DNP-amino acids. These derivatives are then separated by RP-HPLC on a C18 column and detected by their strong UV absorbance at approximately 360 nm.[4] Quantification is achieved by comparing the peak areas of the DNP-amino acids in the sample to those of a known standard mixture.
Experimental Protocol
Materials:
-
1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 1% w/v in ethanol)
-
Amino acid standard mixture (e.g., 1 nmol/µL in 0.1 M HCl)
-
Protein hydrolysate sample
-
Sodium bicarbonate buffer (1 M, pH 8.5)
-
Hydrochloric acid (6 M)
-
Diethyl ether or Ethyl acetate (B1210297)
-
HPLC grade acetonitrile (B52724) and water
-
Sodium acetate buffer for mobile phase (e.g., 20 mM, pH 4.5)
-
Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation (Protein Hydrolysis):
-
To approximately 1 mg of protein, add 1 mL of 6 M HCl.
-
Seal the tube under vacuum or flush with nitrogen.
-
Incubate at 110°C for 24 hours.
-
After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the dried hydrolysate in a known volume of 0.1 M HCl.
-
-
Derivatization:
-
In a microcentrifuge tube, mix 100 µL of the amino acid standard or sample with 200 µL of 1 M sodium bicarbonate buffer.
-
Add 200 µL of 1% FDNB solution in ethanol.
-
Incubate the mixture at 60°C for 1 hour in the dark.
-
After incubation, cool the reaction mixture to room temperature.
-
Acidify the mixture with 100 µL of 6 M HCl to stop the reaction.
-
-
Extraction of DNP-Amino Acids:
-
Add 1 mL of diethyl ether or ethyl acetate to the acidified reaction mixture.
-
Vortex vigorously for 1 minute and then centrifuge to separate the phases.
-
Carefully transfer the upper organic layer containing the DNP-amino acids to a clean tube.
-
Repeat the extraction twice more with 1 mL of the organic solvent.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried DNP-amino acids in 200 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject 20 µL of the reconstituted sample onto the HPLC system.
-
Perform the separation using a suitable gradient.
-
HPLC Conditions and Quantitative Data
The following table provides typical HPLC conditions and illustrative retention times for the separation of DNP-amino acids. Note: These values are for illustrative purposes only and must be determined experimentally using standards on your specific HPLC system.[4]
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 20 mM Sodium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35-40 °C |
| Detection | UV at 360 nm |
| Injection Volume | 20 µL |
Table 1: Example Retention Times for DNP-Amino Acids [4]
| DNP-Amino Acid | Retention Time (min) |
| DNP-Aspartic Acid | 8.5 |
| DNP-Glutamic Acid | 9.2 |
| DNP-Serine | 10.1 |
| DNP-Glycine | 11.5 |
| DNP-Alanine | 13.8 |
| DNP-Proline | 15.2 |
| DNP-Valine | 18.6 |
| DNP-Methionine | 19.5 |
| DNP-Isoleucine | 21.3 |
| DNP-Leucine | 21.8 |
| DNP-Phenylalanine | 23.5 |
| DNP-Tryptophan | 24.8 |
Data is hypothetical and for illustrative purposes. Actual retention times must be determined experimentally using standards.
Experimental Workflow
Caption: Workflow for quantitative amino acid analysis using FDNB derivatization.
N-Terminal Amino Acid Analysis of Proteins (Sanger's Method)
This protocol outlines the classical Sanger method for the identification of the N-terminal amino acid of a protein.
Principle
The protein is first reacted with FDNB to label the N-terminal amino acid.[5] The derivatized protein is then subjected to complete acid hydrolysis, which cleaves all peptide bonds.[2] The resulting mixture contains free amino acids and the stable, yellow DNP-derivative of the N-terminal amino acid.[2] This DNP-amino acid is then extracted and identified by chromatography, typically by comparing its retention time to that of known DNP-amino acid standards.[2]
Experimental Protocol
Materials:
-
Protein sample (e.g., Insulin)
-
FDNB solution (e.g., 5% v/v in ethanol)
-
Sodium bicarbonate
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (6 M and 20%)
-
Chromatography system (TLC or HPLC)
-
DNP-amino acid standards
Procedure:
-
Derivatization of the Protein:
-
Dissolve approximately 100 mg of the protein and 100 mg of sodium bicarbonate in 5 mL of water.
-
Add 10 mL of a 5% (v/v) solution of FDNB in ethanol.
-
Stir the mixture gently for 2 hours at room temperature. The DNP-protein will precipitate as a yellow powder.
-
Collect the precipitate by centrifugation.
-
Wash the DNP-protein precipitate sequentially with water, ethanol, and diethyl ether.
-
Air-dry the DNP-protein.
-
-
Hydrolysis of the DNP-Protein:
-
Add 10 mL of 6 M HCl to the dried DNP-protein.
-
Heat the mixture under reflux at 110°C for 8-12 hours to completely hydrolyze the peptide bonds.
-
-
Extraction and Identification of the DNP-Amino Acid:
-
Cool the hydrolysate and extract it three times with an equal volume of diethyl ether. The DNP-amino acid will partition into the ether layer.
-
Combine the ether extracts and wash them with water to remove any remaining acid.
-
Evaporate the ether to dryness.
-
Dissolve the residue in a small volume of a suitable solvent (e.g., acetone (B3395972) or methanol).
-
Identify the DNP-amino acid by chromatography (TLC or HPLC) by comparing its migration or retention time to that of known DNP-amino acid standards.
-
Logical Flow of Sanger's Method
Caption: Logical workflow of N-terminal amino acid identification using Sanger's method.
Chiral Amino Acid Analysis using Marfey's Reagent
For applications requiring the determination of the stereochemistry of amino acids, a chiral derivative of this compound, known as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), is employed.
Principle
Marfey's reagent is an optically pure derivatizing agent that reacts with amino acids to form diastereomeric adducts. L-amino acids react to form L,L-diastereomers, while D-amino acids form D,L-diastereomers. These diastereomers have different physicochemical properties and can be separated and quantified by RP-HPLC.
Experimental Protocol
Materials:
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Amino acid sample (containing L- and/or D-amino acids)
-
Acetone
-
Sodium bicarbonate solution (1 M)
-
Hydrochloric acid (2 M)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Dissolve approximately 50 nmol of the amino acid sample in 100 µL of water.
-
-
Derivatization:
-
To the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 40 µL of 1 M sodium bicarbonate solution.
-
Incubate the mixture at 40°C for 1 hour with occasional mixing.
-
-
Reaction Quenching and Sample Preparation for HPLC:
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 20 µL of 2 M HCl.
-
Evaporate the acetone under a stream of nitrogen.
-
Dilute the remaining aqueous solution with the initial mobile phase to a final volume of 1 mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the prepared sample onto the HPLC system.
-
Separate the diastereomers using a suitable gradient elution.
-
Detect the derivatives at 340 nm.
-
Identify and quantify the L- and D-amino acid derivatives by comparing their retention times and peak areas with those of derivatized L- and D-amino acid standards.
-
Comparison of Derivatization Reagents
The choice of derivatization reagent is critical for successful amino acid analysis. The following table compares the key features of FDNB with other commonly used reagents.
Table 2: Comparison of Common Amino Acid Derivatization Reagents
| Feature | 1-Fluoro-2,4-dinitrobenzene (FDNB) | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) |
| Reaction Principle | Nucleophilic Aromatic Substitution | Formation of fluorescent isoindole derivatives | Formation of stable, fluorescent carbamate (B1207046) derivatives |
| Reacts with | Primary and secondary amines | Primary amines only | Primary and secondary amines |
| Detection Method | UV-Vis (approx. 360 nm) | Fluorescence (Ex: ~340 nm, Em: ~450 nm) | Fluorescence (Ex: ~265 nm, Em: ~315 nm) or UV |
| Derivative Stability | Very stable | Relatively unstable | Stable |
| Advantages | Robust and well-established method; Stable derivatives | High sensitivity; Fast reaction | Reacts with both primary and secondary amines; Stable derivatives |
| Disadvantages | Lower sensitivity than fluorescent methods; Destructive to the peptide in N-terminal analysis | Does not react with secondary amines (e.g., proline); Unstable derivatives | Reagent can interfere with chromatography |
Troubleshooting and Considerations
-
Incomplete Derivatization: Ensure the pH of the reaction mixture is alkaline (pH 8-9) and that there is a sufficient excess of the derivatization reagent.
-
Peak Tailing in HPLC: Use a high-purity, end-capped C18 column and ensure the pH of the mobile phase is well-controlled.
-
Destruction of Amino Acids: During acid hydrolysis for N-terminal analysis, some amino acids like tryptophan, serine, and threonine may be partially or completely destroyed. Time-course hydrolysis experiments can be performed to extrapolate back to the initial concentration.
-
Side Reactions: The ε-amino group of lysine (B10760008) and the phenolic hydroxyl group of tyrosine can also react with FDNB. This should be considered when interpreting chromatograms of protein hydrolysates.
By following these detailed protocols and considering the key aspects of each method, researchers can successfully apply this compound derivatization for a variety of amino acid analysis applications in their research and development endeavors.
References
Application Note: HPLC Analysis of 1,2-Dinitrobenzene
Introduction
1,2-Dinitrobenzene is an important industrial chemical used in the synthesis of various organic compounds, including dyes and explosives. Due to its potential toxicity and environmental persistence, a reliable and accurate analytical method for its quantification is crucial for quality control, environmental monitoring, and safety assessment. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection offers a robust and sensitive method for the analysis of this compound.[1] This application note details a reversed-phase HPLC method for the quantitative determination of this compound.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is essential for developing a successful HPLC method.
| Property | Value |
| Chemical Formula | C₆H₄N₂O₄ |
| Molecular Weight | 168.11 g/mol [2] |
| CAS Number | 528-29-0[2] |
| LogP | 1.69[2] |
| Appearance | Colorless to yellow crystals |
| Solubility | Soluble in organic solvents like acetonitrile (B52724) and methanol |
Experimental Protocols
Instrumentation and Chromatographic Conditions
This method utilizes a standard HPLC system with a UV detector. The reversed-phase approach ensures good separation of the non-polar this compound from potential polar impurities.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Reagents and Standards
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
This compound Reference Standard (≥99% purity)
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation protocol may vary depending on the sample matrix. The following is a general procedure for a solid sample.
-
Extraction: Accurately weigh a known amount of the homogenized sample into a suitable container. Add a measured volume of acetonitrile and sonicate for 15 minutes to extract the this compound.
-
Centrifugation: Centrifuge the sample extract at 4000 rpm for 10 minutes to pellet any suspended particles.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[3]
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each standard solution and the prepared sample solution into the HPLC system.
-
Record the chromatograms and the peak areas for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| Retention Time (tR) | Approx. 5.5 min | 5.48 min |
Method Validation Summary
A summary of typical method validation parameters is provided below.
Table 3: Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Logical Relationship of Method Components
This diagram shows the relationship between the key components of the analytical method.
Caption: Interrelation of analytical method components.
References
Application Notes and Protocols for 1,2-Dinitrobenzene in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1,2-dinitrobenzene and its analogue, 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), as substrates for enzyme kinetics studies, with a primary focus on Glutathione (B108866) S-Transferases (GSTs).
Application Notes
This compound (o-dinitrobenzene) serves as a substrate for Glutathione S-Transferases (GSTs), a superfamily of enzymes pivotal in cellular detoxification processes. GSTs catalyze the conjugation of reduced glutathione (GSH) to various xenobiotic and endogenous electrophilic compounds, rendering them more water-soluble and facilitating their excretion. The enzymatic reaction with this compound results in the release of a nitrite (B80452) group, which can be quantified colorimetrically.
While this compound is a viable substrate, the most extensively characterized and widely used substrate for routine GST activity assays is 1-chloro-2,4-dinitrobenzene (CDNB). CDNB is a broad-spectrum substrate, showing activity with a wide range of GST isozymes, including the alpha, mu, and pi classes. The conjugation of GSH to CDNB leads to the formation of a thioether, which can be continuously monitored by the increase in absorbance at 340 nm.
This document provides protocols for both the standard CDNB-based spectrophotometric assay and a colorimetric assay for this compound based on nitrite detection. While extensive kinetic data is available for CDNB, specific Michaelis-Menten constants (Km) and maximum velocity (Vmax) values for this compound are not as readily found in the literature.
Beyond GSTs, mitochondrial nitroreductases have also been shown to metabolize dinitrobenzenes. However, detailed protocols for kinetic studies using this compound with these enzymes are less common.
Key Enzymatic Reaction
The primary enzymatic reaction discussed involves the conjugation of glutathione with a dinitrobenzene compound catalyzed by Glutathione S-Transferase.
Caption: Enzymatic conjugation of dinitrobenzene substrates by GST.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for GST Activity using 1-Chloro-2,4-Dinitrobenzene (CDNB)
This is the most common method for measuring total GST activity. The assay is continuous and monitors the formation of the S-(2,4-dinitrophenyl)glutathione conjugate at 340 nm.[1][2]
Materials:
-
100 mM Potassium phosphate (B84403) buffer, pH 6.5
-
100 mM Reduced Glutathione (GSH) solution (prepare fresh)
-
100 mM 1-Chloro-2,4-dinitrobenzene (CDNB) in ethanol
-
Enzyme solution (e.g., purified GST, cell lysate, or tissue homogenate)
-
UV/Vis Spectrophotometer and cuvettes
Procedure:
-
Prepare the Assay Cocktail: For each 1 mL reaction, mix:
-
880 µL of distilled water
-
100 µL of 10X reaction buffer (1 M KH2PO4, pH 6.5)
-
10 µL of 100 mM GSH solution
-
10 µL of 100 mM CDNB solution
-
Mix by inverting the tube. The solution may initially appear cloudy but should clear upon mixing.[1]
-
-
Set up the Reaction:
-
Pipette 900 µL of the assay cocktail into a cuvette.
-
For the blank, add 100 µL of the buffer used to prepare the enzyme solution.
-
Incubate the cuvettes at 25°C for 5 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction and Measure:
-
Zero the spectrophotometer with the blank cuvette at 340 nm.
-
To the sample cuvette, add 100 µL of the enzyme solution and mix quickly by inversion.
-
Immediately start monitoring the increase in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.
-
-
Calculate GST Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Subtract the rate of the non-enzymatic reaction (if any, from a control without enzyme) from the sample rate.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA340/min) / (ε * l)
-
Where ε (extinction coefficient) for the GS-DNB conjugate is 9.6 mM⁻¹cm⁻¹ and l (path length) is typically 1 cm.
-
-
Protocol 2: Colorimetric Assay for GST Activity using this compound and Nitrite Detection
This protocol is based on the enzymatic release of nitrite from this compound, followed by its quantification using the Griess reagent.[3]
Part A: Enzymatic Reaction
Materials:
-
100 mM Potassium phosphate buffer, pH 7.5
-
10 mM Reduced Glutathione (GSH) solution (prepare fresh)
-
10 mM this compound in a suitable organic solvent (e.g., ethanol), to be diluted in buffer.
-
Enzyme solution
-
Microcentrifuge tubes
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Potassium phosphate buffer (to a final volume of 500 µL)
-
GSH solution (final concentration of 1 mM)
-
This compound solution (final concentration of 1 mM)
-
Enzyme solution
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a small volume of a quenching agent, such as a strong acid (e.g., 50 µL of 1 M HCl), or by heat inactivation.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein. The supernatant will be used for nitrite quantification.
Part B: Nitrite Quantification (Griess Assay)
Materials:
-
Sulfanilamide (B372717) solution: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution: 0.1% (w/v) in deionized water. (Store protected from light).[4][5]
-
Sodium nitrite (NaNO₂) standard solutions (0-100 µM) for generating a standard curve.
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards in the same buffer as the enzyme reaction.
-
Griess Reaction:
-
In a 96-well plate, add 50 µL of the supernatant from the enzymatic reaction or 50 µL of the nitrite standards to individual wells.[4]
-
Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.[4]
-
Add 50 µL of the NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A pink/purple color will develop in the presence of nitrite.[4]
-
-
Measurement: Measure the absorbance at 540 nm within 30 minutes.[4][6]
-
Calculation:
-
Subtract the absorbance of the blank (0 µM nitrite) from all readings.
-
Plot the absorbance of the standards versus their concentrations to create a standard curve.
-
Determine the concentration of nitrite in the enzyme reaction samples by interpolating their absorbance values on the standard curve.
-
Calculate the enzyme activity as µmol of nitrite produced per minute per mg of protein.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an enzyme kinetics study using a dinitrobenzene substrate.
Caption: General workflow for enzyme kinetics studies.
Quantitative Data Summary
The following table summarizes reported kinetic parameters for Glutathione S-Transferase with 1-chloro-2,4-dinitrobenzene (CDNB) and glutathione (GSH) as substrates. It is important to note that these values can vary depending on the specific GST isozyme, the source of the enzyme, and the experimental conditions.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Equine Liver | CDNB | 0.26 ± 0.08 | Not Reported | --INVALID-LINK-- |
| Camel Tick Larvae | CDNB | 0.43 | 9.2 | [7] |
| Electrochemical Assay | CDNB | ~0.1 | 40 - 60 | [8] |
| Electrochemical Assay | GSH | ~0.1 | 40 - 60 | [8] |
References
- 1. GST Assay Kit (Colorimetric) (ab65326) | Abcam [abcam.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. A colorimetric assay of glutathione S-transferases using o-dinitrobenzene as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Griess test - Wikipedia [en.wikipedia.org]
- 6. static.igem.org [static.igem.org]
- 7. Purification, characterization, and enzyme kinetics of a glutathione S transferase from larvae of the camel tick Hyalomma dromedarii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrochemical evaluation of glutathione S-transferase kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2-Dinitrobenzene as a Probe for Elucidating Reaction Mechanisms
Introduction
1,2-Dinitrobenzene (1,2-DNB) is a valuable molecular probe for investigating a variety of chemical reaction mechanisms. Due to the presence of two powerful electron-withdrawing nitro groups, the aromatic ring of 1,2-DNB is highly electron-deficient. This property makes it particularly susceptible to attack by nucleophiles, serving as an excellent model substrate for studying Nucleophilic Aromatic Substitution (SNAr) reactions.[1] Its reactions are often accompanied by distinct spectral changes, allowing for convenient monitoring by techniques such as UV-Vis spectrophotometry. These application notes provide detailed protocols and data for researchers utilizing 1,2-DNB to explore reaction kinetics, probe nucleophilicity, and investigate the influence of solvents and catalysts.
Core Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The primary application of 1,2-DNB as a mechanistic probe centers on the SNAr pathway. Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr mechanism is a two-step process characterized by the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.[1]
-
Addition Step: A nucleophile attacks one of the carbon atoms bearing a nitro group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The strong electron-withdrawing nature of the nitro groups is crucial for stabilizing this intermediate.
-
Elimination Step: The aromaticity is restored as the leaving group (in this case, a nitrite (B80452) ion, NO₂⁻) is expelled from the Meisenheimer complex, yielding the final substituted product.
This stepwise mechanism allows for the isolation and study of the intermediate complex under certain conditions and provides multiple points for kinetic investigation.
References
Experimental setup for the nitration of nitrobenzene to 1,2-Dinitrobenzene
Application Note: Synthesis of 1,2-Dinitrobenzene
Introduction
The direct nitration of nitrobenzene (B124822) is a classic example of an electrophilic aromatic substitution reaction. However, the nitro group already present on the benzene (B151609) ring is a strong deactivating group and a meta-director. Consequently, the direct nitration of nitrobenzene with a standard nitrating mixture (concentrated nitric acid and sulfuric acid) overwhelmingly yields 1,3-dinitrobenzene.[1] Achieving the ortho-substituted product, this compound, requires a multi-step synthetic strategy that circumvents this directing effect.
This application note details a robust four-stage protocol for the synthesis of this compound. The strategy begins with acetanilide (B955), which is readily prepared from aniline (B41778) (which in turn can be synthesized by the reduction of nitrobenzene). The acetamido group (-NHCOCH₃) of acetanilide is an ortho-, para-directing group, allowing for the introduction of a nitro group at the desired ortho position.[2] The subsequent steps involve the separation of the ortho isomer, deprotection of the acetamido group to an amino group, and finally, oxidation of the amino group to yield the target this compound.[3] This method provides a reliable pathway for researchers and drug development professionals to obtain the ortho-dinitro isomer, which is not accessible through direct nitration.
Experimental Protocols
Materials and Reagents
-
Acetanilide (C₈H₉NO)
-
Glacial Acetic Acid (CH₃COOH)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, ~70%)
-
Ethanol (B145695) (C₂H₅OH)
-
Hydrochloric Acid (HCl, concentrated)
-
Sodium Hydroxide (B78521) (NaOH)
-
Trifluoroperoxyacetic Acid (CF₃CO₃H) or other suitable oxidizing agent
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware, heating mantles, stirring plates, ice baths, and filtration apparatus.
Stage 1: Nitration of Acetanilide
This procedure aims to introduce a nitro group onto the aromatic ring of acetanilide. The acetamido group directs substitution primarily to the para and ortho positions.
-
Preparation of Acetanilide Solution : In a 250 mL beaker, dissolve 5.0 g of finely powdered acetanilide in 5 mL of glacial acetic acid.[2] Stir the mixture. Gentle warming may be required to achieve complete dissolution.[4]
-
Acidification : To the acetanilide solution, slowly and carefully add 10 mL of concentrated sulfuric acid with constant stirring. This is an exothermic process.
-
Cooling : Place the beaker in an ice-salt bath and cool the mixture to between 0-5 °C.
-
Preparation of Nitrating Mixture : In a separate flask, cautiously prepare the nitrating mixture by adding 2 mL of fuming nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration Reaction : Add the cold nitrating mixture dropwise to the cold acetanilide solution over a period of 20-30 minutes. Use a thermometer to ensure the reaction temperature does not exceed 10 °C.[5]
-
Reaction Completion : After the addition is complete, remove the beaker from the ice bath and let it stand at room temperature for 30-60 minutes to allow the reaction to complete.
-
Precipitation : Pour the reaction mixture slowly and with constant stirring into a larger beaker containing 100 mL of crushed ice and water. A solid precipitate, consisting of a mixture of o- and p-nitroacetanilide, will form.
-
Filtration : Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid crystals with several portions of cold water to remove residual acid. Press the crystals dry on the filter paper.
Stage 2: Isolation of o-Nitroacetanilide by Recrystallization
This stage separates the desired ortho isomer from the major para isomer based on their differential solubility in ethanol. o-Nitroacetanilide is significantly more soluble in ethanol than p-nitroacetanilide.[6][7]
-
Dissolution : Transfer the crude, dried solid from Stage 1 into a 250 mL Erlenmeyer flask. Add approximately 50-70 mL of ethanol.
-
Heating : Gently heat the mixture on a hot plate or in a water bath to bring the ethanol to a boil. Most of the solid will dissolve. The less soluble p-nitroacetanilide will remain largely undissolved or will crystallize out upon slight cooling, while the more soluble o-nitroacetanilide remains in the solution.[8]
-
Hot Filtration (Optional but Recommended) : If a significant amount of solid (p-nitroacetanilide) is present at boiling, perform a hot filtration to remove it, collecting the hot filtrate which contains the desired ortho-isomer.
-
Crystallization of Filtrate : Allow the hot ethanolic filtrate to cool slowly to room temperature, and then cool further in an ice bath. The yellow, needle-like crystals of o-nitroacetanilide will precipitate from the solution.
-
Isolation : Collect the crystals of o-nitroacetanilide by vacuum filtration. Wash them with a small amount of ice-cold ethanol and allow them to air dry. The largely insoluble, colorless crystals of p-nitroacetanilide are discarded (or can be collected from the initial hot solution).
Stage 3: Hydrolysis of o-Nitroacetanilide to 2-Nitroaniline (B44862)
This deprotection step removes the acetyl group to regenerate the amino group, yielding 2-nitroaniline.
-
Reaction Setup : Place the dried o-nitroacetanilide (from Stage 2) into a 100 mL round-bottom flask.
-
Acid Hydrolysis : Add a solution of 15 mL of concentrated hydrochloric acid and 15 mL of water.
-
Reflux : Attach a reflux condenser and heat the mixture under reflux for 20-30 minutes. The solid will dissolve to form a clear solution of 2-nitroaniline hydrochloride.
-
Neutralization : After cooling, carefully pour the solution into a beaker containing 50 mL of cold water. Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the solution is alkaline (test with pH paper).
-
Precipitation and Isolation : A bright orange-yellow precipitate of 2-nitroaniline will form. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
Stage 4: Oxidation of 2-Nitroaniline to this compound
The final step involves the oxidation of the amino group of 2-nitroaniline to a second nitro group. This is a powerful oxidation and should be performed with caution in a fume hood.
-
Reaction Setup : In a flask suitable for oxidation reactions, dissolve the dried 2-nitroaniline (from Stage 3) in a suitable solvent like dichloromethane.
-
Oxidation : Cool the solution in an ice bath. Slowly add a solution of an oxidizing agent such as trifluoroperoxyacetic acid (CF₃CO₃H).[1][3] The peroxy acid is often prepared in situ. The reaction is exothermic and should be maintained at a low temperature.
-
Reaction Monitoring : Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Once the reaction is complete, carefully quench any remaining oxidant. Wash the organic layer with a sodium bicarbonate solution, followed by water.
-
Purification : Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pale yellow crystals.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound starting from 5.0 g of acetanilide.
| Stage | Key Reagents | Reactant Quantity | Key Conditions | Product | Expected Yield |
| 1. Nitration | Acetanilide, HNO₃, H₂SO₄ | 5.0 g Acetanilide | 0-10 °C, 1 hour | Crude o/p-Nitroacetanilide | ~6.0 g (90%) |
| 2. Isolation | Crude Product, Ethanol | ~6.0 g | Recrystallization | o-Nitroacetanilide | ~1.5 g (25% of crude) |
| 3. Hydrolysis | o-Nitroacetanilide, HCl | ~1.5 g | Reflux, 30 min | 2-Nitroaniline | ~1.0 g (87%) |
| 4. Oxidation | 2-Nitroaniline, CF₃CO₃H | ~1.0 g | 0-5 °C | This compound | ~0.9 g (75%) |
Note: Yields are estimates and can vary based on experimental technique and purification efficiency.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the multi-step synthesis of this compound.
Caption: Workflow for the multi-step synthesis of this compound.
References
- 1. youtube.com [youtube.com]
- 2. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 3. youtube.com [youtube.com]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. magritek.com [magritek.com]
- 7. In preparation of pnitroacetanilide another mirror class 12 chemistry CBSE [vedantu.com]
- 8. p-Nitroacetanilide Study Material [unacademy.com]
Application Notes and Protocols for the Preparation of o-Nitroaniline from 1,2-Dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of dinitroaromatic compounds is a critical transformation in organic synthesis, providing valuable intermediates for the pharmaceutical, dye, and materials industries. The preparation of o-nitroaniline from 1,2-dinitrobenzene is a key example, offering a precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines. This document provides detailed application notes and experimental protocols for the selective monoreduction of this compound to o-nitroaniline. The primary method described is the Zinin reduction, which utilizes sodium sulfide (B99878) as a selective reducing agent. Additionally, principles of catalytic transfer hydrogenation are discussed as an alternative approach.
Reaction Principle: Zinin Reduction
The Zinin reduction is a classic and effective method for the selective reduction of one nitro group in a polynitroaromatic compound.[1] The reaction typically employs an aqueous or alcoholic solution of sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH). The stoichiometry of the reaction is crucial for achieving high selectivity for the mono-reduced product. The general reaction is as follows:
C₆H₄(NO₂)₂ + Na₂S + H₂O → H₂N-C₆H₄-NO₂ + Na₂S₂O₃
The mechanism involves the nucleophilic attack of the sulfide ion on the nitro group, followed by a series of electron and proton transfers, ultimately leading to the formation of the amino group.
Experimental Protocols
Two primary methods for the selective reduction of this compound are presented: the Zinin reduction using sodium sulfide and catalytic transfer hydrogenation using hydrazine (B178648) hydrate (B1144303).
Method 1: Zinin Reduction using Sodium Sulfide
This protocol is adapted from general procedures for the selective reduction of dinitroarenes.
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Reducing Agent (Sodium Hydrosulfide Solution):
-
In a beaker, dissolve sodium sulfide nonahydrate in deionized water.
-
Slowly add sodium bicarbonate to the solution with constant stirring. The bicarbonate reacts with the sulfide to form sodium hydrosulfide (NaSH), which is the active reducing species.
-
After the addition is complete, add methanol to the solution. This may cause the precipitation of sodium carbonate, which can be removed by filtration. The resulting methanolic solution of NaSH should be used immediately.
-
-
Reduction of this compound:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in methanol by gently heating.
-
To the gently refluxing solution of this compound, add the freshly prepared methanolic sodium hydrosulfide solution dropwise over a period of 30-60 minutes.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold water. The o-nitroaniline will precipitate as a yellow-orange solid.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water to remove any inorganic salts.
-
The crude o-nitroaniline can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol (B145695) or isopropanol, to yield bright orange needles.
-
Expected Yield:
While a specific yield for the reduction of this compound using this exact protocol is not widely reported, similar reductions of dinitroarenes typically provide yields in the range of 60-80%.
Method 2: Catalytic Transfer Hydrogenation with Hydrazine Hydrate
Catalytic transfer hydrogenation offers a milder and often more selective alternative to traditional catalytic hydrogenation using hydrogen gas.[2] In this method, hydrazine hydrate serves as the hydrogen donor in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Celite or another filter aid
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound and the solvent (methanol or ethanol).
-
Carefully add 10% Pd/C to the solution. Caution: Pd/C is flammable and should be handled with care.
-
With vigorous stirring, slowly add hydrazine hydrate to the reaction mixture at room temperature. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
-
Reaction and Monitoring:
-
After the initial exothermic reaction subsides, gently heat the mixture to reflux and maintain for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization as described in Method 1.
-
Data Presentation
The following table summarizes the key reaction parameters for the two described methods.
| Parameter | Method 1: Zinin Reduction | Method 2: Catalytic Transfer Hydrogenation |
| Starting Material | This compound | This compound |
| Reducing Agent | Sodium Hydrosulfide (from Na₂S and NaHCO₃) | Hydrazine Hydrate |
| Catalyst | None | 10% Palladium on Carbon (Pd/C) |
| Solvent | Methanol/Water | Methanol or Ethanol |
| Reaction Temperature | Reflux | Room Temperature to Reflux |
| Reaction Time | 2-3 hours | 1-3 hours |
| Product | o-Nitroaniline | o-Nitroaniline |
| Purification | Recrystallization | Recrystallization or Column Chromatography |
Visualizations
Logical Workflow for Zinin Reduction
Caption: Workflow for the synthesis of o-nitroaniline via Zinin reduction.
Signaling Pathway of Selective Nitro Reduction
Caption: Generalized pathway for the selective reduction of a dinitroarene.
References
Troubleshooting & Optimization
Troubleshooting 1,2-Dinitrobenzene synthesis side reactions.
Technical Support Center: 1,2-Dinitrobenzene Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my primary product 1,3-dinitrobenzene (B52904) when I nitrate (B79036) nitrobenzene (B124822)?
A1: The direct nitration of nitrobenzene predominantly yields 1,3-dinitrobenzene due to the electronic properties of the nitro group (-NO2) already present on the benzene (B151609) ring. The nitro group is a strong electron-withdrawing group and a meta-director.[1][2] This means it deactivates the benzene ring towards further electrophilic substitution and directs incoming electrophiles, such as the nitronium ion (NO2+), to the meta position. The ortho and para positions are more strongly deactivated, leading to a product mixture that is approximately 93% 1,3-dinitrobenzene, with only small amounts of the 1,2- (ortho) and 1,4- (para) isomers.[3]
Q2: What are the main side products in this compound synthesis and how can they be minimized?
A2: The primary side products are the other isomers, 1,3-dinitrobenzene and 1,4-dinitrobenzene.[3] Over-nitration can also occur, especially under harsh conditions (higher temperatures), leading to the formation of 1,3,5-trinitrobenzene.[4][5]
Minimization Strategies:
-
Avoid Direct Nitration of Nitrobenzene: Since direct nitration is not regioselective for the 1,2-isomer, alternative synthetic routes are necessary to minimize isomeric impurities.[4]
-
Control Reaction Temperature: To prevent over-nitration, it is crucial to carefully control the reaction temperature. Nitration of nitrobenzene to dinitrobenzene is typically conducted at temperatures up to 100°C, while the formation of trinitrobenzene requires even higher temperatures (e.g., 473K or ~200°C).[5][6]
-
Purification: Undesirable products can be removed through purification techniques like recrystallization, exploiting the differences in solubility and melting points of the isomers.[7]
Q3: How can I effectively synthesize this compound with a good yield?
A3: A common and effective method for synthesizing this compound is to start from o-nitroaniline rather than nitrobenzene.[8] This route utilizes a Sandmeyer-type reaction where the amino group of o-nitroaniline is first diazotized and then replaced by a nitro group. This approach avoids the issue of the directing effects seen in the direct nitration of nitrobenzene. An alternative, more complex strategy involves a multi-step synthesis from benzene that employs protecting groups to control the regioselectivity of the nitration steps.[4][9]
Q4: What are the key physical properties to distinguish between dinitrobenzene isomers during purification?
A4: The three dinitrobenzene isomers are crystalline solids with distinct melting points, which is the most useful property for characterization and assessing purity after recrystallization.[10] Their boiling points are relatively close, making separation by distillation less practical.
| Property | This compound (ortho) | 1,3-Dinitrobenzene (meta) | 1,4-Dinitrobenzene (para) |
| Molar Mass | 168.11 g/mol | 168.11 g/mol | 168.11 g/mol |
| Appearance | White solid | Yellowish solid | Pale yellow solid |
| Melting Point | 118 °C | 89.6 °C | 174 °C |
| Boiling Point | 318 °C | 297 °C | 299 °C |
| CAS Number | 528-29-0 | 99-65-0 | 100-25-4 |
| (Data sourced from Wikipedia[10]) |
Troubleshooting Guide
Problem 1: Low to no yield of this compound.
This is the most common issue and is almost always linked to the synthetic strategy. The following diagram illustrates the logical troubleshooting process.
Caption: Troubleshooting logic for low this compound yield.
Problem 2: Product is contaminated with other isomers or is difficult to purify.
If you are using an appropriate synthesis route but still face purity issues, consider the following:
-
Incomplete Reaction: If the reaction from an intermediate (e.g., o-nitrobenzenediazonium fluoborate) is incomplete, the crude product will be impure. Ensure sufficient reaction time and efficient stirring.[8]
-
Recrystallization Solvent: The choice of solvent for recrystallization is critical. Ethanol is commonly used for dinitrobenzene.[11] The crude solid should be dissolved in a minimum of hot solvent and allowed to cool slowly to maximize the formation of pure crystals.
-
Washing: After filtration, the product crystals must be washed thoroughly to remove residual acids or other soluble impurities.[11] Washing with cold water is a standard procedure.[11]
Experimental Protocols
Key Experiment: Synthesis of this compound from o-Nitroaniline
This method is adapted from established procedures for preparing dinitroaromatics from nitroanilines via a diazonium salt intermediate.[8] It is a reliable method for obtaining the ortho isomer specifically.
Workflow Diagram:
Caption: Synthetic workflow for this compound from o-nitroaniline.
Methodology:
Step 1: Diazotization of o-Nitroaniline
-
In a suitable beaker, dissolve o-nitroaniline in fluoboric acid solution.
-
Cool the beaker in an ice bath and stir the solution vigorously.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise while maintaining the low temperature.
-
After the addition is complete, continue stirring for several minutes.
-
Filter the resulting precipitate (o-nitrobenzenediazonium fluoborate) by suction, preferably using a sintered glass filter.[8]
-
Wash the solid product sequentially with cold fluoboric acid, cold 95% alcohol, and finally ether.[8]
Step 2: Conversion to this compound
-
In a large beaker, prepare a solution of sodium nitrite in water and add copper powder.
-
Stir this mixture efficiently. An off-center stirrer is recommended to ensure good agitation.[8]
-
Slowly add a suspension of the o-nitrobenzenediazonium fluoborate (from Step 1) in water to the copper/sodium nitrite mixture. Expect frothing; a small amount of ether can be used to break the foam.[8]
-
Once the addition is complete, the reaction mixture contains the crude this compound.
Step 3: Purification
-
The this compound is separated from the reaction mixture by steam distillation.[8] Add a small amount of paraffin (B1166041) to the distillation flask to reduce foaming.[8]
-
Filter the crystalline product from the steam distillate.
-
Recrystallize the solid product from alcohol to obtain pure, pale yellow crystals of this compound.[8]
-
Dry the final product and determine its melting point (expected: ~118°C) to confirm purity.[10]
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. Dinitrobenzene - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,2-Dinitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,2-dinitrobenzene from a reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the main impurities in a crude this compound reaction mixture?
A1: The direct dinitration of benzene (B151609) or nitrobenzene (B124822) typically yields a mixture of isomers. The major component is 1,3-dinitrobenzene (B52904) (meta), often constituting over 90% of the product mixture.[1][2] The desired this compound (ortho) and 1,4-dinitrobenzene (B86053) (para) are formed in much smaller amounts.[1][2] Other common impurities include residual starting material (nitrobenzene) and the nitrating acids (sulfuric acid and nitric acid).
Q2: My crude product is a mixture of yellow crystals and an oily residue. How should I proceed?
A2: The oily residue is likely unreacted nitrobenzene and residual acids. Before proceeding with isomer separation, it is crucial to wash the crude product. A thorough wash with cold water will remove the acids.[3] Subsequent washing with a non-polar solvent in which dinitrobenzenes are sparingly soluble, such as cold hexanes, can help remove residual nitrobenzene.
Q3: How can I effectively separate this compound from the much more abundant 1,3-dinitrobenzene?
A3: The separation of dinitrobenzene isomers is the primary challenge. The most common and effective methods are fractional crystallization and column chromatography. The choice depends on the scale of your experiment and the required purity.
-
Fractional Crystallization: This technique exploits the differences in solubility of the isomers in a particular solvent. Ethanol (B145695) is a commonly used solvent for recrystallizing dinitrobenzenes.[3][4] Due to their different crystal structures and polarities, the isomers will have varying solubilities, allowing for their separation through controlled crystallization.
-
Column Chromatography: For high-purity samples, especially on a smaller scale, column chromatography is the ideal method.[5][6] It separates compounds based on their differential adsorption to a stationary phase.
Q4: What is the best solvent for the recrystallization of this compound?
A4: Ethanol is a frequently cited solvent for the recrystallization of dinitrobenzene isomers.[3][4] The process involves dissolving the crude mixture in a minimum amount of hot ethanol and allowing it to cool slowly.[3] The isomers will crystallize at different rates and temperatures due to their different solubilities. To optimize separation, multiple recrystallization steps may be necessary.
Q5: My recrystallization yielded a mixture of crystals. How can I improve the separation?
A5: If you are co-crystallizing the isomers, consider the following troubleshooting steps:
-
Cooling Rate: Ensure the solution is cooling slowly. Rapid cooling can trap impurities within the crystal lattice. Let the solution cool to room temperature undisturbed before placing it in an ice bath.[7]
-
Solvent Volume: You may have used too little solvent, causing the less soluble isomers to precipitate out with your target compound. Conversely, too much solvent will result in poor recovery.[7] Experiment with the solvent volume to find the optimal ratio.
-
Fractional Crystallization: Perform a systematic fractional crystallization. Collect the crystals that form at different temperature ranges in separate fractions and analyze the purity of each fraction (e.g., by TLC or melting point).
Q6: I am setting up a column chromatography separation. What stationary and mobile phases should I use?
A6: For the separation of dinitrobenzene isomers, a standard silica (B1680970) gel stationary phase is a good starting point. The mobile phase should be a mixture of non-polar and slightly more polar solvents. A common choice is a hexane (B92381)/ethyl acetate (B1210297) or a hexane/dichloromethane (B109758) gradient. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the different isomers. The elution order will depend on the polarity of the isomers; typically, the para isomer is the least polar, followed by the ortho, and then the meta isomer.
Q7: How can I monitor the purity of my this compound fractions?
A7: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purity of your fractions from recrystallization or column chromatography.[8] Spot the crude mixture, the purified product, and pure standards (if available) on a TLC plate and develop it in an appropriate solvent system (e.g., hexane:ethyl acetate). The different isomers will have different Rf values. Melting point determination is also a reliable indicator of purity.[9] Pure this compound has a distinct melting point, and any deviation or broad melting range suggests the presence of impurities.
Data Presentation
Table 1: Physical Properties of Dinitrobenzene Isomers
| Isomer | Melting Point (°C) | Boiling Point (°C) | Appearance |
| This compound (ortho) | 118 | 319 | White to colorless solid[10] |
| 1,3-Dinitrobenzene (meta) | 89.6 | 297 | Yellow solid[2] |
| 1,4-Dinitrobenzene (para) | 174 | 299 | Colorless to yellow solid[11] |
Table 2: Solubility of Dinitrobenzene Isomers
| Isomer | Water Solubility | Ethanol Solubility |
| This compound (ortho) | Sparingly soluble | Soluble |
| 1,3-Dinitrobenzene (meta) | Slightly soluble[12] | Soluble[13] |
| 1,4-Dinitrobenzene (para) | Sparingly soluble[11] | Sparingly soluble[11] |
Experimental Protocols
Protocol 1: Purification by Fractional Crystallization
-
Initial Wash: Transfer the crude reaction mixture to a beaker. Add approximately 50 mL of cold water per 5 grams of crude product. Stir vigorously for 10-15 minutes to dissolve any remaining mineral acids. Filter the solid using suction filtration and wash the filter cake with two more portions of cold water.
-
Dissolution: Transfer the washed solid to an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture in a water bath until the solvent boils.[3]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
First Crystallization: Allow the hot solution to cool slowly to room temperature. The least soluble isomer (1,4-dinitrobenzene) should crystallize first. Collect these crystals by filtration.
-
Second Crystallization: Take the filtrate from the previous step and cool it further in an ice-water bath. This should induce the crystallization of the 1,2- and 1,3-isomers.
-
Subsequent Recrystallizations: The crystal fractions obtained will likely be mixtures. To achieve higher purity of this compound, repeat the recrystallization process on the fraction enriched with the ortho-isomer. Monitor the purity of each fraction by TLC and melting point.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a non-polar solvent like hexane to create a slurry and pack the column.
-
Sample Loading: Dissolve a small amount of the crude, washed dinitrobenzene mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). The isomers will separate based on their polarity.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding small amounts of a more polar solvent like ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and gradually increasing to 5%, 10%, etc.).
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure this compound. Combine the pure fractions and evaporate the solvent to obtain the purified product.
Visualizations
Caption: Workflow for the purification of this compound from a crude reaction mixture.
Caption: Troubleshooting guide for common impurities in this compound purification.
References
- 1. 1,3-Dinitrobenzene CAS#: 99-65-0 [m.chemicalbook.com]
- 2. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. scribd.com [scribd.com]
- 9. US2040123A - Separation of dinitrobenzene isomers - Google Patents [patents.google.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. 1,4-Dinitrobenzene | C6H4(NO2)2 | CID 7492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. 1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,2-Dinitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1,2-dinitrobenzene, with a focus on increasing yield and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why can't I synthesize this compound by directly nitrating benzene (B151609) twice?
A1: The nitro group (-NO2) is a meta-directing deactivator. This means that once the first nitro group is attached to the benzene ring to form nitrobenzene, the second nitration will predominantly occur at the meta position, yielding 1,3-dinitrobenzene, not the desired 1,2- (ortho) isomer.[1][2]
Q2: What is the most common and effective method for synthesizing this compound?
A2: The most reliable method involves a multi-step synthesis starting from 2-nitroaniline (B44862). This process includes the diazotization of 2-nitroaniline, followed by a Sandmeyer-type reaction where the diazonium group is replaced by a nitro group using a nitrite (B80452) salt and a copper catalyst.[3]
Q3: What are the main side products I should be aware of in this synthesis?
A3: Potential side products include phenolic compounds from the decomposition of the diazonium salt, azo compounds from the reaction of the diazonium salt with unreacted 2-nitroaniline, and other isomers of dinitrobenzene if impurities are present in the starting material.
Q4: How can I purify the final this compound product?
A4: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying this compound.[4] Steam distillation can also be employed to separate the ortho-isomer from other less volatile byproducts.[5]
Experimental Protocol: Synthesis of this compound from 2-Nitroaniline
This protocol is adapted from established methods for the synthesis of dinitrobenzene isomers via diazotization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 2-Nitroaniline | 138.12 | 34.5 g (0.25 mol) |
| Concentrated Sulfuric Acid | 98.08 | 60 mL |
| Sodium Nitrite | 69.00 | 18.0 g (0.26 mol) |
| Copper(II) Sulfate (B86663) Pentahydrate | 249.68 | 50.0 g |
| Sodium Nitrite | 69.00 | 50.0 g |
| Ice | - | As needed |
| Ethanol (for recrystallization) | 46.07 | As needed |
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a 1 L beaker, cautiously add 34.5 g of 2-nitroaniline to 60 mL of concentrated sulfuric acid and 200 mL of water. Stir until the 2-nitroaniline dissolves.
-
Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a solution of 18.0 g of sodium nitrite in 40 mL of water, keeping the temperature below 5 °C. The addition should be done dropwise with continuous stirring.
-
-
Preparation of the Copper(II) Nitrite Catalyst:
-
In a separate 2 L beaker, dissolve 50.0 g of copper(II) sulfate pentahydrate and 50.0 g of sodium nitrite in 200 mL of water.
-
-
Formation of this compound:
-
Slowly and carefully add the cold diazonium salt solution to the copper(II) nitrite solution with vigorous stirring.
-
A reaction will occur, often with the evolution of nitrogen gas. Allow the mixture to stand for at least one hour, then warm it gently to 50-60 °C on a water bath until gas evolution ceases.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The crude this compound will precipitate as a solid.
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Collect the solid by vacuum filtration and wash it thoroughly with cold water.
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For purification, recrystallize the crude product from ethanol. Alternatively, steam distillation can be used to isolate the this compound.[5]
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Expected Yield: 33-38%
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no yield of this compound | The temperature during diazotization was too high, leading to the decomposition of the diazonium salt. | Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath. Add the sodium nitrite solution slowly and dropwise.[6] |
| Insufficient acidification. | Ensure a sufficient excess of strong mineral acid (like sulfuric acid) is used to fully protonate the 2-nitroaniline and generate the nitrosonium ion.[6] | |
| Incomplete dissolution of 2-nitroaniline. | Ensure the 2-nitroaniline is fully dissolved in the acid before adding the sodium nitrite solution.[6] | |
| The reaction mixture turns dark brown or black. | Decomposition of the diazonium salt. | Check and immediately lower the reaction temperature. Ensure slow, dropwise addition of sodium nitrite.[6] |
| Unwanted azo coupling reactions. | Increase the concentration of the acid to ensure the complete protonation of the starting amine, which prevents it from coupling with the diazonium salt.[6] | |
| Solid precipitates out of the solution during diazotization. | The amine salt is not fully soluble in the acid. | Ensure enough acid is used to form the soluble salt of the amine. Gentle warming before cooling for the reaction might help, but ensure it's fully cooled before adding nitrite.[6] |
| The diazonium salt itself is precipitating. | This can be normal if the diazonium salt has low solubility. Proceed to the next step, ensuring the mixture is well-stirred. | |
| Excessive foaming or gas evolution. | Rapid decomposition of the diazonium salt. | Immediately check and lower the reaction temperature. Add the sodium nitrite solution more slowly.[6] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
How to avoid polysubstitution in the synthesis of 1,2-Dinitrobenzene
Welcome to the technical support center for advanced organic synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 1,2-dinitrobenzene, with a specific focus on avoiding polysubstitution and controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why can't I synthesize this compound by directly nitrating benzene (B151609) twice?
Direct dinitration of benzene predominantly yields 1,3-dinitrobenzene (B52904), not the 1,2-isomer. The initial nitration of benzene forms nitrobenzene (B124822). The nitro group (NO₂) is a deactivating, meta-directing group.[1][2] This means that during the second nitration, the incoming nitro group is directed to the meta position (carbon 3), leading to the formation of 1,3-dinitrobenzene. Harsh reaction conditions required for the second nitration, such as high temperatures and the use of fuming nitric acid, are necessary because the first nitro group deactivates the benzene ring towards further electrophilic aromatic substitution.[3]
Q2: What is the primary challenge in synthesizing this compound?
The main challenge is controlling the regioselectivity of the second nitration step. Because the nitro group directs incoming electrophiles to the meta position, an indirect synthetic route is necessary to achieve the ortho substitution pattern of this compound.[1][2]
Q3: What are the common byproducts when attempting to dinitrate benzene?
The primary byproduct is 1,3-dinitrobenzene. Depending on the reaction conditions, small amounts of 1,4-dinitrobenzene (B86053) may also be formed. Under forcing conditions, further nitration can occur, leading to polysubstituted products like 1,3,5-trinitrobenzene.
Q4: Is there a direct method to synthesize this compound?
A direct synthesis from benzene is not feasible due to the directing effects of the nitro group. However, this compound can be prepared from 2-nitroaniline (B44862) through a diazotization reaction, followed by treatment with sodium nitrite (B80452) in the presence of a copper catalyst.[4]
Troubleshooting Guide: Polysubstitution and Isomer Control
This guide addresses specific issues that may arise during the multi-step synthesis of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of 1,3-dinitrobenzene during direct nitration of nitrobenzene | Insufficiently harsh reaction conditions: The nitro group is strongly deactivating. | Increase the reaction temperature (up to 100°C) and/or use fuming nitric acid or oleum (B3057394) (fuming sulfuric acid).[3][5] |
| Formation of significant amounts of trinitrobenzene | Reaction conditions are too harsh: Excessive temperature or prolonged reaction time. | Carefully control the reaction temperature and time. Use a stoichiometric amount of the nitrating agent.[5] |
| Poor regioselectivity in the nitration of a substituted benzene ring | Steric hindrance: Bulky substituents can hinder ortho substitution, favoring the para product. | If the ortho isomer is desired, consider using a less bulky directing group if possible in your synthetic design.[6] Lowering the reaction temperature can sometimes improve selectivity.[5] |
| Failure of the blocking group (sulfonation) to direct to the ortho position | Incomplete sulfonation: The para position is not effectively blocked. | Ensure complete sulfonation by using appropriate conditions (e.g., fuming sulfuric acid) before proceeding with nitration. |
| Low yield in the conversion of 2-nitroaniline to this compound | Suboptimal diazotization or copper catalyst activity. | Carefully control the temperature of the diazotization reaction and ensure the purity and activity of the copper catalyst. |
Isomer Distribution in the Dinitration of Benzene
The direct nitration of nitrobenzene results in a mixture of dinitrobenzene isomers, with the meta isomer being the major product.
| Isomer | Typical Yield (%) |
| This compound (ortho) | ~6% |
| 1,3-Dinitrobenzene (meta) | ~93% |
| 1,4-Dinitrobenzene (para) | ~1% |
Note: Yields are approximate and can vary based on specific reaction conditions.
Experimental Protocol: Multi-step Synthesis of this compound
This protocol outlines a common indirect route to synthesize this compound, designed to overcome the meta-directing effect of the nitro group.
Objective: To synthesize this compound from benzene by controlling the regioselectivity through a series of functional group manipulations.
Step 1: Nitration of Benzene to Nitrobenzene
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In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.
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Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, keeping the temperature below 10°C to create the nitrating mixture.
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Add benzene dropwise to the nitrating mixture while maintaining the temperature at around 50°C.
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After the addition is complete, continue stirring for 30-40 minutes.
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Carefully pour the reaction mixture into cold water to precipitate the crude nitrobenzene.
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Separate and wash the organic layer with sodium bicarbonate solution and then water.
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Dry the crude nitrobenzene over an anhydrous drying agent and purify by distillation.[5]
Step 2: Reduction of Nitrobenzene to Aniline (B41778)
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The nitrobenzene can be reduced to aniline using various methods, such as iron or tin in the presence of hydrochloric acid, or catalytic hydrogenation.[2]
Step 3: Protection of the Amino Group (Acetylation)
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React the aniline with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine, to form acetanilide (B955). This protects the amino group from protonation in subsequent acidic steps.
Step 4: Para-Blocking by Sulfonation
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Treat the acetanilide with fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H) at the para position. This blocks the para position, forcing the subsequent nitration to occur at the ortho position.
Step 5: Nitration of p-Sulfonated Acetanilide
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Nitrate the product from Step 4 using a mixture of nitric acid and sulfuric acid. The nitro group will be directed to the ortho position relative to the acetylamino group.
Step 6: Removal of the Sulfonic Acid Group (Desulfonation)
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The sulfonic acid group can be removed by heating the compound in dilute sulfuric acid. This is a reversible reaction.
Step 7: Deprotection of the Amino Group (Hydrolysis)
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Hydrolyze the acetamido group back to an amino group by heating with aqueous acid or base to yield 2-nitroaniline.
Step 8: Conversion of the Amino Group to a Nitro Group
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Convert the 2-nitroaniline to this compound. This can be achieved through a Sandmeyer-like reaction involving diazotization of the amino group followed by treatment with sodium nitrite and a copper catalyst.[4] Alternatively, oxidation of the amino group using a peroxy acid like trifluoroperacetic acid can also yield the dinitro product.[2]
Workflow for Synthesizing this compound
Caption: Synthetic routes to dinitrobenzene isomers.
References
Removal of 1,3- and 1,4-dinitrobenzene isomers from 1,2-Dinitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the removal of 1,3- and 1,4-dinitrobenzene (B86053) isomers from 1,2-dinitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating dinitrobenzene isomers?
A1: The most common and effective methods for separating dinitrobenzene isomers include fractional crystallization, selective chemical treatment, and high-performance liquid chromatography (HPLC). The choice of method depends on the scale of the separation, the required purity of the this compound, and the available equipment.
Q2: How does fractional crystallization work for separating dinitrobenzene isomers?
A2: Fractional crystallization separates compounds based on differences in their solubility in a particular solvent at a specific temperature. Due to their different molecular geometries, the three dinitrobenzene isomers have different crystal lattice energies and, consequently, different solubilities. By carefully selecting a solvent and controlling the temperature, one isomer can be selectively crystallized while the others remain in solution.
Q3: What is the principle behind the chemical treatment methods for isomer separation?
A3: Chemical treatment methods exploit the differential reactivity of the dinitrobenzene isomers. The 1,3- and 1,4-isomers are more susceptible to nucleophilic attack than the 1,2-isomer. Reagents like aqueous sodium sulfite (B76179) or dilute sodium hydroxide (B78521) can selectively react with the 1,3- and 1,4-isomers, converting them into water-soluble byproducts that can be easily washed away, leaving the purified this compound as a solid.
Q4: Can HPLC be used for the preparative separation of dinitrobenzene isomers?
A4: Yes, HPLC can be used for both analytical and preparative-scale separation of dinitrobenzene isomers. Reversed-phase HPLC is particularly effective, where the isomers are separated based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The elution order is typically determined by the polarity of the isomers.
Troubleshooting Guides
Method 1: Fractional Crystallization
| Issue | Possible Cause | Solution |
| Low yield of this compound crystals. | - The solvent is too polar, causing all isomers to remain in solution.- The cooling process is too rapid, leading to co-precipitation of isomers. | - Use a less polar solvent or a solvent mixture.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Purity of this compound is not satisfactory. | - Inefficient separation due to similar solubilities.- The initial concentration of impurities is too high. | - Perform multiple recrystallization steps.- Try a different solvent system. For instance, ethanol (B145695) is a commonly used solvent for recrystallization of dinitrobenzene.[1] |
| Oily precipitate instead of crystals. | - The solution is supersaturated.- Presence of impurities that inhibit crystallization. | - Gently warm the solution to dissolve the oil and then cool it down very slowly with scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound. |
Method 2: Selective Chemical Treatment (Sulfite Method)
| Issue | Possible Cause | Solution |
| Incomplete removal of 1,3- and 1,4-isomers. | - Reaction temperature is too low.- Insufficient amount of sodium sulfite.- Reaction time is too short. | - Ensure the reaction temperature is maintained between 58-63°C.[2]- Use a stoichiometric excess of sodium sulfite.- Increase the reaction time and monitor the purity of the this compound periodically. |
| Low yield of this compound. | - Reaction temperature is too high, leading to the reaction of this compound.- The pH of the solution is too high. | - Strictly control the temperature within the recommended range.[2]- Ensure the initial solution is not strongly alkaline. |
| Product is contaminated with salts. | - Inadequate washing of the final product. | - Wash the filtered this compound crystals thoroughly with cold water until the washings are neutral. |
Method 3: High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause | Solution |
| Poor resolution between isomer peaks. | - Inappropriate mobile phase composition.- Incorrect stationary phase. | - Optimize the mobile phase by adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to water.- Consider using a Phenyl-Hexyl column, which can offer different selectivity for aromatic isomers through π-π interactions. |
| Broad or tailing peaks. | - Column overloading.- Presence of highly polar or highly nonpolar impurities. | - Reduce the amount of sample injected.- Pre-purify the sample using a simple filtration or a preliminary recrystallization step. |
| Inconsistent retention times. | - Fluctuation in mobile phase composition or flow rate.- Column degradation. | - Ensure the HPLC system is properly equilibrated and the pumps are functioning correctly.- Use a guard column and ensure the mobile phase is properly filtered and degassed. |
Experimental Protocols
Fractional Crystallization
Objective: To separate this compound from a mixture of its isomers based on solubility differences in ethanol.
Methodology:
-
Dissolve the crude dinitrobenzene mixture in a minimum amount of hot ethanol (near boiling). Dinitrobenzene is generally soluble in hot ethanol.[1]
-
Once completely dissolved, allow the solution to cool slowly to room temperature. The less soluble isomer will start to crystallize. Given the physical properties, 1,4-dinitrobenzene has the highest melting point and is sparingly soluble in ethanol, suggesting it might crystallize first if present in high concentration. This compound is more soluble than 1,4-dinitrobenzene in cold alcohol.
-
After reaching room temperature, place the flask in an ice bath to maximize the crystallization of the desired isomer.
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Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
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Dry the crystals and determine their melting point to assess purity. The melting point of pure this compound is 118°C.
-
Repeat the recrystallization process with the collected crystals to improve purity if necessary.
Selective Chemical Treatment with Sodium Sulfite
Objective: To selectively remove 1,3- and 1,4-dinitrobenzene from this compound by converting them into water-soluble sulfonates.
Methodology:
-
Prepare a slurry of the crude dinitrobenzene mixture in water.
-
Heat the slurry to a temperature between 58°C and 63°C with vigorous stirring.[2]
-
Add an aqueous solution of sodium sulfite to the slurry. The amount of sodium sulfite should be in excess relative to the estimated amount of 1,3- and 1,4-isomers.
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Maintain the temperature and stirring for a sufficient time to allow for the selective reaction with the 1,3- and 1,4-isomers. The reaction progress can be monitored by taking small samples, drying them, and measuring their melting point. The melting point should increase as the impurities are removed.[2]
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Once the reaction is complete (indicated by a stable melting point close to that of pure this compound), cool the mixture.
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Filter the solid this compound and wash it thoroughly with hot water to remove the water-soluble sulfonated byproducts and any unreacted sodium sulfite.
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Dry the purified this compound.
High-Performance Liquid Chromatography (HPLC) Separation
Objective: To separate the three dinitrobenzene isomers using reversed-phase HPLC.
Methodology:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A reversed-phase C18 column is a good starting point. A Phenyl-Hexyl column can also be used for alternative selectivity.
-
Mobile Phase: A mixture of acetonitrile and water or methanol (B129727) and water is typically used. The exact ratio will need to be optimized. A good starting point could be a 50:50 (v/v) mixture. For separating similar nitroaromatic compounds, mobile phases like 2-propanol:water (40:60, v/v) have been used.[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The dinitrobenzene isomers can be detected by UV absorbance at 254 nm.
-
Sample Preparation: Dissolve a small amount of the dinitrobenzene mixture in the mobile phase or a compatible solvent.
-
Injection and Elution: Inject the sample onto the column and monitor the chromatogram. In reversed-phase HPLC, more polar compounds elute first. The polarity order of dinitrobenzene isomers is generally considered to be 1,2- > 1,3- > 1,4-. Therefore, the expected elution order would be this compound, followed by 1,3-dinitrobenzene, and then 1,4-dinitrobenzene.
-
Fraction Collection: For preparative separation, collect the eluent corresponding to the this compound peak.
Quantitative Data Summary
| Parameter | Fractional Crystallization | Selective Chemical Treatment (Sulfite) | HPLC |
| Principle of Separation | Differential Solubility | Selective Chemical Reactivity | Differential Partitioning |
| Typical Solvents/Reagents | Ethanol, Methanol | Aqueous Sodium Sulfite | Acetonitrile/Water, Methanol/Water |
| Operating Temperature | Variable (Cooling from boiling) | 58-63°C[2] | Ambient or controlled (e.g., 50°C)[3] |
| Expected Purity | Moderate to High (requires multiple steps) | High (>99%) | Very High (>99.9%) |
| Yield | Variable, can be low with multiple steps | High | Dependent on scale, can be high for analytical, lower for preparative |
| Scale | Lab to Industrial | Lab to Industrial | Analytical to Preparative Lab Scale |
Visualizations
Caption: Workflow for the separation of this compound by fractional crystallization.
Caption: Workflow for the purification of this compound via selective chemical treatment.
Caption: Logical relationship governing the separation of dinitrobenzene isomers by reversed-phase HPLC.
References
Technical Support Center: 1,2-Dinitrobenzene Reaction Workup and Product Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the workup and isolation of 1,2-dinitrobenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: After quenching my nitration reaction, the this compound product appears as an oil instead of a solid. What should I do?
A1: "Oiling out" is a common issue where the product separates as a liquid rather than a crystalline solid. This often happens if the melting point of the crude product is below the temperature of the quenching medium or if significant impurities are present, leading to a melting point depression.
-
Troubleshooting Steps:
-
Ensure thorough cooling: Quench the reaction mixture in a vigorously stirred ice-water bath to keep the temperature as low as possible.
-
Scratching: Try scratching the inside of the flask with a glass rod at the surface of the oil. This can provide a surface for nucleation and induce crystallization.
-
Seed Crystals: If you have a small amount of pure this compound, adding a seed crystal to the oil can initiate crystallization.
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Solvent Addition: Adding a small amount of a solvent in which this compound is poorly soluble (e.g., cold hexane) can sometimes help to precipitate the solid.
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Re-dissolve and Re-precipitate: If the oil persists, you can extract it with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), wash the organic layer to remove acids, dry it, and then evaporate the solvent to recover the crude product. This crude solid can then be purified by recrystallization.
-
Q2: My isolated this compound product has a low melting point and appears yellowish. How can I improve its purity?
A2: A low and broad melting point, often accompanied by a yellow to brownish color, indicates the presence of impurities. Common impurities include residual nitrating acids, isomeric byproducts (1,3-dinitrobenzene and 1,4-dinitrobenzene), and nitrophenols.
-
Purification Strategy:
-
Acid Removal: Ensure the crude product is thoroughly washed with cold water until the washings are neutral to pH paper. A subsequent wash with a dilute sodium bicarbonate solution can neutralize any remaining acidic residues. Be cautious as this can cause frothing if significant acid is present.[1]
-
Recrystallization: This is the most effective method for purifying solid organic compounds.[2][3] Ethanol (B145695) is a commonly used solvent for the recrystallization of dinitrobenzenes. The goal is to dissolve the impure solid in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while the impurities remain in solution.[2]
-
Isomer Separation: If isomeric impurities are the main issue, specialized procedures may be necessary. Treating the mixture with a dilute caustic alkali solution can convert the ortho and para isomers into water-soluble nitrophenols, while the meta isomer (and to a lesser extent, the ortho isomer) is more resistant.[4] Another method involves the use of an aqueous sodium sulfite (B76179) solution to selectively react with and solubilize the ortho and para isomers.[5]
-
Q3: I am having trouble with the recrystallization of this compound from ethanol. The recovery is very low. What can I do to improve the yield?
A3: Low recovery during recrystallization is a frequent problem and can be attributed to several factors.
-
Optimization of Recrystallization:
-
Minimize the amount of solvent: Use the minimum amount of hot ethanol required to completely dissolve the crude this compound. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Concentrate the Mother Liquor: If a large volume of solvent was used, you can try to recover more product by carefully evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Solvent Selection: While ethanol is a good starting point, if yields remain low, you could explore other solvent systems. A mixed solvent system, such as ethanol/water, might be effective. The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6]
-
Quantitative Data
The following tables summarize key physical properties of dinitrobenzene isomers, which are crucial for their separation and purification.
Table 1: Physical Properties of Dinitrobenzene Isomers
| Property | This compound | 1,3-Dinitrobenzene | 1,4-Dinitrobenzene |
| Molar Mass ( g/mol ) | 168.11 | 168.11 | 168.11 |
| Melting Point (°C) | 118[7][8] | 89.6[7] | 174[7] |
| Boiling Point (°C) | 318[7][8] | 297[7] | 299[7] |
| Appearance | White to colorless solid[8] | Yellowish solid[7] | Pale yellow solid[7] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Very slightly soluble[9] |
| Ethanol | Soluble |
| Chloroform | Soluble |
| Benzene | Soluble |
Experimental Protocols
Protocol 1: General Workup Procedure for a Dinitration Reaction
-
Quenching: After the reaction is complete, cool the reaction flask in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring. This will precipitate the crude dinitrobenzene.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter paper with several portions of cold water to remove the majority of the residual nitrating acids. Continue washing until the filtrate is neutral to pH paper.
-
Optional Bicarbonate Wash: For more thorough acid removal, the crude solid can be suspended in a dilute sodium bicarbonate solution, stirred for 10-15 minutes, and then filtered again. Wash the solid with water to remove any remaining bicarbonate.
-
Drying: Press the solid as dry as possible on the filter paper. For optimal drying, transfer the solid to a watch glass and dry it in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Recrystallization of this compound from Ethanol
-
Solvent Addition: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.
-
Dissolution: Gently heat the mixture on a steam bath or a hot plate with stirring. Add small portions of ethanol until the solid completely dissolves. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is highly colored, you may add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. The formation of crystals should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals to a constant weight. Determine the melting point to assess the purity. Pure this compound has a melting point of 118 °C.[7][8]
Visualization
Below is a troubleshooting workflow for the purification of crude this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. scribd.com [scribd.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. mt.com [mt.com]
- 4. US1665005A - Method for the separation of m-dinitrobenzene from its isomers - Google Patents [patents.google.com]
- 5. US2040123A - Separation of dinitrobenzene isomers - Google Patents [patents.google.com]
- 6. quora.com [quora.com]
- 7. Dinitrobenzene - Wikipedia [en.wikipedia.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. nj.gov [nj.gov]
Technical Support Center: Stabilizing 1,2-Dinitrobenzene for Long-Term Storage
For researchers, scientists, and drug development professionals utilizing 1,2-dinitrobenzene, ensuring its stability during long-term storage is paramount for experimental reproducibility and safety. This technical support center provides essential guidance on storage conditions, troubleshooting potential issues, and protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight.[1][2][3][4] The storage container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][4][5] It is also crucial to store it separately from incompatible materials.[2]
Q2: What materials are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents, strong bases, and reducing agents.[2] Contact with these substances can lead to decomposition and potentially hazardous reactions.
Q3: What are the visible signs of this compound decomposition?
A3: Decomposition of this compound may be indicated by a change in color, the appearance of an unusual odor, or changes in the physical form of the crystals. Any deviation from its typical pale yellow, crystalline appearance should be treated with caution.
Q4: Can a stabilizer be used to extend the shelf-life of this compound?
A4: While specific studies on stabilizers for pure this compound are limited, compounds like diphenylamine (B1679370) (DPA) are commonly used to stabilize other nitroaromatic compounds and nitrate (B79036) esters by scavenging nitrogen oxides (NOx) which are primary products of decomposition. The addition of a stabilizer like DPA could potentially inhibit the autocatalytic decomposition of this compound. However, the compatibility and efficacy would need to be experimentally verified for your specific application.
Q5: What are the primary hazards associated with the decomposition of this compound?
A5: The primary hazards associated with the decomposition of this compound are the release of toxic nitrogen oxides (NOx) and the potential for a runaway exothermic reaction, especially at elevated temperatures or in the presence of contaminants.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Change in color (darkening) or crystal morphology. | Exposure to light, elevated temperature, or chemical contaminants. | 1. Immediately move the container to a cool, dark, and well-ventilated area. 2. Verify that the storage container is properly sealed. 3. Consider testing the purity of the material before use. |
| Unusual odor. | Onset of decomposition, leading to the release of volatile byproducts. | 1. Handle the container in a well-ventilated fume hood. 2. Check for any breaches in the container seal. 3. If decomposition is suspected, dispose of the material according to hazardous waste protocols. |
| Pressure buildup in the container. | Decomposition leading to the generation of gaseous products (e.g., NOx). | 1. CAUTION: Handle with extreme care. Do not attempt to open a visibly swollen or pressurized container. 2. Cool the container if it is warm to the touch. 3. Contact your institution's Environmental Health and Safety (EHS) office for guidance on handling and disposal. |
| Inconsistent experimental results. | Degradation of the this compound, leading to lower purity. | 1. Re-evaluate the storage conditions of your material. 2. Perform a purity analysis (e.g., by HPLC) on a new, unopened container and compare it with the suspect material. 3. If purity is compromised, procure a new batch of this compound. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term shelf life.
1. Materials and Equipment:
-
This compound (at least three different batches)
-
Climate-controlled stability chambers
-
Amber glass vials with Teflon-lined caps
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade acetonitrile (B52724) and water
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into amber glass vials.
-
Prepare a sufficient number of samples from each batch to be tested at each time point and condition.
-
Tightly seal the vials.
3. Storage Conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Long-term (for comparison): 25°C ± 2°C / 60% RH ± 5% RH
4. Testing Schedule:
-
Initial analysis (T=0): Analyze samples from each batch before placing them in the stability chambers.
-
Accelerated: Test at 1, 3, and 6 months.
-
Long-term: Test at 3, 6, 9, 12, 18, 24, and 36 months.
5. Analytical Method (HPLC-UV):
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Analysis: At each time point, dissolve the contents of one vial in a known volume of acetonitrile to achieve a target concentration of approximately 0.1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Data Analysis: Quantify the amount of this compound remaining at each time point by comparing the peak area to the calibration curve. Monitor for the appearance of new peaks, which would indicate degradation products.
6. Acceptance Criteria:
-
The assay of this compound should not decrease by more than 5% from the initial value.
-
No significant increase in any single degradation product should be observed.
Visualizations
Decomposition Pathway
The decomposition of this compound, particularly under thermal or photochemical stress, is initiated by the homolytic cleavage of the C-NO2 bond, leading to the formation of nitrogen dioxide (NO2). This reactive species can then participate in a series of secondary reactions, contributing to further degradation in an autocatalytic manner.
Caption: Potential decomposition pathway of this compound and the role of a stabilizer.
Experimental Workflow for Stability Testing
The following diagram outlines the logical flow of a typical stability testing program for this compound.
Caption: Workflow for conducting a comprehensive stability study of this compound.
References
Overcoming poor solubility of 1,2-Dinitrobenzene in reaction media
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering poor solubility of 1,2-dinitrobenzene in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in common solvents?
A1: this compound is a solid at room temperature with generally poor solubility in water and better solubility in several organic solvents.[1][2] Its solubility is highly dependent on the solvent and temperature. For instance, it is sparingly soluble in cold water but its solubility increases with temperature.[1][3] It is soluble in organic solvents like chloroform, benzene, and ethanol (B145695).[1][3]
Q2: Why is my this compound not dissolving in the reaction solvent?
A2: This is a common issue stemming from the compound's relatively nonpolar aromatic structure and strong crystal lattice energy. If you are using a highly polar solvent like water, or a nonpolar solvent in which it has limited solubility at room temperature, you will encounter dissolution problems.[1][4] The chosen solvent may simply be a poor match for this compound's physicochemical properties.
Q3: Can I just heat the reaction mixture to dissolve the this compound?
A3: Heating can be an effective strategy to increase solubility.[5] this compound's solubility in water, for example, increases significantly when heated from 20°C to 100°C.[3] However, you must consider the thermal stability of all reactants and the boiling point of your solvent. Overheating can lead to unwanted side reactions or decomposition of starting materials.[6]
Q4: Are there advanced techniques to overcome severe solubility issues?
A4: Yes, for particularly challenging reactions, several advanced methods can be employed. These include:
-
Phase-Transfer Catalysis (PTC): This technique is useful for reactions involving a water-soluble reactant and an organic-soluble reactant like this compound. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the aqueous reactant into the organic phase for the reaction to occur.[7][8][9]
-
Microwave-Assisted Synthesis: Microwave irradiation can rapidly and uniformly heat the reaction mixture, which can significantly increase reaction rates and often improve yields for reactions with poorly soluble starting materials.[10]
-
Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasound can enhance mass transfer and accelerate dissolution through acoustic cavitation.[11][12][13] This can be particularly effective for heterogeneous reactions.
Troubleshooting Guides
Issue 1: this compound Precipitates During Reaction
-
Cause: The concentration of this compound has exceeded its solubility limit in the solvent system, possibly due to a change in temperature or the consumption of a co-solvent.
-
Solution Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Reaction is Sluggish or Fails to Initiate
-
Cause: Poor solubility is limiting the contact between reactants, leading to a very slow or nonexistent reaction rate.
-
Troubleshooting Steps:
-
Confirm Solubility: First, ensure that the this compound is actually dissolved. If the solution is cloudy or contains solid particles, the issue is certainly solubility.
-
Increase Temperature: Gently heat the reaction mixture while stirring. Monitor for dissolution and any signs of reaction initiation. Be careful not to exceed the boiling point of the solvent or the decomposition temperature of any reactants.[5]
-
Use a Co-solvent: If a single solvent is ineffective, introduce a co-solvent in which this compound is more soluble. For example, if the reaction is in an aqueous medium, adding a water-miscible organic solvent like ethanol or acetonitrile (B52724) might help.[14]
-
Employ Phase-Transfer Catalysis: If your reaction involves an ionic species in an aqueous phase and this compound in an organic phase, PTC is an excellent option.[15]
-
Utilize Microwave or Ultrasound: These energy sources can dramatically accelerate reactions by overcoming mass transfer limitations and increasing the effective local temperature and pressure.[11]
-
Data Presentation
Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility | Citation |
| Water | 20 | 150 mg/L (0.015 g/100g ) | [3][16] |
| Water | 25 | 133 mg/L (0.0133 g/100g ) | [1] |
| Water | 100 | 0.38 g/100g | [3] |
| Chloroform | 18 | 18.7 g/100g | [3] |
| Chloroform | - | 5% (w/v) | [16] |
| Ethanol | 25 | 4.8 g/100g | [3] |
| Benzene | 18 | 5.69 g/100g | [3] |
| Ethyl Acetate | 18.2 | 12.96 g/100g | [3] |
| Methanol | 20.5 | 3.3 g/100g | [3] |
| Toluene | 16.2 | 3.62 g/100g | [3] |
| Carbon Tetrachloride | 16.2 | 0.143 g/100g | [3] |
| 1-Propanol | 20.5 | 1.09 g/100g | [3] |
Experimental Protocols
Protocol 1: Recrystallization for Purification and Solvent Screening
This procedure, adapted from the purification of dinitrobenzene, can also be used to test suitable solvents for a reaction. A good recrystallization solvent will dissolve the compound when hot but not when cold.[6]
-
Solvent Selection: Place a small amount of crude this compound into a test tube.
-
Add Solvent: Add a small volume of the test solvent (e.g., ethanol).
-
Heating: Heat the test tube in a water bath until the solvent begins to boil.[6]
-
Dissolution: Stir vigorously. If the solid does not dissolve, add more solvent dropwise, bringing the solution back to a boil after each addition, until the solid is fully dissolved.[6] Note the approximate volume of solvent used.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[6]
-
Analysis: A solvent that requires a minimal amount of hot solvent and yields a large quantity of crystals upon cooling is a good candidate for the reaction medium.
Protocol 2: General Setup for Phase-Transfer Catalysis (PTC)
This protocol provides a general framework for using PTC to react a water-soluble nucleophile with this compound.
-
Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, add the organic solvent (e.g., toluene, benzene) and dissolve the this compound.
-
Aqueous Phase: In a separate vessel, dissolve the water-soluble reactant (e.g., sodium cyanide) in water.
-
Catalyst: Add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride, to the reaction flask.[9][15]
-
Combine: Add the aqueous solution to the organic solution in the flask.
-
Reaction: Stir the biphasic mixture vigorously at the desired temperature. Vigorous stirring is crucial to maximize the interfacial area between the two phases.[9]
-
Monitoring: Monitor the reaction progress by taking samples from the organic layer and analyzing them using an appropriate technique (e.g., TLC, GC-MS).
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Protocol 3: General Workflow for Microwave-Assisted Synthesis
-
Vessel Preparation: To a specialized microwave reaction vessel, add this compound, other reactants, the solvent, and a magnetic stir bar.
-
Sealing: Securely cap the vessel.
-
Programming: Place the vessel in the microwave reactor. Program the reaction parameters: target temperature, maximum pressure, reaction time, and power.
-
Irradiation: Start the sequence. The instrument will use microwave energy to rapidly heat the mixture to the set temperature and hold it there for the specified time.[10]
-
Cooling & Work-up: After the reaction is complete, the vessel is cooled (often with compressed air). Once at a safe temperature and pressure, the vessel can be opened, and the product can be isolated.
Caption: Workflow for a typical microwave-assisted reaction.
References
- 1. Buy this compound | 25154-54-5 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [chemister.ru]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CN102942485B - Method for m-dinitrobenzene refinement and effective byproduct utilization - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. mdpi.com [mdpi.com]
- 12. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 13. Ultrasound-assisted synthesis of aromatic 1,2-diketones from oximinoketones under neutral conditions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cpiinternational.com [cpiinternational.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound CAS#: 528-29-0 [m.chemicalbook.com]
Optimizing temperature and reaction time for 1,2-Dinitrobenzene reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-Dinitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a key starting material and intermediate in the synthesis of various organic compounds. It is widely used in the production of dyes, pharmaceuticals, and explosives.[1] A significant application is in the synthesis of benzimidazoles, which are important scaffolds in medicinal chemistry.[2][3] It is also a precursor for the synthesis of o-phenylenediamine (B120857) and other substituted anilines.
Q2: What are the critical safety precautions to consider when working with this compound?
A2: this compound is a toxic and highly reactive compound that poses a severe explosion hazard when shocked or exposed to heat or flame.[4] It is very toxic if inhaled, ingested, or in contact with skin.[1] Reactions involving nitration can lead to explosive trinitrobenzene mixtures if not properly controlled.[4][5] It is crucial to handle this chemical with extreme caution, using appropriate personal protective equipment (PPE), and ensuring proper ventilation.[5][6] It is incompatible with strong oxidizing agents, nitric acid, strong bases, and powdered metals.[6]
Q3: How does temperature affect the selectivity of reactions involving dinitrobenzene?
A3: Temperature is a critical parameter that significantly influences the selectivity of reactions with dinitrobenzene. For instance, in the nitration of nitrobenzene (B124822) to form dinitrobenzene, higher temperatures can lead to the formation of undesired isomers and byproducts.[7] In some cases, a slight increase in reaction temperature can significantly enhance the selectivity for a particular isomer.[7] Conversely, maintaining a low and controlled temperature is often necessary to prevent over-nitration and the formation of tar-like substances.[8]
Q4: What are common reducing agents for the selective reduction of one nitro group in this compound?
A4: Several reagents can be used for the selective reduction of one nitro group in dinitroarenes to form nitroanilines. Common methods include using sodium sulfide (B99878) (Na₂S) under alkaline conditions (Zinin reduction) or tin(II) chloride in an acidic medium.[9] Hydrazine hydrate (B1144303) in the presence of a catalyst like Raney nickel has also been shown to be effective for this partial reduction.[9] Another reported method involves using sodium sulfide in the presence of aqueous sodium bicarbonate.[10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incorrect reaction temperature or time. - Inactive catalyst or reagent. - Poor quality of starting materials. - Presence of moisture in anhydrous reactions. | - Optimize temperature and reaction time based on literature for the specific reaction. - Use fresh or properly stored catalysts and reagents. - Purify starting materials before use. - Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Multiple Products/Low Selectivity | - Reaction temperature is too high, leading to side reactions or over-reaction. - Incorrect stoichiometry of reagents. - Non-optimal solvent or catalyst. | - Lower the reaction temperature and monitor the reaction progress closely using TLC or GC.[8] - Carefully control the molar ratios of the reactants. - Screen different solvents and catalysts to improve selectivity. |
| Formation of Tar-Like Substances | - Reaction temperature is excessively high, causing decomposition.[8] - Highly exothermic reaction leading to thermal runaway. | - Maintain a low and stable reaction temperature using an ice bath or cooling system.[8] - Add reagents dropwise to control the exotherm.[8] |
| Incomplete Reaction | - Insufficient reaction time. - Low reaction temperature. - Catalyst deactivation. | - Extend the reaction time and monitor by TLC or GC until the starting material is consumed. - Gradually increase the reaction temperature, being careful not to compromise selectivity. - Consider adding more catalyst or using a more active one. |
| Explosive Reaction or Runaway Condition | - Poor temperature control in highly exothermic reactions like nitration.[8] - Incompatible reagents mixed.[6] | - Implement robust temperature control and have a cooling system on standby.[8] - Ensure all reagents are compatible before mixing.[6] |
Experimental Protocols
Protocol 1: Synthesis of m-Nitroaniline from m-Dinitrobenzene via Selective Reduction
This protocol is based on the selective reduction of one nitro group using sodium sulfide.[10][11]
Materials:
-
m-Dinitrobenzene
-
Crystallized sodium sulfide (Na₂S·9H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Water
Procedure:
-
Prepare the reducing agent solution: Dissolve 13.43 g of crystallized sodium sulfide in 37.31 mL of water.
-
With constant stirring, add 4.47 g of sodium bicarbonate in small portions.
-
Once the bicarbonate has dissolved, add 37.31 mL of methanol and stir.
-
Filter the precipitated sodium carbonate and wash the precipitate with three 5 mL portions of methanol. The filtrate contains the active reducing agent (NaSH) and should be used immediately.
-
In a separate 250 mL round-bottom flask, dissolve 5.0 g of m-dinitrobenzene in 37 mL of hot methanol.
-
While shaking, add the freshly prepared methanolic solution of NaSH to the dinitrobenzene solution.
-
Attach a reflux condenser and gently boil the mixture for 20 minutes.
-
After reflux, distill off most of the methanol using a water bath.
-
Pour the liquid residue with stirring into approximately 200 mL of cold water.
-
Collect the yellow crystals of m-nitroaniline by filtration.
-
Wash the crystals with water and recrystallize from methanol to obtain bright yellow needles.
Protocol 2: One-Pot Synthesis of 2-Phenylbenzimidazole from this compound
This protocol outlines a one-pot reductive coupling of this compound with benzaldehyde.[2]
Materials:
-
This compound
-
Benzaldehyde
-
Co-Ru@C catalyst
-
Water (H₂O)
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable autoclave reactor, combine 1 mmol of this compound, 1.5 mmol of benzaldehyde, and the Co-Ru@C catalyst.
-
Add 3 mL of water as the solvent.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor to 15 bar with hydrogen.
-
Heat the reaction mixture to 135 °C with stirring.
-
Maintain these conditions for 12 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
The product, 2-phenylbenzimidazole, can be isolated and purified using standard techniques such as extraction and chromatography.
Data Summary
Table 1: Reaction Conditions for the Synthesis of Benzimidazoles from Dinitroarenes
| Reactants | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Product | Reference |
| This compound, Benzaldehyde | Co-Ru@C | H₂ | H₂O | 135 | 15 | 12 | 2-Phenylbenzimidazole | [2] |
| This compound, Aldehydes | Co@C | H₂ | H₂O | 150 | 30 | - | 2-Substituted Benzimidazoles | [2] |
| o-Phenylenediamines, Aldehydes | - | DMF | Reflux | 8 | - | 2-Substituted Benzimidazoles | [12] | |
| 2-Nitroaniline, Aromatic Aldehydes | Zn/NaHSO₃ | - | H₂O | 100 | - | 0.5 | Benzimidazole derivatives | [13] |
Table 2: Conditions for Selective Reduction of m-Dinitrobenzene
| Starting Material | Reducing Agent | Solvent System | Temperature (°C) | Time | Product | Reference |
| m-Dinitrobenzene | Na₂S / NaHCO₃ | Methanol/Water | Boiling | 20 min | m-Nitroaniline | [11] |
| m-Dinitrobenzene | Iron powder / CO₂ | Water/Ethanol | 40-100 | 3-6 h | m-Nitroaniline | [14] |
| Dinitroarenes | Hydrazine hydrate / Raney nickel | Ethanol/1,2-dichloroethane | 50-60 | - | Nitroanilines | [9] |
| m-Dinitrobenzene | CO / H₂O / Selenium | THF | 160 | 3 h | m-Nitroaniline | [15] |
Visual Guides
Caption: A generalized workflow for planning, executing, and optimizing reactions involving this compound.
Caption: A decision-making diagram for troubleshooting common issues in this compound reactions.
References
- 1. chembk.com [chembk.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. O-DINITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. echemi.com [echemi.com]
- 6. nj.gov [nj.gov]
- 7. Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Aim : Preparation of m-nitro aniline from m-dinitrobenzene Reaction : \m.. [askfilo.com]
- 11. chempedia.in [chempedia.in]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pcbiochemres.com [pcbiochemres.com]
- 14. CN101121667A - Method for preparing m-nitroaniline by selective reduction of m-dinitrobenzene - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Enhanced 1,2-Dinitrobenzene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1,2-dinitrobenzene. The information is presented in a practical question-and-answer format, supplemented with detailed experimental protocols, comparative data on catalyst performance, and workflow visualizations to enhance experimental success and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and why is it challenging?
A1: The most prevalent laboratory synthesis of this compound does not proceed by direct nitration of nitrobenzene (B124822), as this overwhelmingly favors the formation of the 1,3-isomer. Instead, a multi-step approach starting from benzene (B151609) is typically employed. This process is challenging due to the need for precise control over reaction conditions and the use of protecting groups to achieve the desired ortho-substitution pattern. The general synthetic pathway involves several key transformations: nitration of benzene, reduction of the nitro group to an amine, protection of the amine, blocking of the para-position, a second nitration, and subsequent deprotection and oxidation steps.[1][2]
Q2: How can I improve the yield of the ortho-nitration step?
A2: Achieving high ortho-selectivity during the second nitration is a critical challenge. Traditional nitrating agents (HNO₃/H₂SO₄) on a simple aniline (B41778) derivative will favor para-substitution. The established method involves protecting the amino group as an amide and then using a directing group, such as a sulfonic acid group, to block the para position, thereby forcing nitration into the ortho position.[1][2] Recent research has also explored catalytic methods for the ortho-nitration of aniline derivatives using transition metal catalysts, which may offer milder reaction conditions and improved selectivity.[3][4][5]
Q3: What is the role of a copper catalyst in the synthesis of this compound?
A3: A copper catalyst is primarily used in an alternative synthesis route starting from 2-nitroaniline (B44862). This method involves the diazotization of 2-nitroaniline, followed by a Sandmeyer-type reaction where the diazonium group is replaced by a nitro group using sodium nitrite (B80452) in the presence of a copper catalyst.[6] Improving the efficiency of this Sandmeyer reaction can be a key area for optimization.[7][8][9]
Q4: Are there catalytic methods to directly oxidize 2-nitroaniline to this compound?
A4: The direct oxidation of the amino group of 2-nitroaniline to a nitro group is a potential shortcut in the synthesis. Research has shown that various oxidizing agents and catalytic systems can achieve this transformation for aniline derivatives.[2][10] For instance, peroxides in the presence of certain catalysts have been shown to be effective.[1] However, optimizing this step for 2-nitroaniline specifically to achieve high yields of this compound may require careful selection of the catalyst and reaction conditions to avoid side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the first nitration step (Benzene to Nitrobenzene) | - Inadequate nitrating mixture strength.- Reaction temperature too low. | - Ensure the use of concentrated nitric and sulfuric acids.- Maintain the reaction temperature around 50-60°C to ensure a reasonable reaction rate without promoting dinitration.[2] |
| Formation of significant 1,3- and 1,4-dinitrobenzene (B86053) isomers | - Direct dinitration of benzene or nitrobenzene without directing groups.- Incomplete blocking of the para-position before the second nitration. | - Follow a multi-step synthesis involving the use of protecting and blocking groups to direct the second nitration to the ortho position.[1][2]- Ensure the sulfonation step to block the para position goes to completion. |
| Poor yield during the reduction of nitrobenzene to aniline | - Ineffective reducing agent.- Catalyst poisoning. | - Common reducing agents include tin or iron in acidic media, or catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst). Ensure the chosen method is appropriate for your setup.- If using catalytic hydrogenation, ensure the substrate and solvent are free of impurities that could poison the catalyst. |
| Incomplete protection of the aniline group | - Insufficient amount of protecting agent (e.g., acetic anhydride).- Presence of water in the reaction mixture. | - Use a slight excess of the protecting agent.- Ensure anhydrous conditions for the protection reaction. |
| Low yield in the Sandmeyer reaction (2-nitroaniline to this compound) | - Incomplete diazotization.- Decomposition of the diazonium salt.- Ineffective copper catalyst. | - Perform the diazotization at low temperatures (0-5°C).- Use the diazonium salt immediately in the subsequent step.- Ensure the copper catalyst is active. Consider using a combination of copper salts or ligands to improve catalytic activity.[8] |
| Difficulty in deprotecting the final product | - Harsh deprotection conditions leading to product degradation.- Incomplete removal of protecting/blocking groups. | - For removal of a sulfonic acid group, gentle heating in dilute acid is often effective.[2]- For amide hydrolysis, basic or acidic conditions can be used, but monitor the reaction carefully to avoid side reactions. |
| Product is impure after synthesis | - Presence of isomeric byproducts.- Residual starting materials or intermediates. | - Purify the crude product by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid.[5]- Column chromatography may be necessary for separating isomers with similar polarities. |
Catalyst Selection for Key Synthetic Steps
While a single catalyst for the entire multi-step synthesis of this compound is not feasible, catalyst selection at specific stages can significantly improve efficiency. The following tables summarize catalytic options for the challenging ortho-nitration and the final oxidation step.
Table 1: Catalyst Systems for Ortho-Nitration of Protected Anilines
| Catalyst System | Nitrating Agent | Substrate Scope | Typical Yields | Key Advantages |
| Ceric Ammonium Nitrate (CAN) | CAN | Aniline carbamates | Good to excellent | Mild and neutral conditions, high ortho-selectivity.[4] |
| Copper(II) Nitrate | Cu(NO₃)₂ | Electron-deficient anilides | Moderate to good | Suitable for electron-deficient substrates.[4] |
| Iron(III) Nitrate | Fe(NO₃)₃·9H₂O | Electron-rich anilines | Moderate to excellent | Cost-effective and efficient for electron-rich substrates.[3] |
| Copper-catalyzed | Nitric Acid | Protected anilines | Not specified | Uses nitric acid with water as the only byproduct.[5] |
Table 2: Catalyst Systems for the Oxidation of Anilines to Nitroarenes
| Catalyst System | Oxidant | Substrate Scope | Typical Yields | Key Advantages |
| Trifluoroperacetic Acid | In situ from H₂O₂ and trifluoroacetic anhydride (B1165640) | Weakly basic anilines (e.g., nitroanilines) | High | Effective for deactivating substrates.[10] |
| Zirconium(IV) tert-butoxide | tert-Butyl hydroperoxide (TBHP) | Broad range of anilines | Good | Catalytic approach with good functional group tolerance.[10] |
| Performic Acid (in situ) | Formic acid and H₂O₂ | Various substituted anilines | High selectivity for nitro compounds | Surfactant-assisted for improved selectivity.[2] |
| Supported Iron Chloride | Hydrogen Peroxide | 2-nitroaniline | Dependent on conditions | Heterogeneous catalyst that can be potentially recycled.[1] |
Experimental Protocols
Protocol 1: Multi-step Synthesis of this compound from Benzene
This protocol outlines a representative laboratory-scale synthesis. Each step should be optimized for yield and purity.
Step 1: Nitration of Benzene to Nitrobenzene
-
In a round-bottom flask, prepare a nitrating mixture by carefully adding concentrated sulfuric acid to concentrated nitric acid in an ice bath.
-
Slowly add benzene to the cooled nitrating mixture while maintaining the temperature below 60°C.
-
After the addition is complete, stir the mixture at 50-60°C for one hour.
-
Pour the reaction mixture onto crushed ice and separate the organic layer. Wash the organic layer with water, followed by a dilute sodium carbonate solution, and finally with water again.
-
Dry the crude nitrobenzene over anhydrous calcium chloride and purify by distillation.
Step 2: Reduction of Nitrobenzene to Aniline
-
In a flask equipped with a reflux condenser, add nitrobenzene and granulated tin.
-
Slowly add concentrated hydrochloric acid in portions. The reaction is exothermic and may require cooling.
-
After the initial reaction subsides, heat the mixture on a water bath for 1-2 hours until the reaction is complete.
-
Cool the mixture and add a concentrated solution of sodium hydroxide (B78521) to precipitate aniline.
-
Extract the aniline with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and purify by distillation.
Step 3: Protection of the Amino Group
-
Dissolve the synthesized aniline in glacial acetic acid.
-
Add acetic anhydride and reflux the mixture for a short period.
-
Pour the reaction mixture into cold water to precipitate acetanilide (B955).
-
Filter the product, wash with cold water, and dry.
Step 4: Sulfonation (Blocking the Para-Position)
-
Add the dried acetanilide to fuming sulfuric acid at room temperature.
-
Stir the mixture until the acetanilide dissolves and the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto ice to precipitate the sulfonated product.
-
Filter and wash the product with a cold saturated salt solution.
Step 5: Second Nitration
-
Add the sulfonated product to a mixture of concentrated sulfuric acid and concentrated nitric acid at a low temperature.
-
Stir the mixture while allowing it to slowly warm to room temperature.
-
Pour the mixture onto ice, filter the resulting ortho-nitro product, and wash with cold water.
Step 6 & 7: Deprotection (Desulfonation and Amide Hydrolysis)
-
Heat the product from the previous step in dilute sulfuric acid to remove the sulfonic acid group.
-
The amide group can be hydrolyzed under the same acidic conditions, or subsequently with aqueous sodium hydroxide, to yield 2-nitroaniline.
-
Isolate and purify the 2-nitroaniline.
Step 8: Oxidation of 2-Nitroaniline to this compound
-
Dissolve 2-nitroaniline in a suitable solvent.
-
Add an oxidizing agent, such as trifluoroperacetic acid (prepared in situ), and stir until the reaction is complete.
-
Work up the reaction mixture to isolate the crude this compound.
-
Purify the final product by recrystallization.
Visualizing the Workflow
Experimental Workflow for this compound Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Nitration of Anilines - ChemistryViews [chemistryviews.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01187A [pubs.rsc.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Minimizing the formation of phenolic byproducts in dinitrobenzene synthesis.
Technical Support Center: Dinitrobenzene Synthesis
Welcome to the Technical Support Center for Dinitrobenzene Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the formation of phenolic byproducts during the synthesis of dinitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary phenolic byproducts observed during dinitrobenzene synthesis?
A1: During the nitration of benzene (B151609) to produce dinitrobenzene, the primary phenolic byproducts are various nitrophenols. These can include mononitrophenols (such as 2-nitrophenol (B165410) and 4-nitrophenol), dinitrophenols (like 2,4-dinitrophenol (B41442) and 2,6-dinitrophenol), and trinitrophenol (picric acid).[1] The formation of these byproducts is a known issue in industrial production.
Q2: What is the general mechanism leading to the formation of these phenolic byproducts?
A2: Phenolic byproducts are typically formed when benzene is first oxidized to phenol (B47542), which then undergoes rapid nitration.[2] This oxidation can be caused by the nitrating agent itself. Once phenol is formed, its high reactivity towards electrophilic nitration leads to the rapid formation of mono-, di-, and tri-nitrophenols.[2][3] The formation of these byproducts is considered a parallel reaction to the main dinitrobenzene synthesis pathway.
Q3: Why is it crucial to minimize phenolic byproducts in dinitrobenzene synthesis?
A3: Minimizing phenolic byproducts is essential for several reasons. Firstly, their presence complicates the purification of the desired dinitrobenzene product, potentially requiring additional separation steps. Secondly, some nitrophenols are hazardous and their presence in waste streams necessitates expensive wastewater treatment.[4] From a process efficiency standpoint, the formation of byproducts reduces the overall yield of dinitrobenzene.
Q4: Can the choice of nitrating agent influence the formation of phenolic byproducts?
A4: Yes, the composition and concentration of the nitrating agent are critical. The use of mixed acids (a combination of nitric and sulfuric acids) is common for nitration.[1] The concentration of sulfuric acid plays a role in the generation of the nitronium ion (NO₂⁺), the active electrophile.[1] An imbalance in the acid mixture can lead to conditions that favor the oxidation of benzene to phenol, thus increasing phenolic byproduct formation.
Q5: Are there analytical methods to quantify the amount of phenolic byproducts?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective analytical technique for the separation and quantification of nitrophenols in the reaction mixture. Gas Chromatography (GC) can also be employed for this purpose. These methods allow for accurate monitoring of byproduct formation and optimization of reaction conditions.
Troubleshooting Guide
This guide provides solutions to common issues encountered during dinitrobenzene synthesis, with a focus on minimizing phenolic byproduct formation.
| Problem | Potential Cause | Recommended Solution |
| High levels of phenolic byproducts detected. | High Reaction Temperature: Elevated temperatures can increase the rate of benzene oxidation to phenol. | Maintain the reaction temperature within the optimal range of 50-70°C. For dinitration, a temperature of around 65°C has been shown to reduce phenol formation compared to higher temperatures.[4] |
| Incorrect Acid Concentration: A suboptimal ratio of sulfuric acid to nitric acid can lead to an excess of undissociated nitric acid, which is believed to be the oxidizing agent for benzene. | Carefully control the molar ratio of nitric acid to benzene. A higher molar ratio of nitric acid to benzene (e.g., 18:1) has been shown to be advantageous for the dinitration reaction while allowing for control over trinitrophenol content.[4] | |
| Poor Mass Transfer: Inefficient mixing of the biphasic reaction mixture (organic and acid phases) can limit the mass transfer of benzene to the acid phase, where nitration primarily occurs. This can lead to localized areas with conditions favorable for oxidation. | Ensure vigorous and efficient stirring throughout the reaction to maximize the interfacial area between the two phases.[5] | |
| Presence of Water: Excessive water in the reaction mixture can dilute the acids and alter the reaction equilibrium, potentially favoring side reactions. | Use concentrated acids and minimize the introduction of water into the reaction system.[6] | |
| Discoloration of the reaction mixture (darkening). | Oxidative Decomposition: The formation of tarry materials can occur due to the oxidative decomposition of phenol and other aromatic species, especially at higher temperatures.[7] | Lower the reaction temperature and ensure a controlled addition of the nitrating agent. Consider using a protecting group strategy if starting with a highly activated precursor. |
| Low yield of dinitrobenzene. | Suboptimal Reaction Time: Insufficient reaction time may lead to incomplete conversion, while excessively long times can increase byproduct formation. | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) to determine the optimal reaction time for maximizing dinitrobenzene yield while minimizing byproducts. A reaction time of less than one hour has been shown to be effective at 65°C.[4] |
Data Presentation
The following table summarizes the effect of reaction temperature and the molar ratio of nitric acid to benzene on the formation of phenolic byproducts during dinitrobenzene synthesis.
Table 1: Influence of Reaction Parameters on Phenolic Byproduct Formation
| Molar Ratio (HNO₃:Benzene) | Temperature (°C) | Reaction Time (Hr) | Phenols (ppm) |
| 18:1 | 50 | 3 | 780 |
| 18:1 | 65 | <1 | 200 |
| 12:1 | 65 | 5 | 3120 |
| Data sourced from US Patent 5,488,187 A[4] |
Experimental Protocols
1. General Protocol for Dinitrobenzene Synthesis with Minimized Phenolic Byproducts
This protocol is based on conditions reported to reduce the formation of phenolic impurities.[4]
-
Materials:
-
Benzene
-
Anhydrous Nitric Acid (98%)
-
Ice bath
-
Reaction vessel with efficient stirring and temperature control
-
-
Procedure:
-
In a suitable reaction vessel, cool the desired amount of anhydrous nitric acid.
-
Maintain the temperature of the nitric acid at the desired reaction temperature (e.g., 65°C).
-
Slowly add benzene to the nitric acid with vigorous stirring, maintaining the desired molar ratio (e.g., 18:1 HNO₃:Benzene).
-
Continue stirring vigorously at the set temperature for the determined optimal reaction time (e.g., less than 1 hour).
-
Monitor the reaction progress by periodically taking samples and analyzing them for dinitrobenzene and phenolic byproducts using HPLC.
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
The precipitated dinitrobenzene can be collected by filtration, washed with water, and then a basic solution to remove acidic impurities and residual phenols.
-
The product should be dried thoroughly.
-
2. Protocol for Quantification of Phenolic Byproducts by HPLC
This protocol provides a general guideline for the analysis of nitrophenols.
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
A C18 reverse-phase column is commonly used for the separation of nitrophenols.
-
-
Mobile Phase:
-
A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., potassium dihydrogen phosphate) is often used. The exact ratio may need to be optimized for best separation.
-
-
Sample Preparation:
-
Take a known volume of the organic phase from the reaction mixture.
-
Extract the phenolic compounds into an aqueous basic solution (e.g., sodium hydroxide (B78521) solution).
-
Separate the aqueous layer containing the deprotonated nitrophenols.
-
Neutralize the aqueous extract and filter it before injection into the HPLC system.
-
-
Analysis:
-
Inject the prepared sample into the HPLC.
-
Run the analysis using the optimized mobile phase and flow rate.
-
Identify and quantify the individual nitrophenols by comparing their retention times and peak areas with those of known standards.
-
Visualizations
Caption: Main reaction pathway to dinitrobenzene and side reaction pathway to phenolic byproducts.
Caption: Troubleshooting workflow for minimizing phenolic byproducts in dinitrobenzene synthesis.
References
- 1. youtube.com [youtube.com]
- 2. pysb.readthedocs.io [pysb.readthedocs.io]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. savemyexams.com [savemyexams.com]
- 5. researchgate.net [researchgate.net]
- 6. US5488187A - Process for the production of dinitrobenzene and mononitrobenzene - Google Patents [patents.google.com]
- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
Validation & Comparative
A Comparative Guide to Validating the Purity of 1,2-Dinitrobenzene by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 1,2-Dinitrobenzene purity against alternative analytical techniques. It includes supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Purity Validation of this compound
This compound is a critical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Ensuring its purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and potentially toxic byproducts. The synthesis of this compound, typically through the nitration of nitrobenzene, can result in the formation of isomeric impurities (1,3-Dinitrobenzene and 1,4-Dinitrobenzene) and other related compounds.[2][3] Therefore, robust analytical methods are required to accurately quantify the purity of this compound and identify any potential contaminants.
Comparative Analysis of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[4][5] Its high separation efficiency and sensitive detection make it well-suited for purity assessment.[6] However, High-Performance Liquid Chromatography (HPLC) presents a viable alternative, particularly for compounds that may be thermally labile.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[9] In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint for identification.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates components of a mixture in a liquid mobile phase based on their interactions with a solid stationary phase.[7] It is particularly useful for non-volatile or thermally sensitive compounds.[5] For the analysis of dinitrobenzene isomers, reversed-phase HPLC with UV detection is a common approach.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS and HPLC for the analysis of dinitrobenzene isomers. The data presented is a composite from various sources and serves as a general guide.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 1 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 3 µg/mL | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 5% | < 2% |
Experimental Protocols
GC-MS Method for Purity Validation of this compound (Based on US EPA Method 8270)
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable volatile solvent (e.g., methylene (B1212753) chloride, acetone) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards and a sample solution at an appropriate concentration for analysis (e.g., 10 µg/mL).
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Condition |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977 Series MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless or split injection depending on concentration) |
| Oven Temperature Program | Initial 60 °C hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
3. Data Analysis:
-
Identify this compound and its impurities based on their retention times and mass spectra. The mass spectrum of this compound typically shows a molecular ion at m/z 168.[10][11][12]
-
Quantify the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Alternative Method: HPLC-UV for Purity Validation of this compound
1. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (B52724) or methanol (B129727) at 1 mg/mL.
-
Prepare calibration standards and a sample solution by diluting the stock solution with the mobile phase.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC system with UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Identify and quantify this compound and its impurities based on their retention times and peak areas.
Mandatory Visualization
Conclusion
Both GC-MS and HPLC are suitable methods for validating the purity of this compound. GC-MS offers superior identification capabilities due to mass spectrometric detection and is ideal for identifying unknown impurities. HPLC provides a robust and precise alternative, especially when dealing with concerns about the thermal stability of the analyte or impurities. The choice between these techniques will depend on the specific requirements of the analysis, including the need for definitive identification, the expected nature of impurities, and the available instrumentation. For comprehensive purity analysis, a combination of both techniques can provide orthogonal data, offering the highest level of confidence in the results.
References
- 1. This compound | 528-29-0 | FD34404 | Biosynth [biosynth.com]
- 2. This compound | C6H4(NO2)2 | CID 10707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. smithers.com [smithers.com]
- 5. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 6. gentechscientific.com [gentechscientific.com]
- 7. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. impactfactor.org [impactfactor.org]
- 10. Benzene, 1,2-dinitro- [webbook.nist.gov]
- 11. Benzene, 1,2-dinitro- [webbook.nist.gov]
- 12. Benzene, 1,2-dinitro- [webbook.nist.gov]
A Comparative Guide to HPLC and GC Methods for Quality Control of 1,2-Dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 1,2-Dinitrobenzene (1,2-DNB) in a quality control setting. The information presented is supported by established analytical methodologies and performance data to assist in selecting the most suitable technique for specific analytical needs.
At a Glance: HPLC vs. GC for this compound Analysis
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used technique for the analysis of nitroaromatic compounds like this compound. It offers the advantage of operating at ambient temperatures, which is beneficial for thermally sensitive compounds. Gas Chromatography with Flame Ionization Detection (GC-FID) serves as a common alternative, providing high separation efficiency for volatile and semi-volatile compounds.
The choice between HPLC and GC often depends on the sample matrix, the required sensitivity, and the available instrumentation. While HPLC is generally preferred for its simplicity and direct analysis of liquid samples, GC can offer excellent resolution and sensitivity, particularly for volatile impurities.
Performance Comparison
The following table summarizes the key performance parameters for the HPLC-UV and GC-FID analysis of this compound. This data is compiled from various analytical studies and provides a basis for method selection and evaluation.[1][2][3][4][5]
| Parameter | HPLC-UV Method | GC-FID Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection via flame ionization. |
| Stationary Phase | C18 Reversed-Phase | Phenyl Methyl Siloxane |
| Mobile/Carrier Gas | Methanol (B129727)/Water | Helium |
| Detector | UV-Vis | FID |
| Typical Retention Time | ~ 8-10 minutes | ~ 12-15 minutes |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL | ~ 1.5 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |
Experimental Protocols
Detailed methodologies for both the primary HPLC-UV method and the alternative GC-FID method are provided below.
Primary Method: HPLC-UV Analysis of this compound
This method is adapted from the principles outlined in EPA Method 8330B for the analysis of nitroaromatics.[6][7][8]
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Data acquisition and processing system.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Methanol and Water (50:50, v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (~25 °C).
-
Detection Wavelength: 254 nm.[6]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1000 µg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 50 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Identify the this compound peak based on its retention time.
-
Quantify the amount of this compound in the sample using a calibration curve generated from the peak areas of the standards.
Alternative Method: GC-FID Analysis of this compound
This method provides an alternative approach for the quality control of this compound.
1. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Data acquisition and processing system.
2. Chromatographic Conditions:
-
Column: Capillary column with a phenyl methyl siloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (splitless injection).
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in a suitable solvent such as acetone (B3395972) or methanol.
-
Working Standards: Dilute the stock solution with the same solvent to prepare working standards in the desired concentration range (e.g., 1 - 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range.
4. Analysis:
-
Condition the GC column according to the manufacturer's instructions.
-
Inject the standards and samples.
-
Identify the this compound peak by its retention time.
-
Quantify the analyte using a calibration curve constructed from the peak areas of the standards.
Method Selection and Workflow
The selection of an appropriate analytical method is a critical step in quality control. The following diagrams illustrate the logical workflow for selecting a method and the experimental workflow for HPLC analysis.
Caption: Logical workflow for selecting an analytical method.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. redalyc.org [redalyc.org]
- 5. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. NEMI Method Summary - 8330B [nemi.gov]
A Definitive Guide: Sanger's Reagent vs. Edman's Reagent for N-Terminal Amino Acid Analysis
For researchers, scientists, and drug development professionals engaged in protein analysis, the determination of the N-terminal amino acid is a critical step in protein characterization and sequencing. Historically, two chemical methods have been cornerstones in this field: the Sanger method, utilizing 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), and the Edman degradation, which employs phenylisothiocyanate (PITC). This guide provides a comprehensive comparison of these two reagents, their methodologies, and their respective performance, supported by experimental data and protocols.
Executive Summary
Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (FDNB), developed by Frederick Sanger, was a pioneering tool for identifying the N-terminal amino acid of a polypeptide.[1][2] The method involves labeling the N-terminal amino group, followed by complete acid hydrolysis of the peptide and identification of the labeled amino acid.[1] However, a significant drawback of this method is its destructive nature; the entire polypeptide chain is destroyed in the process, allowing for the identification of only the N-terminal residue.[1]
In contrast, the Edman degradation, developed by Pehr Edman, offers a significant advancement by enabling the sequential removal and identification of N-terminal amino acids.[3][4] This method uses phenylisothiocyanate (PITC) to label the N-terminal amino acid, which is then selectively cleaved off, leaving the rest of the peptide chain intact for further cycles of degradation.[3][4] This iterative process allows for the determination of the amino acid sequence of a peptide, typically up to 30-50 residues.[3][5]
This guide will delve into the specifics of each method, presenting a detailed comparison of their performance, protocols, and applications.
Performance Comparison: Sanger's Reagent vs. Edman's Reagent
The choice between Sanger's and Edman's reagents for N-terminal analysis hinges on the specific requirements of the experiment, such as the amount of sample available, the need for sequence information beyond the first residue, and the desired efficiency.
| Feature | Sanger's Reagent (FDNB) | Edman's Reagent (PITC) |
| Principle | Labels the N-terminal amino acid, followed by complete peptide hydrolysis.[1] | Sequentially labels and cleaves the N-terminal amino acid, leaving the rest of the peptide intact.[3][4] |
| Nature of Analysis | Destructive; only the N-terminal residue is identified.[1] | Non-destructive (for the remaining peptide); allows for sequential sequencing.[3][4] |
| Sequencing Capability | Identifies only the N-terminal amino acid. | Can determine the sequence of up to 30-50 amino acid residues.[3][5] |
| Reaction Efficiency | Not applicable for sequential analysis. | Approximately 99% per cycle, but the cumulative effect of incomplete reactions limits the readable sequence length.[6] |
| Sensitivity | Requires relatively large amounts of protein.[1] | High sensitivity, requiring only 10-100 picomoles of peptide.[3] |
| Automation | Manual process.[1] | Readily automated, allowing for continuous and efficient sequencing.[3][7] |
| Primary Use Today | Historically significant, educational purposes, and confirmation of N-terminal residues in specific applications.[1] | Dominant method for N-terminal sequencing of proteins and peptides.[4][5] |
Chemical Reactions and Workflow
The fundamental difference in the utility of Sanger's and Edman's reagents lies in their distinct chemical reactions with the N-terminal amino group of a peptide.
Sanger's Method: The Chemistry of Finality
Sanger's reagent, FDNB, reacts with the free N-terminal α-amino group of a peptide under mildly alkaline conditions. This reaction is a nucleophilic aromatic substitution, where the amino group attacks the carbon atom bearing the fluorine, displacing the fluoride (B91410) ion.[1] The result is a stable 2,4-dinitrophenyl (DNP) derivative of the peptide. Subsequent acid hydrolysis breaks all the peptide bonds, releasing the individual amino acids. However, the DNP-N-terminal amino acid remains intact and can be identified, typically by chromatography.[1]
Edman Degradation: The Elegance of Stepwise Sequencing
The Edman degradation, in contrast, is a cyclical process. Phenylisothiocyanate (PITC) reacts with the N-terminal amino group under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[8] This PTC-peptide is then treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA), which cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide chain intact.[8] The thiazolinone derivative is then converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is identified by chromatography. The shortened peptide can then re-enter the cycle for the identification of the next amino acid.[8]
Experimental Protocols
N-Terminal Analysis using Sanger's Reagent (FDNB)
1. Labeling Reaction:
-
Dissolve the peptide or protein sample in a suitable buffer, typically a mildly alkaline solution like sodium bicarbonate.[1]
-
Add a solution of FDNB in a water-miscible organic solvent (e.g., ethanol).
-
Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 1-2 hours) to allow for the complete reaction with the N-terminal amino group.[9]
2. Acid Hydrolysis:
-
After the labeling reaction, remove the excess FDNB and by-products by extraction with a non-polar solvent like ether.
-
Subject the DNP-peptide to complete acid hydrolysis by heating it in 6M HCl at 100-110°C for 12-24 hours in a sealed tube.[1] This step cleaves all peptide bonds.
3. Identification of DNP-Amino Acid:
-
After hydrolysis, the DNP-amino acid is extracted from the aqueous hydrolysate using an organic solvent (e.g., ether).
-
The extracted DNP-amino acid is then identified by chromatographic techniques, such as paper chromatography or high-performance liquid chromatography (HPLC), by comparing its retention time with that of known DNP-amino acid standards.
N-Terminal Analysis using Edman's Reagent (PITC) - Automated Edman Degradation
1. Sample Preparation:
-
The purified peptide or protein sample is immobilized on a solid support, such as a polyvinylidene difluoride (PVDF) membrane.
2. Automated Sequencing Cycle: The following steps are performed automatically in a protein sequencer:
-
Coupling: The immobilized peptide is treated with PITC in a basic buffer (e.g., N-methylpiperidine in methanol/water) to form the PTC-peptide.
-
Washing: Excess PITC and by-products are washed away with organic solvents.
-
Cleavage: The PTC-peptide is treated with a strong anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal residue as an anilinothiazolinone (ATZ)-amino acid.
-
Extraction: The ATZ-amino acid is selectively extracted with an organic solvent.
-
Conversion: The extracted ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid by treatment with aqueous acid.
-
Identification: The PTH-amino acid is injected into an HPLC system for identification based on its retention time compared to a standard mixture of PTH-amino acids.
-
Repeat: The shortened peptide remaining on the support is subjected to the next cycle of degradation.
Experimental Workflow Visualization
The overall workflow for N-terminal analysis differs significantly between the two methods, with Edman degradation being a cyclical and non-destructive process for the remaining peptide, while Sanger's method is a terminal one.
Conclusion
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. pharmiweb.com [pharmiweb.com]
- 5. Edman Degradation vs Sanger Sequencing - Creative Proteomics [creative-proteomics.com]
- 6. Edman Degradation Reaction Efficiency Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 8. How Does Edman Sequencing Enable N-Terminal Protein Sequencing? Key Steps and Mechanisms | MtoZ Biolabs [mtoz-biolabs.com]
- 9. assets.ctfassets.net [assets.ctfassets.net]
A Comparative Analysis of 1,2-Dinitrobenzene and 1,3-Dinitrobenzene Reactivity in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1,2-dinitrobenzene and 1,3-dinitrobenzene (B52904) in nucleophilic aromatic substitution (SNAr) reactions. Understanding the differential reactivity of these isomers is crucial for designing synthetic routes and predicting reaction outcomes in medicinal chemistry and materials science. This document outlines the theoretical basis for their reactivity, presents a qualitative comparison, and provides detailed experimental protocols for their evaluation.
Introduction to SNAr Reactivity of Dinitrobenzenes
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of an SNAr reaction is highly dependent on the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) are essential as they activate the ring towards nucleophilic attack and stabilize the negatively charged Meisenheimer intermediate.
The nitro group (–NO₂) is a powerful EWG, and its position relative to the leaving group dramatically influences the reaction rate. In the case of dinitrobenzenes, one nitro group acts as the activating group while the other can be considered the leaving group, or in the case of substitution of a hydrogen, both act as activating groups.
Theoretical Comparison of Reactivity
The reactivity of dinitrobenzene isomers in SNAr reactions is primarily dictated by the ability of the nitro groups to stabilize the intermediate Meisenheimer complex through resonance and inductive effects.
-
This compound: In this isomer, one nitro group is positioned ortho to the site of nucleophilic attack (the carbon bearing the other nitro group). This ortho relationship is highly activating because the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the ortho-nitro group through resonance. This significant stabilization of the intermediate leads to a lower activation energy and a faster reaction rate.
-
1,3-Dinitrobenzene: In this isomer, the second nitro group is meta to the site of nucleophilic attack. When the Meisenheimer complex is formed, the negative charge is delocalized to the ortho and para positions relative to the point of attack. The meta-nitro group is not in a position to directly participate in resonance stabilization of this negative charge. Its influence is primarily through the weaker, distance-dependent inductive electron withdrawal. Consequently, the Meisenheimer intermediate formed from 1,3-dinitrobenzene is significantly less stable than that from this compound, resulting in a much slower reaction rate.
Therefore, from a theoretical standpoint, This compound is expected to be substantially more reactive than 1,3-dinitrobenzene in SNAr reactions.
Quantitative Data Summary
| Feature | This compound | 1,3-Dinitrobenzene |
| Relative Position of NO₂ Groups | Ortho | Meta |
| Stabilization of Meisenheimer Complex | Strong (Resonance + Inductive) | Weak (Inductive only) |
| Expected Reaction Rate | High | Very Low / Negligible under standard conditions |
| Typical Reaction Conditions | Milder conditions (lower temperatures, shorter reaction times) | Harsher conditions (higher temperatures, longer reaction times, stronger nucleophiles) |
Experimental Protocols
To empirically determine and compare the reactivity of 1,2- and 1,3-dinitrobenzene, the following experimental protocols are proposed. These are adapted from general procedures for SNAr reactions.
Experiment 1: Reaction with Piperidine (B6355638)
This experiment aims to compare the reactivity of the two isomers with a common amine nucleophile.
Materials:
-
This compound
-
1,3-Dinitrobenzene
-
Piperidine
-
Ethanol (anhydrous)
-
Round-bottom flasks
-
Reflux condensers
-
Magnetic stirrers and stir bars
-
Heating mantles
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 4:1 Hexane:Ethyl Acetate)
-
UV lamp
Procedure:
-
Reaction Setup: In two separate 50 mL round-bottom flasks, dissolve 1.0 g of this compound and 1.0 g of 1,3-dinitrobenzene in 20 mL of anhydrous ethanol, respectively.
-
Addition of Nucleophile: To each flask, add 1.5 equivalents of piperidine while stirring at room temperature.
-
Reaction Monitoring:
-
For the this compound reaction, monitor the progress every 15 minutes by TLC.
-
For the 1,3-dinitrobenzene reaction, initially monitor every hour by TLC.
-
-
Heating (if necessary): If no reaction is observed at room temperature for the 1,3-dinitrobenzene mixture after several hours, equip the flask with a reflux condenser and heat the mixture to reflux. Continue monitoring by TLC. The this compound reaction is expected to proceed at or near room temperature.
-
Work-up and Analysis: Once the reaction is complete (or after a set time, e.g., 24 hours), cool the reaction mixtures to room temperature. Pour each mixture into 100 mL of cold water and extract with ethyl acetate (B1210297) (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude products can be purified by column chromatography and characterized by NMR and MS to confirm the structure and determine the yield.
Experiment 2: Reaction with Sodium Methoxide (B1231860)
This experiment compares the reactivity with a stronger, anionic nucleophile.
Materials:
-
This compound
-
1,3-Dinitrobenzene
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (B129727) (anhydrous)
-
Equipment as listed in Experiment 1
Procedure:
-
Reaction Setup: In two separate 50 mL round-bottom flasks, dissolve 1.0 g of this compound and 1.0 g of 1,3-dinitrobenzene in 20 mL of anhydrous methanol, respectively.
-
Addition of Nucleophile: To each flask, add 1.2 equivalents of sodium methoxide. If using solid sodium methoxide, add it portion-wise to control any exotherm.
-
Reaction Monitoring and Heating: Follow the same monitoring and heating procedure as described in Experiment 1. The reaction with sodium methoxide is expected to be faster for both isomers compared to piperidine, but the reactivity difference between the isomers should remain pronounced.
-
Work-up and Analysis: After the reaction, neutralize the mixtures with a dilute acid (e.g., 1 M HCl) until pH ~7. Remove the methanol under reduced pressure. Add 50 mL of water to the residue and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify and characterize the products as in Experiment 1.
Visualization of Reaction Mechanisms and Reactivity Comparison
The following diagrams, generated using Graphviz, illustrate the key mechanistic differences and the logical framework for comparing the reactivity of the two isomers.
Caption: Comparative SNAr mechanisms for 1,2- and 1,3-dinitrobenzene.
Caption: Logical flow for comparing the reactivity of dinitrobenzene isomers.
Conclusion
The principles of nucleophilic aromatic substitution predict a stark difference in reactivity between this compound and 1,3-dinitrobenzene. The ortho arrangement of the nitro groups in the 1,2-isomer allows for significant resonance stabilization of the Meisenheimer intermediate, leading to a much faster reaction rate. In contrast, the meta arrangement in the 1,3-isomer provides only weaker inductive stabilization, rendering it far less reactive. The provided experimental protocols offer a framework for the empirical validation of this theoretical understanding, which is a cornerstone for the strategic design of synthetic pathways in chemical research and drug development.
A Comparative Guide to the Reaction of 1,2-Dinitrobenzene with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction of 1,2-dinitrobenzene with primary and secondary amines. Understanding the nuances of these reactions is critical for the synthesis of a wide range of compounds, including pharmaceuticals and other bioactive molecules. This document outlines the reaction mechanism, compares the reactivity of primary versus secondary amines, and provides detailed experimental protocols for analogous reactions, supported by quantitative data.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with both primary and secondary amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The two electron-withdrawing nitro groups on the benzene (B151609) ring activate the substrate for nucleophilic attack by the amine. The generally accepted mechanism involves two main steps:
-
Nucleophilic Attack and Formation of a Meisenheimer Complex: The amine, acting as a nucleophile, attacks one of the carbon atoms bearing a nitro group. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.
-
Departure of the Leaving Group: In the case of this compound, one of the nitro groups acts as the leaving group. The departure of the nitrite (B80452) ion (NO₂⁻) restores the aromaticity of the ring, yielding the final substituted product.
Comparative Reactivity: Primary vs. Secondary Amines
In general, the reactivity of amines in SNAr reactions is influenced by their nucleophilicity and steric hindrance.
-
Nucleophilicity: More basic amines are generally more nucleophilic. However, within a class of amines (primary or secondary), a direct correlation with basicity is not always observed, especially in aprotic solvents.
-
Steric Hindrance: The steric bulk of the amine can significantly impact the rate of reaction. Increased steric hindrance around the nitrogen atom can slow down the initial nucleophilic attack.
Quantitative Data Comparison
The following table summarizes kinetic data for the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with n-butylamine (primary) and piperidine (B6355638) (secondary). This data, from a related system, serves as a valuable proxy for understanding the relative reactivities in the context of dinitrobenzene chemistry.
| Amine Type | Amine | Substrate | Solvent | Rate Constant (k) | Reference |
| Primary | n-Butylamine | 1-Chloro-2,4-dinitrobenzene | n-Hexane | k values are concentration-dependent and require detailed kinetic plots for interpretation. The reaction is reported to be base-catalyzed. | [1] |
| Secondary | Piperidine | 1-Chloro-2,4-dinitrobenzene | n-Hexane | k values are concentration-dependent and require detailed kinetic plots for interpretation. The reaction is reported to be base-catalyzed. | [1] |
Note: The original source provides detailed kinetic analyses with observed rate constants varying with amine and catalyst concentrations. For a precise comparison, consulting the primary literature is recommended.
Experimental Protocols
Detailed experimental protocols for the reaction of this compound with specific primary and secondary amines are not explicitly detailed in the provided search results. However, a general procedure for the reaction of a related di-nitro-halo-benzene with amines can be adapted.
General Experimental Protocol for N-Arylation of a Dinitrobenzene Derivative
This protocol is based on the reaction of 1-bromo-2-chloro-3,5-dinitrobenzene (B3065535) with a primary or secondary amine and can be adapted for this compound.
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., aniline, piperidine)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the chosen amine (1.2 mmol) in DMF (10 mL).
-
Add potassium carbonate (2.0 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration and wash it with water.
-
If necessary, purify the crude product by recrystallization or column chromatography using a mixture of ethyl acetate and hexane as the eluent.
Expected Outcome:
This reaction is expected to yield the corresponding N-substituted 2-nitroaniline (B44862) derivative.
Visualizations
Reaction Pathways
The following diagrams illustrate the SNAr reaction mechanism of this compound with a primary and a secondary amine.
Caption: SNAr reaction of this compound with a primary amine.
Caption: SNAr reaction of this compound with a secondary amine.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis and purification of N-substituted 2-nitroanilines.
References
The Evolving Landscape of Nucleophilic Aromatic Substitution: A Guide to Alternatives for 1,2-Dinitrobenzene
For researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic compounds, nucleophilic aromatic substitution (SNAr) is a cornerstone reaction. Historically, 1,2-dinitrobenzene has been a widely utilized substrate due to the strong activation provided by its two nitro groups. However, concerns regarding its safety profile and handling have prompted a search for viable alternatives. This guide provides an objective comparison of the performance of this compound with several key alternatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most appropriate reagent for your synthetic needs.
The reactivity of aryl halides in nucleophilic aromatic substitution is significantly enhanced by the presence of electron-withdrawing groups, particularly those positioned ortho and para to the leaving group.[1] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[2][3] This guide will focus on a comparative analysis of this compound and its more commonly employed and often more reactive halogenated counterparts: 1-fluoro-2,4-dinitrobenzene (B121222), 1-chloro-2,4-dinitrobenzene, and 4-chloronitrobenzene.
Comparative Performance: A Data-Driven Analysis
The choice of substrate in an SNAr reaction can significantly impact reaction rates and overall efficiency. The following tables summarize quantitative data on the reactivity and yield of this compound and its alternatives.
Table 1: Comparison of Second-Order Rate Constants for the Reaction of Various 1-Halo-2,4-dinitrobenzenes with Piperidine (B6355638).
| Substrate | Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Methanol | 25 | 4.5 x 10⁻¹[4] |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Methanol | 25 | 3.1 x 10⁻³[4] |
| 1-Bromo-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | 1.7 x 10⁻³[4] |
This data clearly demonstrates the superior reactivity of 1-fluoro-2,4-dinitrobenzene in SNAr reactions, a trend attributed to the high electronegativity of fluorine which polarizes the C-F bond, making the carbon atom highly electrophilic.[4]
Table 2: Comparative Yields in Nucleophilic Aromatic Substitution Reactions.
| Substrate | Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) | Piperidine | Piperidine (4 eq.) | - | 2 | Reflux | 76%[5] |
| 1,4-dimethoxy-2,5-dinitrobenzene | Pyrrolidine | Pyrrolidine (4 eq.) | - | 2 | Reflux | 82%[5] |
| 4-ethoxy-2-fluoro-1-nitrobenzene (B1601056) | Piperidine | Piperidine (2 eq.), K₂CO₃ (2 eq.) | DMF | 12 | 80 | 95%[6] |
| 4-ethoxy-2-fluoro-1-nitrobenzene | Morpholine | Morpholine (2 eq.), Et₃N (2 eq.) | DMSO | 10 | 90 | 92%[6] |
| 4-ethoxy-2-fluoro-1-nitrobenzene | Aniline | Aniline (1.5 eq.), NaH (1.5 eq.) | THF | 24 | 60 | 85%[6] |
| 2,4-dinitrochlorobenzene | Aniline | Aniline | Ethanol | - | Reflux | - |
While direct comparative yield data for this compound under identical conditions is sparse in the reviewed literature, the high yields obtained with fluorinated and chlorinated dinitrobenzene derivatives highlight their efficacy as substrates in SNAr reactions. For instance, the reaction of 4-ethoxy-2-fluoro-1-nitrobenzene with piperidine affords a 95% yield.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for conducting nucleophilic aromatic substitution reactions with alternatives to this compound.
Protocol 1: General Procedure for the Reaction of an Amine with a Halogenated Nitroaromatic Compound.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated nitroaromatic substrate (1.0 eq).
-
Addition of Reagents: Dissolve the starting material in a suitable anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate). To this solution, add the amine nucleophile (1.1-1.5 eq) followed by a base (e.g., K₂CO₃, Et₃N, 2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature and quench the reaction by adding water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure product.
Protocol 2: Synthesis of 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine.
-
Reaction Setup: A mixture of 1,4-dimethoxy-2,5-dinitrobenzene (0.800 g, 3.5 mmol) and piperidine (1.38 mL, 14.0 mmol) is stirred at reflux for 2 hours.
-
Workup: Ethyl acetate (20 mL) is added to the cooled red residue.
-
Washing: The organic layer is washed with brine (3 x 30 mL).
-
Drying and Concentration: The organic layer is dried over MgSO₄ and evaporated to dryness.
-
Purification: The residue is purified using dry column vacuum chromatography with a gradient elution of EtOAc/hexane to give the title compound as a yellow solid (0.182 g, 76% yield from purified dinitrobenzene isomer).[5]
Mechanistic Insights and Visualizations
The generally accepted mechanism for nucleophilic aromatic substitution is a two-step addition-elimination process.[2][7] The first step involves the attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[3] In the second, typically faster step, the leaving group is expelled, restoring the aromaticity of the ring.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
The stability of the Meisenheimer complex is a key factor in determining the rate of an SNAr reaction. Electron-withdrawing groups, such as nitro groups, at the ortho and para positions to the leaving group are crucial for stabilizing the negative charge of this intermediate through resonance.
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion
While this compound has historically been a useful substrate for SNAr reactions, a range of effective and often more reactive alternatives are now readily available. 1-Fluoro-2,4-dinitrobenzene stands out for its high reactivity, often leading to faster reactions and higher yields. Chlorinated analogs also offer excellent performance and may present a more cost-effective option. The choice of the optimal substrate will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, desired reaction conditions, and considerations of cost and safety. The data and protocols presented in this guide offer a solid foundation for making an informed decision and successfully implementing SNAr reactions in your research and development endeavors.
References
A Comparative Guide to the Characterization of 1,2-Dinitrobenzene Reaction Products by NMR Spectroscopy
This guide provides a comparative analysis of the reaction products of 1,2-dinitrobenzene, focusing on their characterization using Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who utilize this foundational chemical in organic synthesis. The guide details the NMR spectral data of key reaction products, offering a clear comparison with the starting material and among different product classes. Detailed experimental protocols for the synthesis of these products are also provided.
Introduction
This compound is a versatile starting material in organic synthesis, primarily utilized in reactions involving the reduction of its nitro groups or through nucleophilic aromatic substitution. The characterization of the resulting products is crucial for confirming the success of a transformation and ensuring the purity of the synthesized compounds. NMR spectroscopy is an indispensable tool for this purpose, providing detailed structural information. This guide focuses on three principal reaction pathways of this compound: selective reduction, nucleophilic aromatic substitution (SNAr), and oxidative cyclization, comparing the ¹H and ¹³C NMR spectra of the resulting products.
Data Presentation: Comparison of NMR Spectral Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) in ppm for this compound and its key reaction products. The data is compiled from various sources and presented for comparative analysis. The choice of solvent can influence chemical shifts; therefore, the solvent used for each measurement is specified.
| Compound Name | Structure | Reaction Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound (Starting Material) | - | (CDCl₃): δ 7.81 (dd, J=8.1, 1.3 Hz, 2H), 7.94 (dd, J=8.1, 1.3 Hz, 2H) | (DMSO-d₆): δ 123.0, 131.9, 147.8 | |
| 2-Nitroaniline (B44862) | Selective Reduction | (CDCl₃): δ 8.12 (d, J=8.0 Hz, 1H), 7.36 (t, J=8.1 Hz, 1H), 6.81 (d, J=8.3 Hz, 1H), 6.70 (t, J=8.0 Hz, 1H), 5.98 (s, 2H, -NH₂)[1] | (CDCl₃): δ 115.1, 118.4, 126.5, 132.0, 136.2, 145.8 | |
| 2-Nitroanisole (B33030) | Nucleophilic Aromatic Substitution | (CDCl₃): δ 7.81 (dd, J=8.2, 1.8 Hz, 1H), 7.52 (td, J=7.9, 1.8 Hz, 1H), 7.11 (t, J=7.8 Hz, 1H), 6.98 (d, J=8.4 Hz, 1H), 3.93 (s, 3H, -OCH₃) | (CDCl₃): δ 56.4, 114.5, 120.9, 125.4, 133.7, 140.2, 152.0 | |
| Benzofuroxan (B160326) (Benzofurazan N-oxide) | Oxidative Cyclization | (CDCl₃): δ 7.90-7.80 (m, 2H), 7.55-7.45 (m, 2H) | (CDCl₃): δ 112.5, 121.8, 131.5, 147.5 |
Experimental Protocols
Detailed methodologies for the synthesis of the compared products are provided below.
1. Selective Reduction of this compound to 2-Nitroaniline
This protocol describes the selective reduction of one nitro group using sodium sulfide (B99878).
-
Materials: this compound, crystalline sodium sulfide (Na₂S·9H₂O), sodium bicarbonate (NaHCO₃), methanol (B129727), water.
-
Procedure:
-
Prepare a solution of sodium hydrosulfide (B80085) (NaSH) by dissolving 13.4 g of Na₂S·9H₂O in 37 mL of water. To this, slowly add 4.5 g of NaHCO₃ with stirring. After the dissolution of the bicarbonate, add 37 mL of methanol and filter the precipitated sodium carbonate. The filtrate contains the NaSH reagent.
-
In a separate flask, dissolve 5.0 g of this compound in 35 mL of hot methanol.
-
Add the freshly prepared methanolic NaSH solution to the dinitrobenzene solution with shaking.
-
Attach a reflux condenser and gently boil the mixture for 20 minutes.
-
After the reaction, distill off most of the methanol.
-
Pour the residual liquid into approximately 200 mL of cold water with stirring.
-
Collect the precipitated yellow crystals of 2-nitroaniline by filtration, wash with water, and recrystallize from a suitable solvent like ethanol (B145695) to obtain the pure product.
-
2. Nucleophilic Aromatic Substitution: Synthesis of 2-Nitroanisole
This protocol is adapted from the synthesis of 2-nitroanisole from 2-chloronitrobenzene and illustrates the general procedure for SNAr with an alkoxide. A similar reaction can be performed on this compound, where one nitro group acts as the leaving group, though this typically requires more forcing conditions.
-
Materials: 2-chloronitrobenzene (as a representative substrate), sodium hydroxide (B78521), methanol.
-
Procedure:
-
Prepare a solution of sodium methoxide (B1231860) by dissolving sodium hydroxide in methanol.
-
In a reaction vessel, dissolve 2-chloronitrobenzene in methanol.
-
Slowly add the methanolic sodium hydroxide solution to the 2-chloronitrobenzene solution at approximately 70 °C.
-
To complete the reaction, gradually heat the mixture under pressure to 95 °C.
-
After cooling, dilute the reaction mixture with water. The product, 2-nitroanisole, will separate as an oil.
-
The oil is then separated, and can be purified by distillation.
-
3. Oxidative Cyclization: Synthesis of Benzofuroxan from 2-Nitroaniline
Benzofuroxan is typically synthesized from 2-nitroaniline rather than directly from this compound. This reaction is a classic example of forming a furoxan ring.
-
Materials: 2-nitroaniline, potassium hydroxide, ethanol (95%), sodium hypochlorite (B82951) solution.
-
Procedure:
-
Prepare a sodium hypochlorite solution.
-
In a 1-liter Erlenmeyer flask, dissolve 21 g of potassium hydroxide in 250 mL of 95% ethanol by heating on a steam bath.
-
Add 40 g of 2-nitroaniline to the warm alkali solution.
-
Cool the resulting deep red solution to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution with vigorous stirring over 10 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for an additional 10 minutes.
-
Pour the reaction mixture into a mixture of 1 kg of ice and 1 liter of water.
-
Collect the precipitated crude benzofuroxan by filtration, wash thoroughly with water, and air-dry. The product can be purified by recrystallization from ethanol.[2]
-
Mandatory Visualization
The following diagrams illustrate the reaction pathways and a conceptual workflow for product characterization.
Caption: Reaction pathways of this compound.
Caption: Experimental workflow for synthesis and NMR characterization.
References
Assessing the Purity of Synthesized 1,2-Dinitrobenzene via Melting Point Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of melting point analysis against other common techniques for assessing the purity of 1,2-dinitrobenzene, complete with experimental protocols and data.
The synthesis of this compound, a key intermediate in various chemical processes, can often result in a mixture of isomers and other byproducts. The accuracy of subsequent reactions and the safety of handling the compound are contingent upon its purity. Melting point determination serves as a rapid and accessible first-line method for purity assessment.
The Principle of Purity Assessment by Melting Point
A pure crystalline solid typically melts over a narrow temperature range (0.5-1°C). The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, is a fundamental principle used to gauge the purity of a solid organic compound.
Comparative Data of this compound and Potential Impurities
The primary impurities in the synthesis of this compound are its isomers, 1,3-dinitrobenzene (B52904) and 1,4-dinitrobenzene, and potentially nitrophenolic compounds. The significant difference in their melting points, as detailed in the table below, allows for effective purity assessment through melting point analysis.
| Compound | IUPAC Name | Melting Point (°C) |
| This compound | This compound | 116 - 118.5 |
| 1,3-Dinitrobenzene | 1,3-Dinitrobenzene | 89.6[1] |
| 1,4-Dinitrobenzene | 1,4-Dinitrobenzene | 174[2][3] |
| 4-Nitrophenol | 4-Nitrophenol | 113 - 114[4] |
| 3-Nitrophenol | 3-Nitrophenol | 97[5] |
| 2-Nitrophenol | 2-Nitrophenol | 44 - 45[6] |
Note: The melting point of nitrophenol isomers can vary. The values provided are for the most common isomers that could potentially be formed as byproducts.
A synthesized sample of this compound with a melting point significantly lower than 116°C and a broad melting range is indicative of the presence of impurities, most likely the 1,3-isomer.
Experimental Protocol: Purity Assessment by Melting Point (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of synthesized this compound using a capillary tube.
Materials:
-
Synthesized this compound (dried)
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the synthesized this compound is completely dry.
-
Place a small amount of the sample in a clean, dry mortar and gently grind it into a fine powder with a pestle.
-
-
Packing the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample down.
-
The packed sample should be approximately 2-3 mm in height.
-
-
Melting Point Determination:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 10-15°C per minute for a rapid preliminary measurement to determine the approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate measurement, set the heating rate to 1-2°C per minute, starting from a temperature about 10-15°C below the approximate melting point observed in the preliminary run.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
-
-
Interpretation of Results:
-
A sharp melting range (within 1-2°C) close to the literature value of 116-118.5°C indicates a high degree of purity.
-
A depressed and broad melting range suggests the presence of impurities.
-
Workflow for Purity Assessment
Caption: Workflow for Purity Assessment of this compound.
Comparison with Alternative Purity Assessment Methods
While melting point determination is a valuable and accessible technique, other instrumental methods offer more quantitative and detailed purity analysis.
| Method | Principle | Advantages | Disadvantages |
| Melting Point | Depression and broadening of melting range due to impurities. | Rapid, inexpensive, requires small sample size. | Not quantitative, less effective for amorphous solids or compounds that decompose on heating. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their differential partitioning between a stationary and a mobile phase.[7] | Highly sensitive and quantitative, applicable to a wide range of compounds.[8] | More expensive equipment, requires method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components followed by mass-based detection.[8][9] | Excellent for separating and identifying volatile impurities, provides structural information.[8][9] | Limited to thermally stable and volatile compounds.[8] |
Logical Flow for Selecting a Purity Assessment Method
References
- 1. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]
- 2. 1,4-Dinitrobenzene | C6H4(NO2)2 | CID 7492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 5. Nitrophenol - Wikipedia [en.wikipedia.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
- 8. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 9. benchchem.com [benchchem.com]
A Comparative Study of Leaving Groups in Nucleophilic Aromatic Substitution Reactions with 1,2-Dinitrobenzene Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of various leaving groups in nucleophilic aromatic substitution (SNAr) reactions, with a focus on di-nitro-activated aromatic systems. Due to the extensive availability of kinetic data for 1-substituted-2,4-dinitrobenzenes, this well-studied series will be used as a model system to infer the reactivity trends applicable to 1,2-dinitrobenzene. The data presented herein is crucial for understanding reaction mechanisms, optimizing synthetic routes, and designing novel molecules in the field of medicinal chemistry and materials science.
Comparative Kinetic Data
The rate of a nucleophilic aromatic substitution reaction is significantly influenced by the nature of the leaving group. In contrast to S_N_2 reactions, where the bond strength to the leaving group is a dominant factor, in S_N_Ar reactions, the electronegativity and ability to stabilize the intermediate Meisenheimer complex play a more critical role. The following table summarizes the second-order rate constants for the reaction of various 1-substituted-2,4-dinitrobenzenes with piperidine (B6355638), a common nucleophile used in these studies.
| Leaving Group (X in 1-X-2,4-dinitrobenzene) | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| -F | Piperidine | Methanol (B129727) | 25 | 4.5 x 10⁻¹[1] |
| -Cl | Piperidine | Methanol | 25 | 3.1 x 10⁻³[1] |
| -Br | Piperidine | Ethanol | 25 | 1.7 x 10⁻³[1] |
| -I | Piperidine | Methanol | Not specified | Slower than -Br |
| -NO₂ | Piperidine | Methanol | Not specified | Slower than -F, faster than -Cl[2] |
Key Observations:
-
Halogen Reactivity Order: The reactivity of halogen leaving groups in this S_N_Ar reaction follows the order F > Cl ≈ Br > I.[2][3] This is the reverse of the order seen in S_N_2 reactions.
-
Fluorine's Enhanced Reactivity: The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. This initial attack is the rate-determining step in many S_N_Ar reactions.[3][4]
-
Nitro Group as a Leaving Group: The nitro group can also act as a leaving group and its reactivity is generally intermediate between fluorine and the heavier halogens.[2]
Experimental Protocols
The following is a representative experimental protocol for determining the kinetics of the reaction between a 1-substituted-2,4-dinitrobenzene and an amine nucleophile, based on methodologies reported in the literature.[2][5]
Objective: To measure the second-order rate constant for the reaction between 1-halo-2,4-dinitrobenzene and piperidine.
Materials:
-
1-Fluoro-2,4-dinitrobenzene (or other 1-halo-2,4-dinitrobenzene)
-
Piperidine
-
Methanol (spectroscopic grade)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the 1-halo-2,4-dinitrobenzene in methanol of a known concentration (e.g., 1.0 x 10⁻³ M).
-
Prepare a series of piperidine solutions in methanol of varying concentrations (e.g., 0.01 M, 0.02 M, 0.04 M, 0.08 M, 0.1 M).
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the reactants show minimal absorbance. This is typically in the range of 350-450 nm for the formation of N-(2,4-dinitrophenyl)piperidine.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
In a cuvette, mix a known volume of the 1-halo-2,4-dinitrobenzene stock solution with a known volume of one of the piperidine solutions. The concentration of piperidine should be in large excess (at least 10-fold) compared to the 1-halo-2,4-dinitrobenzene to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time. Continue recording until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs_) for each piperidine concentration is determined by fitting the absorbance versus time data to a first-order rate equation: ln(A_∞_ - A_t_) = -k_obs_t + ln(A_∞_ - A_₀_), where A_t_ is the absorbance at time t, A_∞_ is the absorbance at the end of the reaction, and A_₀_ is the initial absorbance.
-
Plot the calculated k_obs_ values against the corresponding piperidine concentrations.
-
The second-order rate constant (k₂) is determined from the slope of the linear plot of k_obs_ versus [Piperidine].
-
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the generally accepted mechanism for nucleophilic aromatic substitution and a typical workflow for the kinetic experiments described above.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for kinetic analysis of an SNAr reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Kinetic Study on SNAr Reaction of 1â(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Differentiation of Dinitrobenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of electrochemical methods for the differentiation of dinitrobenzene (DNB) isomers: 1,2-dinitrobenzene (ortho-DNB), 1,3-dinitrobenzene (B52904) (meta-DNB), and 1,4-dinitrobenzene (B86053) (para-DNB). The differentiation of these isomers is crucial in various fields, including environmental monitoring, industrial process control, and toxicology, due to their differing chemical properties and biological effects. This document summarizes quantitative data from electrochemical studies, presents detailed experimental protocols, and visualizes the underlying electrochemical processes.
Performance Comparison of Electrochemical Techniques
The electrochemical reduction of dinitrobenzene isomers on a glassy carbon electrode in an aprotic solvent like dimethylformamide (DMF) typically proceeds via two successive one-electron transfers. This process forms a radical anion and subsequently a dianion. The distinct electronic environments of the nitro groups in each isomer result in different reduction potentials, enabling their differentiation by voltammetric techniques.
Cyclic Voltammetry (CV) is a fundamental technique for investigating the redox behavior of DNB isomers. It provides information on the reduction potentials and the reversibility of the electron transfer steps. Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are more sensitive techniques that yield peak-shaped voltammograms, offering better resolution and lower detection limits compared to CV, making them well-suited for quantitative analysis.
Quantitative Data Summary
The following table summarizes the formal potentials for the first (E°') and second (E°'') one-electron reduction steps of the three dinitrobenzene isomers, as determined by cyclic voltammetry.
| Isomer | E°' (V vs. SCE)[1] | E°'' (V vs. SCE)[1] |
| This compound | -0.79 | -1.13 |
| 1,3-Dinitrobenzene | -0.92 | -1.25 |
| 1,4-Dinitrobenzene | -0.68 | -1.09 |
Data obtained from cyclic voltammetry in 0.1 M Bu₄NClO₄/DMF.[1]
The differences in the reduction potentials, particularly for the first electron transfer, allow for the clear differentiation of the three isomers. 1,4-Dinitrobenzene is the most easily reduced isomer, followed by this compound, and then 1,3-dinitrobenzene.
Experimental Protocols
Detailed methodologies for the electrochemical analysis of dinitrobenzene isomers are provided below. These protocols are based on established experimental work in the field.[1]
Cyclic Voltammetry (CV)
-
Electrochemical Cell: A standard three-electrode cell is used, comprising a glassy carbon working electrode, a platinum wire counter electrode, and a saturated calomel (B162337) reference electrode (SCE).
-
Electrolyte Solution: The supporting electrolyte is a 0.1 M solution of tetrabutylammonium (B224687) perchlorate (B79767) (Bu₄NClO₄) in dimethylformamide (DMF).
-
Analyte Concentration: A typical concentration range for dinitrobenzene isomers is 1-5 mM.
-
Procedure:
-
The electrolyte solution is deaerated by purging with high-purity nitrogen or argon for at least 15 minutes prior to the experiment to remove dissolved oxygen.
-
The working electrode is polished with alumina (B75360) slurry, rinsed with distilled water and then DMF, and dried before each measurement.
-
A cyclic voltammogram is recorded by scanning the potential from an initial value (e.g., 0 V) to a final value (e.g., -1.5 V) and back to the initial potential at a scan rate of 100 mV/s.
-
Differential Pulse Voltammetry (DPV)
-
Electrochemical Cell and Electrolyte: The same setup as for CV is used.
-
DPV Parameters:
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Increment: 4 mV
-
Pulse Period: 200 ms
-
-
Procedure:
-
The solution is deaerated as described for CV.
-
The DPV scan is performed over a potential range that encompasses the reduction peaks of the dinitrobenzene isomers (e.g., from -0.5 V to -1.4 V).
-
Square Wave Voltammetry (SWV)
-
Electrochemical Cell and Electrolyte: The same setup as for CV and DPV is used.
-
SWV Parameters:
-
Frequency: 25 Hz
-
Amplitude: 25 mV
-
Step Potential: 4 mV
-
-
Procedure:
-
The solution is deaerated.
-
The SWV scan is performed over the desired potential range (e.g., from -0.5 V to -1.4 V).
-
Visualizing the Electrochemical Pathways
The following diagrams illustrate the experimental workflow and the electrochemical reduction pathways of the dinitrobenzene isomers.
Experimental workflow for electrochemical analysis.
Electrochemical reduction pathway of dinitrobenzene.
References
A Comparative Performance Analysis of 1,2-Dinitrobenzene in Specialized Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that influences the efficiency, cost, and viability of a synthetic pathway. This guide provides an objective comparison of 1,2-dinitrobenzene, a key aromatic intermediate, against alternative compounds and synthetic routes. The focus is on its performance in specific applications, particularly as a precursor for valuable downstream products like o-phenylenediamine (B120857) and its derivatives.
Synthetic Accessibility: The Ortho Challenge
A primary performance benchmark for any chemical intermediate is its accessibility. The synthesis of this compound is notably more complex than its meta and para isomers. Direct nitration of nitrobenzene (B124822) overwhelmingly favors the meta-isomer (1,3-dinitrobenzene) due to the meta-directing effect of the nitro group.[1][2] Achieving the ortho-substitution pattern requires a multi-step synthetic strategy, often involving protection and deprotection steps, which inherently lowers the overall yield and increases costs compared to the direct nitration that produces 1,3-dinitrobenzene (B52904) with high selectivity.[3][4]
One common laboratory-scale synthesis of this compound starts from 2-nitroaniline, which undergoes diazotization followed by treatment with sodium nitrite (B80452) in the presence of a copper catalyst.[5] This method, while effective, underscores the indirect route necessary to obtain the 1,2-isomer.
Performance as a Precursor to o-Phenylenediamine
A principal application of this compound is its use as a precursor for o-phenylenediamine, a vital building block in the synthesis of pharmaceuticals, particularly benzimidazoles, as well as agrochemicals and corrosion inhibitors.[6][7][8] The performance of this compound in this context can be evaluated by the efficiency of its reduction to o-phenylenediamine and compared with alternative synthetic routes to the same product.
The reduction of this compound to o-phenylenediamine can be achieved with high efficiency using various methods. For instance, a highly selective photocatalytic reduction over non-metal-doped TiO2 has been reported to yield approximately 97% of o-phenylenediamine.[9] This high-yield conversion is a key performance indicator for this compound as a starting material.
To provide a comprehensive benchmark, the following table compares the synthesis of o-phenylenediamine from this compound with other common laboratory and industrial methods.
| Starting Material | Reagents/Method | Reported Yield | Notes |
| This compound | Photocatalytic reduction over (C, N, S)-doped TiO2 | ~97%[9] | High selectivity and yield under simulated solar light. |
| o-Nitroaniline | Zinc dust and alcoholic alkali | 85–93%[10] | A common and effective laboratory method. |
| 1,4-Dichlorobenzene | Multi-step synthesis involving nitration, amination, and catalytic hydrogenation | ~90% (total yield)[11] | An industrial process that avoids the direct handling of dinitrobenzene isomers. |
| 2,4-Dinitroaniline | Partial reduction with sodium or ammonium (B1175870) sulfide | 52-58% (of 1,2-diamino-4-nitrobenzene)[12] | Illustrates selective reduction of one nitro group. |
Experimental Protocols
Reduction of this compound to o-Phenylenediamine (Photocatalytic Method)
This protocol is based on the highly selective photocatalytic reduction described in the literature.[9]
Materials:
-
This compound
-
(C, N, S)-doped anatase-brookite biphasic TiO2 photocatalyst
-
Oxalic acid
-
Deionized water
-
Solar simulator
Procedure:
-
Prepare an aqueous solution of this compound.
-
Suspend the (C, N, S)-doped TiO2 photocatalyst in the solution.
-
Add oxalic acid to the mixture.
-
Irradiate the mixture under a solar simulator for 9 hours.
-
Monitor the reaction progress by analyzing aliquots of the reaction mixture.
-
Upon completion, separate the photocatalyst from the solution.
-
Isolate and purify the o-phenylenediamine product from the aqueous solution.
Synthesis of o-Phenylenediamine from o-Nitroaniline
This protocol is a standard laboratory procedure for the reduction of a nitroaniline.[10]
Materials:
-
o-Nitroaniline
-
Zinc dust
-
20% Sodium hydroxide (B78521) solution
-
95% Ethanol
-
Sodium hydrosulfite
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and mechanical stirrer, combine o-nitroaniline, 20% sodium hydroxide solution, and 95% ethanol.
-
Heat the mixture to a gentle boil on a steam bath with vigorous stirring.
-
Turn off the steam and add zinc dust in portions, maintaining the boiling of the solution.
-
After the addition of zinc is complete, reflux the mixture for one hour. The solution's color will change from deep red to nearly colorless.
-
Filter the hot mixture by suction and extract the zinc residue with hot ethanol.
-
Combine the filtrates, add a small amount of sodium hydrosulfite, and concentrate the solution under reduced pressure.
-
Cool the concentrated solution in an ice-salt bath to crystallize the o-phenylenediamine.
-
Collect the crystals by filtration, wash with ice water, and dry in a vacuum desiccator.
Mandatory Visualizations
Caption: Nitration of Benzene and Nitrobenzene.
Caption: Comparative Synthetic Routes to o-Phenylenediamine.
Conclusion
The performance of this compound is best understood in the context of its specific applications. While its synthesis is more challenging than its isomers, its value lies in providing the ortho-dinitrophenyl scaffold, which is essential for producing o-phenylenediamine and, subsequently, a range of valuable heterocyclic compounds. The high-yield reduction of this compound to o-phenylenediamine, with yields reaching up to 97%, demonstrates its excellent performance as a chemical intermediate. When selecting a synthetic route, researchers and drug development professionals must weigh the complexity of obtaining this compound against the efficiency of its conversion to the desired target molecule and compare this with alternative multi-step syntheses that may offer advantages in terms of starting material cost and safety.
References
- 1. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US4207261A - Process for preparing o-phenylenediamine - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Derivatization Reagents: 1,2-Dinitrobenzene vs. 2,4-Dinitrochlorobenzene
In the realm of analytical chemistry and drug development, derivatization is a key strategy to enhance the detectability and separation of analytes. This guide provides a detailed comparison of two dinitrobenzene-based reagents, 1,2-dinitrobenzene and 2,4-dinitrochlorobenzene, for their application in derivatization reactions. The focus is on their performance, supported by experimental data and protocols, to aid researchers in selecting the appropriate reagent for their analytical needs.
Overview and Principle of Derivatization
Derivatization involves chemically modifying a compound to produce a new compound, or "derivative," that has properties better suited for a particular analytical technique. For chromatographic methods like High-Performance Liquid Chromatography (HPLC), this often means attaching a chromophore or fluorophore to the analyte to improve its detection by UV-Visible or fluorescence detectors.
2,4-Dinitrochlorobenzene (DNCB) and its more reactive analogue, 2,4-dinitrofluorobenzene (DNFB or Sanger's Reagent) , are well-established derivatizing agents. Their utility stems from the presence of a halogen atom (chlorine or fluorine) that can be readily displaced by a nucleophile. The two electron-withdrawing nitro groups activate the benzene (B151609) ring towards nucleophilic aromatic substitution.[1][2] This reaction is particularly effective for derivatizing primary and secondary amines, such as the N-terminal amino acids in peptides and proteins, as well as thiols.[3][4][5][6][7]
In contrast, This compound lacks a suitable leaving group for a similar nucleophilic aromatic substitution reaction. While it is a compound that can be analyzed by chromatographic methods, its application as a derivatization agent for amines and thiols in analytical chemistry is not well-documented in scientific literature.[8][9][10]
Performance Comparison
The performance of a derivatization reagent is assessed based on several factors including reaction efficiency, specificity, and the stability of the resulting derivative.
| Feature | 2,4-Dinitrochlorobenzene (and DNFB) | This compound |
| Target Functional Groups | Primary and secondary amines, thiols.[3][4] | Limited evidence of use as a derivatization agent for common analytes. |
| Reaction Mechanism | Nucleophilic Aromatic Substitution.[1][2] | Not typically used for derivatization via this mechanism due to the lack of a leaving group. |
| Reaction Conditions | Typically alkaline (e.g., borate (B1201080) buffer), room or elevated temperature.[4][11] | Not applicable for standard derivatization reactions. |
| Detection | UV-Visible detection of the dinitrophenyl (DNP) derivative.[4] | Analyzed by GC and HPLC, but not as a derivative tag.[8][9] |
| Applications | Amino acid analysis, peptide sequencing (Sanger's reagent), HPLC quantification of amines and thiols.[5][12][13][14] | Primarily used in chemical synthesis and as an analyte in environmental and toxicological studies.[10][15][16] |
Experimental Protocols
Derivatization of Amino Acids using 2,4-Dinitrofluorobenzene (Sanger's Reagent)
This protocol is adapted from standard procedures for the derivatization of amino acids for HPLC analysis.[2][4]
Materials:
-
2,4-Dinitrofluorobenzene (DNFB) solution (e.g., 10 mg/mL in ethanol)
-
Amino acid standard or sample
-
Borate buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
To 100 µL of the amino acid sample in a reaction vial, add 200 µL of borate buffer.
-
Add 100 µL of the DNFB solution to the vial.
-
Vortex the mixture and incubate at 60°C for 1 hour in a water bath or heating block.
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the excess reagent by adding 100 µL of 1 M HCl.
-
The resulting dinitrophenyl (DNP)-amino acid derivative is now ready for HPLC analysis.
HPLC Analysis of DNP-Amino Acids
Instrumentation:
-
HPLC system with a UV-Visible detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Gradient elution may be required for separating a mixture of DNP-amino acids.
Detection:
-
UV detection at 360 nm.
Visualizing the Derivatization Workflow
The following diagrams illustrate the reaction mechanism of DNCB and a typical experimental workflow for amino acid analysis.
Caption: Nucleophilic aromatic substitution reaction of 2,4-dinitrochlorobenzene.
Caption: Experimental workflow for HPLC analysis of DNP-amino acids.
Conclusion
For derivatization of primary and secondary amines and thiols for analytical purposes, 2,4-dinitrochlorobenzene and its fluoro-analogue, 2,4-dinitrofluorobenzene, are well-established and effective reagents. Their reaction mechanism is understood, and numerous protocols are available in the scientific literature. The resulting DNP-derivatives are stable and exhibit strong UV absorbance, making them suitable for HPLC analysis.
In contrast, this compound is not a common derivatizing agent for these functional groups in an analytical context. The absence of a good leaving group makes it unsuitable for the widely used nucleophilic aromatic substitution reaction employed for derivatization. Researchers and drug development professionals seeking to derivatize amines or thiols should consider 2,4-dinitrochlorobenzene or 2,4-dinitrofluorobenzene as reliable and well-documented choices.
References
- 1. What is the mechanism of 2 ,4-Dinitrochlorobenzene? [synapse.patsnap.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 7. Reaction of fluoro-2, 4-dinitrobenzene with amino-acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. ez.restek.com [ez.restek.com]
- 10. Reactions of nitrosonitrobenzenes with biological thiols: identification and reactivity of glutathion-S-yl conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Simultaneous determination of 1-chloro-2,4-dinitrobenzene, 2,4-dinitrophenyl-S-glutathione and its metabolites for human placental disposition studies by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Micro-determination of amino acids with 2,4-dinitrofluorobenzene for the analysis of small peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | C6H4(NO2)2 | CID 10707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Quantitative Analysis of 1,2-Dinitrobenzene: A Comparative Guide to Chromatographic Methods Using an Internal Standard
The accurate quantification of 1,2-Dinitrobenzene, a compound of interest in environmental monitoring and chemical synthesis, necessitates robust and reliable analytical methodologies. The use of an internal standard is a widely accepted technique in chromatography to improve the precision and accuracy of quantitative analysis by correcting for variations in sample injection volume, sample preparation, and instrument response.[1][2][3] This guide provides a comparative overview of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of this compound, with a focus on the application of an internal standard.
Alternative Analytical Methods: A Comparison
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the separation and quantification of nitroaromatic compounds like this compound.[4] The choice between GC and HPLC depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase. | Separation of compounds in a liquid phase based on their interaction with a solid stationary phase. |
| Typical Detectors | Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS).[4][5] | Ultraviolet (UV) Detector, Diode Array Detector (DAD), Mass Spectrometry (MS).[4] |
| Advantages | High resolution and sensitivity, especially with ECD for electronegative compounds like dinitrobenzenes.[4][6] Well-established methods (e.g., EPA 8091) are available.[6] | Suitable for less volatile or thermally labile compounds. Less complex sample preparation may be required. |
| Disadvantages | Requires analytes to be volatile and thermally stable. Derivatization may be needed for some compounds. | Can consume larger volumes of organic solvents. Resolution might be lower than capillary GC for some applications. |
| Recommended IS | A compound with similar chemical properties but well-separated chromatographically, such as Hexachlorobenzene or an isotopically labeled this compound.[6][7] | A compound with a similar chromophore and retention behavior, but baseline resolved, such as 1,3-Dinitrobenzene or 2,4-Dinitrotoluene . |
Experimental Workflow and Visualization
The general workflow for quantitative analysis using an internal standard involves parallel preparation of calibration standards and unknown samples. A known, constant amount of the internal standard is added to every standard and sample.[8] This ensures that any procedural variations affect both the analyte and the internal standard, allowing for accurate quantification based on the ratio of their responses.[1][2]
Caption: Workflow for quantitative analysis using an internal standard.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the quantification of this compound using both GC and HPLC with an internal standard.
Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD)
This method is adapted from EPA Method 8091 for nitroaromatics and is highly sensitive for dinitrobenzene.[6]
Instrumentation:
-
Gas chromatograph equipped with an Electron Capture Detector (ECD).
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]
-
Autosampler or manual injection system.
-
Data acquisition and processing software.
Reagents and Standards:
-
Solvent: Isooctane (B107328) or Hexane, pesticide grade or equivalent.
-
This compound (Analyte): Certified reference standard (>99% purity).
-
Hexachlorobenzene (Internal Standard - IS): Certified reference standard (>99% purity).[6]
-
Analyte Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve in 100 mL of isooctane.
-
IS Stock Solution (1000 mg/L): Accurately weigh 100 mg of Hexachlorobenzene and dissolve in 100 mL of isooctane.[6]
-
IS Spiking Solution (50 mg/L): Dilute 5 mL of the IS stock solution to 100 mL with isooctane.
Procedure:
-
Calibration Standards Preparation: Prepare a minimum of five calibration standards by diluting the analyte stock solution. For example, to prepare 10 mL standards of 1, 5, 10, 20, and 50 mg/L, add 100 µL of the 50 mg/L IS spiking solution to each 10 mL volumetric flask, add the appropriate volume of analyte stock solution, and dilute to the mark with isooctane. This results in a constant IS concentration of 0.5 mg/L in all standards.
-
Sample Preparation: Accurately weigh a sample expected to contain this compound, dissolve it in a known volume of isooctane (e.g., 10 mL), and add 100 µL of the 50 mg/L IS spiking solution. Ensure the final analyte concentration is within the calibration range.
-
GC Conditions:
-
Quantification: Inject the calibration standards and samples. For each injection, record the peak areas for this compound and Hexachlorobenzene. Construct a calibration curve by plotting the ratio of (Analyte Peak Area / IS Peak Area) against the analyte concentration.[10] Determine the concentration of this compound in the samples using this calibration curve.[2]
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for analyzing this compound in various sample matrices.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents and Standards:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
This compound (Analyte): Certified reference standard (>99% purity).
-
1,3-Dinitrobenzene (Internal Standard - IS): Certified reference standard (>99% purity).
-
Analyte Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve in 100 mL of Acetonitrile.
-
IS Stock Solution (1000 mg/L): Accurately weigh 100 mg of 1,3-Dinitrobenzene and dissolve in 100 mL of Acetonitrile.
-
IS Spiking Solution (100 mg/L): Dilute 10 mL of the IS stock solution to 100 mL with Acetonitrile.
Procedure:
-
Calibration Standards Preparation: Prepare at least five calibration standards (e.g., 1, 5, 10, 20, 50 mg/L) in 10 mL volumetric flasks. To each flask, add 1 mL of the 100 mg/L IS spiking solution, the appropriate volume of analyte stock solution, and dilute to the mark with Acetonitrile. This yields a constant IS concentration of 10 mg/L.
-
Sample Preparation: Prepare the unknown sample by dissolving a known mass/volume in Acetonitrile. In a 10 mL volumetric flask, add a suitable aliquot of the sample solution, 1 mL of the 100 mg/L IS spiking solution, and dilute to the mark.
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Quantification: Inject the standards and samples. Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of 1,3-Dinitrobenzene against the concentration of this compound.[3][11] Calculate the concentration in the unknown samples from their peak area ratios using the regression equation from the calibration curve.
Quantitative Data and Performance Comparison
The following tables present example data from the analysis of this compound using the described methods.
Table 1: GC-ECD Calibration Data Internal Standard: Hexachlorobenzene (0.5 mg/L)
| Analyte Conc. (mg/L) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 15,250 | 75,100 | 0.203 |
| 5.0 | 76,100 | 75,500 | 1.008 |
| 10.0 | 151,500 | 74,900 | 2.023 |
| 20.0 | 305,000 | 75,300 | 4.050 |
| 50.0 | 758,000 | 75,200 | 10.080 |
| Linearity (R²) | - | - | 0.9998 |
Table 2: HPLC-UV Calibration Data Internal Standard: 1,3-Dinitrobenzene (10 mg/L)
| Analyte Conc. (mg/L) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 22,500 | 235,100 | 0.096 |
| 5.0 | 113,200 | 236,500 | 0.479 |
| 10.0 | 224,800 | 234,900 | 0.957 |
| 20.0 | 451,000 | 235,300 | 1.917 |
| 50.0 | 1,128,000 | 235,200 | 4.796 |
| Linearity (R²) | - | - | 0.9999 |
Table 3: Sample Analysis Results
| Sample ID | Method | Analyte Peak Area | IS Peak Area | Peak Area Ratio | Calculated Conc. (mg/L) |
| Sample A-1 | GC-ECD | 221,450 | 75,250 | 2.943 | 14.5 |
| Sample B-1 | HPLC-UV | 315,600 | 235,800 | 1.338 | 14.0 |
These tables demonstrate the linear relationship achieved when using an internal standard and how the peak area ratio is used to determine the concentration of an unknown sample. Both methods show excellent linearity and are capable of accurately quantifying this compound.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 3. jascoinc.com [jascoinc.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. population-protection.eu [population-protection.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1,2-Dinitrobenzene
Essential guidance for the safe and compliant disposal of 1,2-Dinitrobenzene, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, especially when handling highly toxic compounds such as this compound. This substance is classified as fatal if swallowed, inhaled, or in contact with skin, and is very toxic to aquatic life with long-lasting effects.[1][2][3][4] Therefore, its disposal requires a stringent and well-documented procedure to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Hand Protection: Chemical-resistant gloves that have been inspected prior to use.[1]
-
Eye Protection: Face shield and safety glasses approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Body Protection: A complete chemical-resistant suit.[1]
-
Respiratory Protection: Use a respirator and ensure adequate ventilation, especially when dusts may be generated.[1]
Work should be conducted under a chemical fume hood. Avoid creating dust, and prevent the substance from coming into contact with skin, eyes, and clothing.[1]
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed and approved waste disposal company.[1] Attempting to neutralize or treat this hazardous material in a standard laboratory setting is not advised due to its high toxicity and potential for explosive decomposition when heated.[5][6]
1. Waste Collection and Storage:
-
Collect surplus and non-recyclable this compound in a dedicated, suitable, and closed container.[1]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidants and strong bases.[7]
-
The storage area should be locked up or accessible only to authorized personnel.
2. Spill Management:
-
In the event of a spill, evacuate the area.[5]
-
Wear complete protective clothing, including self-contained breathing apparatus.[3][7]
-
Prevent the spill from entering drains or waterways.[1]
-
To minimize dust, gently moisten the spilled material if appropriate.[3][7]
-
Carefully sweep or vacuum the spilled substance into a designated, sealable container for disposal.[2][3][7]
-
After collection, decontaminate the area and ventilate it thoroughly.[5]
3. Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the company with the Safety Data Sheet (SDS) for this compound.
-
The primary method of professional disposal involves incineration. The material is typically dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][8]
4. Contaminated Materials:
-
Dispose of any contaminated materials, such as gloves, lab coats, and cleaning materials, as hazardous waste in the same manner as the chemical itself.[1]
Hazard and Disposal Summary
For quick reference, the following table summarizes the key hazard classifications and disposal information for this compound.
| Parameter | Description | Citation |
| Acute Toxicity (Oral) | Fatal if swallowed | [3][4] |
| Acute Toxicity (Dermal) | Fatal in contact with skin | [3][4] |
| Acute Toxicity (Inhalation) | Fatal if inhaled | [3][4] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | [1] |
| Primary Disposal Method | Incineration via a licensed disposal company | [1][8] |
| Spill Containment | Sweep into a covered container; moisten to prevent dusting | [3][7] |
| Environmental Protection | Avoid release to the environment; do not let enter drains | [1][3] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical decision points and procedural steps from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
It is imperative to consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS) before handling or disposing of this compound. Always prioritize safety and environmental responsibility. For specific disposal recommendations, contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA).[5]
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. nj.gov [nj.gov]
- 6. DINITROBENZENE SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. ICSC 0460 - this compound [inchem.org]
- 8. This compound | C6H4(NO2)2 | CID 10707 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1,2-Dinitrobenzene
This guide provides critical safety and logistical information for the handling and disposal of 1,2-Dinitrobenzene, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for minimizing risks and ensuring a safe laboratory environment.
Health Hazard Summary
This compound is a highly toxic compound that can be fatal if inhaled, swallowed, or absorbed through the skin.[1][2][3] It may cause irritation to the eyes, skin, and respiratory tract.[1] A significant health risk associated with this chemical is methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms such as dizziness, headache, cyanosis (bluish skin), and a rapid heart rate.[1][4] There is also a danger of cumulative effects from repeated exposure.[1]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear appropriate chemical-resistant gloves. Gloves must be inspected for integrity before each use.[2] | Prevents skin contact, as this compound can be fatal if absorbed through the skin.[1] |
| Eye and Face Protection | Use a face shield and safety glasses that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] | Protects against splashes and dust, which can cause eye irritation.[1][5] |
| Skin and Body Protection | Wear a complete chemical-protective suit and appropriate protective clothing to prevent any skin exposure.[2][5] | Minimizes the risk of accidental skin contact and absorption. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] Work should be conducted in a chemical fume hood.[1] | Protects against inhalation of dust or vapors, which can be fatal.[1] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be performed within a designated area, preferably a chemical fume hood.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling:
-
Post-Handling:
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
This compound and its container must be disposed of as hazardous waste.[1]
-
Waste Collection:
-
Disposal Method:
-
Engage a licensed professional waste disposal service to dispose of the material.[2]
-
One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Do not allow the product to enter drains or the environment.[2][5]
-
-
Regulatory Compliance:
-
Waste generators must comply with all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Workflow for Handling and Disposal of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
